Product packaging for 6-Bromo-1,2-benzisoxazole(Cat. No.:CAS No. 1060802-88-1)

6-Bromo-1,2-benzisoxazole

Cat. No.: B1289395
CAS No.: 1060802-88-1
M. Wt: 198.02 g/mol
InChI Key: QHNORIBEFNHZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-1,2-benzisoxazole is a useful research compound. Its molecular formula is C7H4BrNO and its molecular weight is 198.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNO B1289395 6-Bromo-1,2-benzisoxazole CAS No. 1060802-88-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNORIBEFNHZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)ON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591234
Record name 6-Bromo-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060802-88-1
Record name 6-Bromo-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Bromo-1,2-benzisoxazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1060802-88-1

This technical guide provides an in-depth overview of 6-Bromo-1,2-benzisoxazole, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical and physical properties, provides spectroscopic data, outlines a potential synthetic route, and discusses its relevance in the broader context of benzisoxazole derivatives' biological activities.

Core Properties and Data

This compound is a brominated derivative of the benzisoxazole heterocyclic system. Its chemical structure consists of a benzene ring fused to an isoxazole ring, with a bromine atom substituted at the 6-position.

Physicochemical Properties

While specific experimentally determined data for this compound is limited in publicly available literature, the following table summarizes its known and predicted properties. Researchers should verify this data through experimental analysis.

PropertyValueSource
CAS Number 1060802-88-1--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₇H₄BrNO--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 198.02 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Boiling Point 276.1±13.0 °C (Predicted)--INVALID-LINK--
Density 1.710±0.06 g/cm³ (Predicted)--INVALID-LINK--
pKa -3.34±0.30 (Predicted)--INVALID-LINK--
Storage Temperature Room Temperature, Sealed in dry--INVALID-LINK--
Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following data is based on general knowledge of benzisoxazole derivatives and may be used as a reference for spectral analysis.

¹H NMR Spectroscopy (Predicted) The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the substituted benzene ring.

¹³C NMR Spectroscopy (Predicted) The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule.

Mass Spectrometry (Predicted) The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z ≈ 197 and a characteristic isotopic pattern for a monobrominated compound (M+2 peak with nearly equal intensity).

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Synthesis_Pathway Starting_Material 4-Bromo-2-hydroxyacetophenone Intermediate 4-Bromo-2-hydroxyacetophenone oxime Starting_Material->Intermediate Hydroxylamine (NH₂OH·HCl), Base Product This compound Intermediate->Product Dehydration/ Cyclization

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Bromo-2-hydroxyacetophenone oxime (Intermediate)

  • Dissolve 4-Bromo-2-hydroxyacetophenone (1 equivalent) in a suitable solvent such as ethanol.

  • Add hydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., sodium acetate or pyridine, 1.2 equivalents) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude oxime.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-Bromo-2-hydroxyacetophenone oxime.

Step 2: Cyclization to this compound (Product)

  • Several methods can be employed for the cyclization of the oxime. A common method involves heating the oxime in the presence of a dehydrating agent.

  • Alternatively, the oxime can be treated with a base such as sodium hydroxide or potassium hydroxide in a suitable solvent (e.g., ethanol, dioxane) and heated to induce cyclization.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Biological and Pharmacological Context

The 1,2-benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.[1] Derivatives of 1,2-benzisoxazole have been reported to exhibit a wide range of pharmacological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1]

While specific biological data for this compound is not extensively documented, its structural similarity to other active benzisoxazoles suggests its potential as a building block for the synthesis of novel therapeutic agents. The bromine atom at the 6-position can serve as a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

General Workflow for Drug Discovery

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Trials Target_ID Target Identification Lead_Gen Lead Generation (e.g., using this compound) Target_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Studies Lead_Opt->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo Phase_I Phase I In_Vivo->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III

Caption: A generalized workflow for drug discovery.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. General safety measures include working in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of more complex molecules with potential therapeutic applications. While detailed experimental data for this specific compound is not abundant, this guide provides a comprehensive overview based on available information and established chemical principles. Further experimental investigation is necessary to fully characterize its properties and explore its potential in drug discovery and development.

References

A Technical Guide to 6-Bromo-1,2-benzisoxazole: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisoxazole scaffold is a privileged heterocyclic structure, forming the core of a multitude of biologically active compounds with significant therapeutic applications.[1][2][3] This technical guide focuses on a specific derivative, 6-Bromo-1,2-benzisoxazole, providing a comprehensive overview of its fundamental properties, potential synthetic routes, and the broader biological context of the 1,2-benzisoxazole class in drug discovery. Derivatives of this scaffold are integral to established pharmaceuticals, including the anticonvulsant zonisamide and the atypical antipsychotic risperidone, underscoring its importance in medicinal chemistry.[2][3][4]

Core Physicochemical Data

Quantitative data for this compound is summarized below, providing essential information for experimental design and characterization.

PropertyValueCitations
Molecular Formula C₇H₄BrNO[5][6][7]
Molecular Weight 198.02 g/mol [5][6][7]
CAS Number 1060802-88-1[5][6][7]
Topological Polar Surface Area (TPSA) 26.03 Ų[5]
LogP 2.5903[5]
Hydrogen Bond Acceptors 2[5]
Hydrogen Bond Donors 0[5]
Rotatable Bonds 0[5]

Synthesis Protocols

The synthesis of the 1,2-benzisoxazole core can be achieved through various methodologies. While a specific protocol for the 6-bromo derivative is not detailed in the provided results, general and robust methods for creating substituted 1,2-benzisoxazoles are well-established. A common and efficient approach involves the cyclization of an oxime derived from a substituted 2-hydroxyacetophenone.

Experimental Protocol: General Synthesis via Oxime Cyclization

This protocol outlines a representative method for synthesizing the 1,2-benzisoxazole ring system, which can be adapted for the synthesis of the 6-bromo derivative starting from 5-bromo-2-hydroxyacetophenone.

1. Oxime Formation:

  • Dissolve the starting ketone (e.g., 5-bromo-2-hydroxyacetophenone) in a suitable solvent such as ethanol.
  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or potassium hydroxide).
  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
  • Upon completion, neutralize the mixture and extract the oxime product with an organic solvent.

2. Intramolecular Cyclization:

  • The generated oxime is then subjected to cyclization. A common method involves heating the oxime in the presence of a dehydrating agent or a base.
  • For instance, heating the oxime in a high-boiling point solvent like N,N-Dimethylformamide (DMF) or using a reagent like polyphosphoric acid can facilitate the ring-closure to form the 1,2-benzisoxazole ring.
  • The reaction progress is monitored by TLC.

3. Purification:

  • After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude product.
  • The solid is filtered, washed, and dried.
  • Final purification is typically achieved by recrystallization from a suitable solvent or by flash column chromatography on silica gel to yield the pure this compound.

// Nodes Start [label="5-Bromo-2-hydroxy-\nacetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="Hydroxylamine\n(e.g., NH2OH·HCl)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step1 [label="Oxime Formation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate Oxime", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent2 [label="Dehydrating Agent\nor Base", fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Intramolecular\nCyclization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", shape=folder];

// Edges Start -> Step1; Reagent1 -> Step1; Step1 -> Intermediate [label="Generation of"]; Intermediate -> Step2; Reagent2 -> Step2; Step2 -> Product [label="Yields"]; }

A generalized workflow for the synthesis of this compound.

Biological Activities and Signaling Pathways of the 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole moiety is a key pharmacophore in drugs targeting the central nervous system (CNS), but its derivatives also exhibit a broad range of other pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][8]

Antipsychotic Activity: D₂/5-HT₂ₐ Receptor Antagonism

A primary mechanism of action for atypical antipsychotic drugs based on the 1,2-benzisoxazole structure, such as risperidone, is the dual antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.[4][9] This modulation of dopaminergic and serotonergic signaling pathways is crucial for their therapeutic effects in treating psychosis.[1][9] The affinity for these receptors is a key determinant of a compound's efficacy and side-effect profile.[9]

G Drug 1,2-Benzisoxazole Derivative (e.g., Risperidone) D2 Dopamine D₂ Receptor Drug->D2 Antagonizes HT2A Serotonin 5-HT₂ₐ Receptor Drug->HT2A Antagonizes Signal1 Dopaminergic Signaling D2->Signal1 Initiates Signal2 Serotonergic Signaling HT2A->Signal2 Initiates Dopamine Dopamine Dopamine->D2 Binds Serotonin Serotonin Serotonin->HT2A Binds Effect Modulation of Neurotransmission (Antipsychotic Effect) Signal1->Effect Signal2->Effect

Signaling pathway for 1,2-benzisoxazole-based atypical antipsychotics.
Other Therapeutic Areas

  • Anticonvulsant Activity: Certain derivatives, like zonisamide, act as antiepileptic agents, believed to function by blocking voltage-gated sodium and T-type calcium channels.[1]

  • Anticancer Potential: Various 1,2-benzisoxazole compounds have demonstrated the ability to inhibit the growth of cancer cell lines, with mechanisms that can involve the inhibition of crucial enzymes or key signaling pathways in cancer progression.[10]

  • Antimicrobial Properties: The scaffold has been explored for developing agents against a range of bacterial and fungal pathogens.[1][2]

Applications in Drug Development

The 1,2-benzisoxazole ring is considered a "privileged scaffold" because its derivatives can bind to a diverse range of biological targets with high affinity.[2][4] This versatility makes it an attractive starting point for drug discovery programs. The 6-bromo substitution on the benzisoxazole ring provides a valuable synthetic handle for further chemical modification through cross-coupling reactions, allowing for the creation of extensive compound libraries. This enables a systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for the development of new therapeutic agents targeting CNS disorders, cancer, and infectious diseases.[11]

References

Spectroscopic Profile of 6-Bromo-1,2-benzisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-1,2-benzisoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not publicly available in the searched literature, this guide extrapolates the expected spectroscopic characteristics based on data from closely related analogs and fundamental principles of spectroscopic analysis. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound and similar molecular scaffolds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit signals in the aromatic region, characteristic of the benzisoxazole ring system. The bromine substituent will influence the chemical shifts of the adjacent protons.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results---
Expected ~8.5-7.5m-Aromatic Protons

Note: The specific chemical shifts and coupling constants for this compound are not available in the provided search results. The expected range is based on general values for aromatic protons in similar heterocyclic systems.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the quaternary carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results-
Expected ~165-110Aromatic and Heterocyclic Carbons

Note: Specific peak assignments for this compound are not available in the provided search results. The expected range is based on typical values for carbon atoms in benzisoxazole and related brominated aromatic compounds.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to encompass the full range of expected carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Expected Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search results--
Expected ~3100-3000MediumAromatic C-H stretch
Expected ~1620-1450Medium-StrongC=C and C=N ring stretching
Expected ~1250-1000StrongC-O stretching
Expected ~800-600StrongC-Br stretch

Note: The specific wavenumbers for this compound are not available in the provided search results. The expected ranges are based on characteristic absorption frequencies for the functional groups present in the molecule.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of dry potassium bromide (KBr) into a fine powder using an agate mortar and pestle.

    • Add a small amount of this compound (typically 1-2% by weight) to the KBr and mix thoroughly by grinding.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z).

Table 4: Expected Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
Data not available in search results--
Expected ~197/199HighMolecular ion [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes)
Expected fragmentsVariableFragmentation pattern characteristic of the benzisoxazole ring

Note: The exact m/z values and fragmentation pattern for this compound are not available in the provided search results. The molecular ion is expected to show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks).

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or more polar compounds.

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the isotopic pattern to confirm the presence of bromine.

    • Interpret the fragmentation pattern to gain structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Start Starting Materials Reaction Chemical Reaction Start->Reaction Workup Work-up & Isolation Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterization IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 6-Bromo-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and spectral assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 6-Bromo-1,2-benzisoxazole. Due to the limited availability of directly published experimental spectra for this specific compound, this guide utilizes a predictive approach based on the known NMR data of the parent compound, 1,2-benzisoxazole, and established substituent effects of bromine on aromatic systems. This methodology allows for a reliable estimation of the chemical shifts and coupling patterns, providing valuable information for the structural elucidation and characterization of this compound and related compounds.

Introduction

This compound is a halogenated derivative of the heterocyclic compound 1,2-benzisoxazole. The 1,2-benzisoxazole core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Accurate NMR spectral assignment is fundamental for the unambiguous structure determination of novel derivatives and for quality control in synthetic processes. This guide presents the predicted ¹H and ¹³C NMR spectral data for this compound, offering a comprehensive reference for researchers in the field.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is based on the experimental data of 1,2-benzisoxazole, with adjustments made to account for the electronic effects of the bromine substituent at the C6 position. The bromine atom is expected to exert a deshielding effect on the ortho (H-5 and H-7) and para (H-4) protons, and a smaller effect on the meta (H-5) proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-3~8.4 - 8.6s-
H-4~7.6 - 7.8d8.0 - 9.0
H-5~7.4 - 7.6dd8.0 - 9.0, 1.5 - 2.5
H-7~7.8 - 8.0d1.5 - 2.5

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are derived from the data of 1,2-benzisoxazole and the known substituent chemical shift (SCS) effects of bromine on a benzene ring. The carbon directly attached to the bromine (C-6) is expected to show a significant shift, while the other carbons will experience smaller shifts depending on their position relative to the substituent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-3~155 - 157
C-3a~120 - 122
C-4~123 - 125
C-5~128 - 130
C-6~118 - 120
C-7~112 - 114
C-7a~163 - 165

Experimental Protocols

The following are generalized experimental protocols for acquiring ¹H and ¹³C NMR spectra of benzisoxazole derivatives.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher) NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-180 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Visualization of Molecular Structure and NMR Assignment Workflow

The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR assignment and the logical workflow for spectral assignment.

Caption: Molecular structure of this compound with atom numbering.

assignment_workflow cluster_1H ¹H NMR Assignment cluster_13C ¹³C NMR Assignment H_start Acquire ¹H NMR Spectrum H_multiplicity Analyze Multiplicity (s, d, dd) H_start->H_multiplicity H_coupling Analyze Coupling Constants (J) H_multiplicity->H_coupling H_integration Analyze Integration H_coupling->H_integration H_chemshift Predict Chemical Shifts (Substituent Effects) H_integration->H_chemshift H_assign Assign Protons (H-3, H-4, H-5, H-7) H_chemshift->H_assign C_assign Assign Carbons (C-3 to C-7a) H_assign->C_assign Correlate with HSQC/HMBC C_start Acquire ¹³C NMR Spectrum (Proton Decoupled) C_num_signals Count Number of Signals C_start->C_num_signals C_chemshift Predict Chemical Shifts (Substituent Effects) C_num_signals->C_chemshift C_dept Perform DEPT (optional) (Distinguish CH, CH₂, CH₃) C_chemshift->C_dept C_dept->C_assign

Caption: Logical workflow for the assignment of ¹H and ¹³C NMR spectra.

Technical Guide to the Solubility of 6-Bromo-1,2-benzisoxazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Bromo-1,2-benzisoxazole. Due to the absence of publicly available quantitative solubility data for this compound, this document focuses on providing a robust experimental protocol based on the widely accepted shake-flask method. Additionally, it offers a structured table for data presentation and visualizations of the experimental workflow and solvent selection logic to aid researchers in their laboratory investigations.

Introduction

This compound is a heterocyclic compound of interest in synthetic and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is fundamental for its application in drug discovery, process development, and formulation studies. Solubility data is critical for designing reaction conditions, purification strategies, and for the formulation of dosage forms. This guide outlines a systematic approach to experimentally determine and document the solubility profile of this compound.

Predicted Solubility Profile

Based on its chemical structure—a halogenated aromatic benzisoxazole—this compound is anticipated to be a crystalline solid with low aqueous solubility. Its solubility in organic solvents is expected to be highly dependent on the polarity and hydrogen bonding capabilities of the solvent. It is predicted to have higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), moderate solubility in alcohols like methanol and ethanol, and lower solubility in non-polar solvents such as toluene and hexane.

Data Presentation: A Template for Experimental Results

To ensure consistent and comparable data, it is recommended to record experimental solubility findings in a structured format. Table 1 provides a template for documenting the solubility of this compound in a range of common organic solvents at a specified temperature.

Table 1: Experimental Solubility Data for this compound

Solvent Category Solvent Molar Mass ( g/mol ) Density (g/mL) Solubility (mg/mL) Solubility (mol/L) Temperature (°C)
Polar Aprotic Dimethyl Sulfoxide (DMSO) 78.13 1.100
N,N-Dimethylformamide (DMF) 73.09 0.944
Acetonitrile 41.05 0.786
Acetone 58.08 0.791
Polar Protic Methanol 32.04 0.792
Ethanol 46.07 0.789
2-Propanol (IPA) 60.10 0.786
Non-Polar Dichloromethane (DCM) 84.93 1.326
Tetrahydrofuran (THF) 72.11 0.889
Toluene 92.14 0.867
n-Hexane 86.18 0.659
Aqueous Water 18.02 1.000

| | PBS (pH 7.4) | N/A | ~1.0 | | | |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1] It involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

4.1. Materials and Equipment

  • This compound (high purity solid)

  • Analytical grade organic solvents

  • Calibrated analytical balance

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

4.2. Procedure

  • Preparation of Standards: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO or acetonitrile). From this stock, create a series of calibration standards of known concentrations.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of each test solvent in a labeled vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Securely cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle by letting them stand at the same constant temperature for at least 2 hours. Subsequently, centrifuge the vials at high speed to pellet the suspended solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the calibration standards to generate a standard curve. Then, analyze the prepared diluted samples.

  • Calculation: Determine the concentration of the diluted sample from the standard curve. Calculate the solubility in the original solvent by multiplying this concentration by the dilution factor.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G A Add excess solid to a known volume of solvent B Agitate at constant temperature to reach equilibrium (24-48h) A->B C Centrifuge to separate solid from the saturated solution B->C D Filter the supernatant to remove particulates C->D E Dilute a known volume of the filtrate D->E F Quantify concentration using a calibrated analytical method (e.g., HPLC) E->F G Calculate original solubility using the dilution factor F->G

Caption: Workflow for the shake-flask solubility determination method.

5.2. Logical Framework for Solvent Selection

A logical approach to solvent selection is crucial for efficiently mapping the solubility profile of a compound. The following diagram illustrates a typical selection process based on solvent polarity.

G cluster_0 Solubility Screening cluster_1 Solvent Categories A This compound B Polar Aprotic (e.g., DMSO, Acetonitrile) A->B Expected High Solubility C Polar Protic (e.g., Methanol, Ethanol) A->C Expected Moderate Solubility D Non-Polar (e.g., Toluene, Hexane) A->D Expected Low Solubility E Aqueous (e.g., Water, Buffers) A->E Expected Poor Solubility

Caption: Logical solvent selection based on predicted solubility.

References

In-depth Technical Guide: Thermal Stability and Decomposition of 6-Bromo-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 6-Bromo-1,2-benzisoxazole

This compound is a halogenated derivative of the benzisoxazole heterocyclic scaffold. The benzisoxazole core is of significant interest in medicinal chemistry, forming the structural basis for a variety of therapeutic agents, including antipsychotics and anticonvulsants. The introduction of a bromine atom at the 6-position can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, understanding the thermal stability of this compound is crucial for its synthesis, purification, formulation, and storage, particularly in the context of pharmaceutical development where thermal processing steps are common.

Predicted Thermal Stability and Decomposition

Direct experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not publicly available. However, based on the known thermal behavior of 1,2-benzisoxazole and general trends observed for halogenated heterocyclic compounds, a predictive assessment can be made.

General Thermal Behavior

Studies on unsubstituted 1,2-benzisoxazole have shown that it possesses considerable thermal stability. The primary thermal event is not immediate fragmentation but rather an isomerization to o-hydroxybenzonitrile. This isomerization occurs at temperatures in the range of 900-1040 K (627-767 °C)[1]. Fragmentation of the resulting o-hydroxybenzonitrile is only observed at significantly higher temperatures, between 1190-1350 K (917-1077 °C)[1].

The presence of a bromine substituent on the benzene ring is expected to influence this thermal behavior. Halogen substituents, particularly bromine and chlorine, can increase the thermal stability of heterocyclic compounds due to their electron-withdrawing nature and the strength of the C-Br bond within the aromatic system. However, the C-Br bond can also be a point of initial cleavage at very high temperatures.

Predicted Quantitative Thermal Data

The following table summarizes the predicted thermal properties of this compound based on data for the parent compound and general knowledge of halogenated aromatics. These values should be considered estimates and require experimental verification.

ParameterPredicted Value for this compoundReference Data (1,2-benzisoxazole)
Melting Point (°C)~80 - 100Not available (liquid at RT)
Onset of Isomerization (Tiso, °C)> 630~627[1]
Onset of Decomposition (Tdec, °C)> 920~917[1]
Major Decomposition ProductsHBr, CO, HCN, various brominated and non-brominated aromatic fragmentsCO, HCN, and other fragments from o-hydroxybenzonitrile[1]

Proposed Decomposition Pathway

The decomposition of this compound is likely to follow a multi-step pathway initiated by isomerization, analogous to the parent compound.

Decomposition_Pathway cluster_isomerization Isomerization cluster_fragmentation Fragmentation This compound This compound 6-Bromo-2-hydroxybenzonitrile 6-Bromo-2-hydroxybenzonitrile This compound->6-Bromo-2-hydroxybenzonitrile Δ (High T) Fragmentation_Products HBr, CO, HCN, Aromatic Fragments 6-Bromo-2-hydroxybenzonitrile->Fragmentation_Products Δ (Very High T)

Figure 1: Proposed thermal decomposition pathway for this compound.

The proposed pathway involves an initial, high-temperature isomerization of this compound to 6-Bromo-2-hydroxybenzonitrile. This is followed by the fragmentation of the more stable nitrile intermediate at even higher temperatures, leading to the release of hydrogen bromide, carbon monoxide, hydrogen cyanide, and a mixture of smaller aromatic fragments.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and evolved gas analysis techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR) is recommended.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a solid organic compound like this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Crystalline This compound Weighing Accurate Weighing (1-5 mg) Sample->Weighing TGA Thermogravimetric Analysis (TGA) Weighing->TGA DSC Differential Scanning Calorimetry (DSC) Weighing->DSC TGA_MS TGA-Mass Spectrometry (TGA-MS) Weighing->TGA_MS TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Melting, Phase Transitions) DSC->DSC_Data MS_Data Identification of Decomposition Products TGA_MS->MS_Data Final_Report Comprehensive Thermal Stability Report TGA_Data->Final_Report DSC_Data->Final_Report MS_Data->Final_Report

Figure 2: Recommended experimental workflow for thermal analysis.

Detailed Methodologies

4.2.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperatures at which the sample loses mass, indicating decomposition or volatilization.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 1-5 mg of the crystalline this compound into a ceramic or aluminum crucible.

  • Experimental Parameters:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to 1000 °C at a constant heating rate of 10 °C/min.

    • Atmosphere: High-purity nitrogen with a flow rate of 50-100 mL/min to provide an inert atmosphere.

    • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss is taken as the decomposition temperature.

4.2.2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify melting point, phase transitions, and measure the enthalpy of these transitions.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Experimental Parameters:

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp up to a temperature above the expected melting point (e.g., 150 °C) at a heating rate of 5-10 °C/min.

      • Hold for 2 minutes.

      • Cool down to 25 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at a flow rate of 20-50 mL/min.

  • Data Analysis: Plot the heat flow versus temperature. The peak of the endotherm corresponds to the melting point, and the area under the peak gives the enthalpy of fusion.

4.2.3. TGA Coupled with Mass Spectrometry (TGA-MS)

  • Objective: To identify the chemical nature of the gaseous products evolved during decomposition.

  • Instrumentation: A TGA instrument interfaced with a mass spectrometer via a heated transfer line.

  • Experimental Protocol: The TGA parameters are typically the same as those described in section 4.2.1. The mass spectrometer is set to scan a mass-to-charge (m/z) range relevant to the expected fragments (e.g., m/z 10-200).

  • Data Analysis: Correlate the mass loss events observed in the TGA thermogram with the mass spectra of the evolved gases. This allows for the identification of decomposition products at specific temperatures.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking, this guide provides a robust predictive framework based on the behavior of its parent compound and related structures. It is anticipated that this compound will exhibit high thermal stability, with decomposition occurring at elevated temperatures via an initial isomerization to 6-Bromo-2-hydroxybenzonitrile. For definitive characterization, the detailed experimental protocols outlined herein should be followed. This information is critical for ensuring the safe handling, processing, and storage of this pharmaceutically relevant molecule.

References

Reactivity of 6-Bromo-1,2-benzisoxazole: A Technical Guide to its Behavior in Strong Acidic and Basic Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of 6-Bromo-1,2-benzisoxazole, a key heterocyclic scaffold, in the presence of strong acids and bases. Understanding the stability and degradation pathways of this molecule is critical for its application in medicinal chemistry and drug development, ensuring the integrity and efficacy of active pharmaceutical ingredients. This document provides a comprehensive overview of the core chemical transformations, supported by mechanistic insights, experimental considerations, and quantitative data where available.

Executive Summary

This compound exhibits distinct reactivity profiles under strongly acidic and basic conditions. In the presence of strong bases, the molecule undergoes a characteristic ring-opening reaction known as the Kemp elimination, yielding 2-cyano-5-bromophenol. This reaction is generally irreversible and proceeds via an E2 mechanism. The reactivity with strong acids is less defined in publicly available literature; however, general knowledge of related heterocyclic systems suggests that the benzisoxazole ring can be susceptible to acid-catalyzed hydrolysis, potentially leading to ring cleavage and the formation of phenolic derivatives. This guide will detail the known and predicted reactivity, providing a framework for handling and developing processes involving this compound.

Reactivity with Strong Bases: The Kemp Elimination

The primary reaction of this compound with strong bases is the Kemp elimination, a base-catalyzed ring-opening of a benzisoxazole to a 2-hydroxybenzonitrile. This reaction is well-documented for the benzisoxazole scaffold and is a crucial consideration in synthetic and formulation studies.

Mechanism: The Kemp elimination proceeds via an E2 (elimination, bimolecular) mechanism. A strong base abstracts the proton at the C3 position of the benzisoxazole ring. Concurrently, the weak N-O bond cleaves, leading to the formation of a stable phenoxide ion and a nitrile group. The reaction is typically irreversible and exothermic. The rate of the Kemp elimination is highly dependent on the strength of the base and the solvent used.

dot

Caption: Mechanism of the Kemp Elimination of this compound.

Experimental Observations:

While specific kinetic data for the base-catalyzed degradation of this compound is not extensively available in the reviewed literature, the compound has been utilized as a substrate in studies of Kemp eliminase enzymes. This indicates its susceptibility to base-mediated ring-opening. The reaction can be carried out with common strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium diisopropylamide (LDA). The choice of base and solvent system will significantly influence the reaction rate and yield.

Table 1: Reactivity of this compound with Strong Bases

BaseExpected ProductReaction TypeNotes
Sodium Hydroxide (NaOH)2-Cyano-5-bromophenolKemp EliminationA common and effective base for this transformation.
Potassium Hydroxide (KOH)2-Cyano-5-bromophenolKemp EliminationSimilar reactivity to NaOH.
Lithium Diisopropylamide (LDA)2-Cyano-5-bromophenolKemp EliminationA strong, non-nucleophilic base that can efficiently induce the elimination.
Experimental Protocol: General Procedure for the Base-Catalyzed Degradation of this compound

This protocol provides a general framework for studying the degradation of this compound in a basic solution. Specific parameters such as concentration, temperature, and reaction time should be optimized for the desired outcome.

Materials:

  • This compound

  • Selected strong base (e.g., 1 M Sodium Hydroxide solution)

  • An appropriate solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Standard of 2-Cyano-5-bromophenol for analytical comparison

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen co-solvent.

  • Reaction Initiation: In a reaction vessel, combine the stock solution with the aqueous solution of the strong base to achieve the desired final concentrations.

  • Reaction Monitoring: Maintain the reaction mixture at a constant temperature. At specified time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquots by neutralizing the base with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound and the formation of 2-Cyano-5-bromophenol.

  • Data Analysis: Plot the concentration of the reactant and product over time to determine the reaction kinetics.

dot

Experimental_Workflow_Base cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solution of this compound C Combine Reactants in Reaction Vessel A->C B Prepare Strong Base Solution B->C D Maintain at Constant Temperature C->D E Withdraw Aliquots at Time Intervals D->E F Quench Reaction (Neutralize) E->F G HPLC Analysis F->G H Data Analysis (Kinetics) G->H

Caption: Experimental workflow for studying the base-catalyzed degradation.

Reactivity with Strong Acids

The reactivity of this compound with strong acids is not as extensively documented as its reaction with bases. However, based on the general chemistry of isoxazoles and related heterocycles, acid-catalyzed ring-opening is a plausible degradation pathway.

Plausible Mechanism: In the presence of a strong acid, the nitrogen atom of the isoxazole ring is likely to be protonated. This protonation would activate the ring towards nucleophilic attack by water or the conjugate base of the acid. The subsequent ring-opening could lead to the formation of a 2-hydroxy-5-bromobenzaldehyde oxime, which may undergo further hydrolysis to the corresponding aldehyde. It is important to note that this is a proposed pathway and requires experimental verification.

dot

Acid_Catalyzed_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Potential Products This compound This compound Protonated_Isoxazole Protonated this compound This compound->Protonated_Isoxazole Protonation Strong_Acid Strong Acid (H+) Ring_Opened_Intermediate Ring-Opened Intermediate Protonated_Isoxazole->Ring_Opened_Intermediate Nucleophilic Attack (e.g., H2O) 2-Hydroxy-5-bromobenzaldehyde_Oxime 2-Hydroxy-5-bromobenzaldehyde Oxime Ring_Opened_Intermediate->2-Hydroxy-5-bromobenzaldehyde_Oxime Rearrangement

Caption: Plausible pathway for the acid-catalyzed reaction of this compound.

Experimental Considerations:

Due to the lack of specific data, any work with this compound under strongly acidic conditions should be approached with caution and involve careful analytical monitoring to identify the degradation products. A similar experimental setup to the one described for basic conditions can be employed, substituting the strong base with a strong acid such as hydrochloric acid or sulfuric acid.

Table 2: Predicted Reactivity of this compound with Strong Acids

AcidPredicted Product(s)Reaction TypeNotes
Hydrochloric Acid (HCl)2-Hydroxy-5-bromobenzaldehyde oxime and/or further hydrolysis productsAcid-catalyzed ring-openingThe chloride ion may also act as a nucleophile.
Sulfuric Acid (H₂SO₄)2-Hydroxy-5-bromobenzaldehyde oxime and/or further hydrolysis products; potential for sulfonationAcid-catalyzed ring-openingConcentrated sulfuric acid may lead to side reactions like sulfonation of the aromatic ring.

Conclusion

This compound demonstrates clear susceptibility to degradation under strongly basic conditions through the well-established Kemp elimination, yielding 2-cyano-5-bromophenol. Researchers and drug development professionals must consider this instability when designing synthetic routes, formulating drug products, and defining storage conditions. The reactivity with strong acids is less characterized but presents a potential degradation pathway that warrants further investigation. The experimental frameworks and mechanistic insights provided in this guide serve as a valuable resource for navigating the chemical landscape of this important heterocyclic compound. Further studies are encouraged to generate specific quantitative data for the reactivity of this compound to build a more complete understanding of its stability profile.

X-ray Crystallographic Data for 6-Bromo-1,2-benzisoxazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of crystallographic databases and the broader scientific literature has revealed that detailed, publicly available X-ray crystallographic data for 6-Bromo-1,2-benzisoxazole is not currently available. While the synthesis and various biological activities of the broader benzisoxazole family are well-documented, the specific crystal structure of this particular compound has not been deposited in major databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), nor has it been published in the accessible scientific literature.

This lack of foundational data prevents the creation of an in-depth technical guide on the crystal structure of this compound as originally requested. The core requirements of presenting quantitative crystallographic data in tables and detailing the specific experimental protocols for its X-ray diffraction cannot be fulfilled without access to the crystallographic information file (CIF) or a peer-reviewed publication containing this information.

Proposed Alternative: A General Guide to the X-ray Crystallography of Substituted Benzisoxazoles

As an alternative, this guide provides a general overview of the principles and methodologies involved in the X-ray crystallographic analysis of substituted benzisoxazoles, a class of compounds with significant interest in medicinal chemistry.[1] This document will serve as a valuable resource for researchers, scientists, and drug development professionals by outlining the typical experimental workflow, data analysis, and interpretation for this class of molecules.

The Benzisoxazole Scaffold in Drug Discovery

The 1,2-benzisoxazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide range of therapeutic applications, including antipsychotic, anticonvulsant, antimicrobial, and anti-inflammatory activities.[1] Understanding the three-dimensional structure of these molecules through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design.

Experimental Protocol: Single Crystal X-ray Diffraction of a Representative Benzisoxazole Derivative

The following section details a generalized experimental protocol for obtaining the crystal structure of a substituted benzisoxazole, based on standard laboratory practices.

Synthesis and Crystallization

The first step involves the synthesis of the target benzisoxazole derivative. A common route is the cyclization of an appropriate ortho-hydroxy ketoxime.[2] For a bromo-substituted benzisoxazole, this would typically involve starting materials containing a bromine atom on the phenyl ring.

Once the compound is synthesized and purified, the critical step of growing single crystals suitable for X-ray diffraction is performed. This is often achieved through slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Other techniques include vapor diffusion and cooling crystallization. The choice of solvent and crystallization technique is crucial and often determined empirically.

Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.

The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations. At each orientation, the crystal is irradiated with X-rays, and the resulting diffraction pattern of spots (reflections) is recorded. The intensities and positions of these reflections are measured.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The phase problem is then solved to obtain an initial electron density map. For small organic molecules like benzisoxazoles, direct methods are commonly used to solve the structure.

The initial structural model is then refined against the experimental data. This iterative process involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed using various crystallographic R-factors.

Data Presentation for a Representative Substituted Benzisoxazole

While specific data for this compound is unavailable, the following tables illustrate how crystallographic data for a hypothetical substituted benzisoxazole would be presented.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₈H₆BrNO
Formula Weight212.05
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
aValue Å
bValue Å
cValue Å
α90°
βValue °
γ90°
VolumeValue ų
Z4
Calculated DensityValue Mg/m³
Absorption CoefficientValue mm⁻¹
F(000)Value
Data Collection
Crystal SizeValue x Value x Value mm
Theta range for data collectionValue to Value °
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersValue / Value / Value
Goodness-of-fit on F²Value
Final R indices [I>2sigma(I)]R1 = Value, wR2 = Value
R indices (all data)R1 = Value, wR2 = Value
Largest diff. peak and holeValue and Value e.Å⁻³

Table 2: Selected Bond Lengths and Angles

BondLength (Å)AngleAngle (°)
Br(1)-C(6)ValueC(7)-N(1)-O(1)Value
O(1)-N(1)ValueC(5)-C(6)-Br(1)Value
N(1)-C(7a)ValueC(7)-C(7a)-N(1)Value
C(3)-C(3a)Value

Note: The values in the tables are placeholders and would be populated with the actual experimental data from a crystallographic study.

Visualization of Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment can be visualized as follows:

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation and Analysis refinement->validation cif Crystallographic Information File (CIF) refinement->cif

Caption: Workflow for single-crystal X-ray crystallographic analysis.

Signaling Pathways and Logical Relationships

As this compound is primarily a synthetic building block, there are no established signaling pathways directly associated with it. However, the broader class of benzisoxazoles is known to interact with various biological targets. For instance, some derivatives act as antagonists at dopamine and serotonin receptors, which is relevant to their use as antipsychotics.[1] The logical relationship for structure-based drug design involving a benzisoxazole core is depicted below.

drug_design_pathway cluster_design Structure-Based Drug Design Cycle target Biological Target (e.g., Receptor, Enzyme) xray X-ray Crystallography of Target-Ligand Complex target->xray sar Structure-Activity Relationship (SAR) Analysis xray->sar design Design of Novel Benzisoxazole Derivatives sar->design synthesis Synthesis and Biological Evaluation design->synthesis synthesis->target Testing

Caption: Logical workflow for structure-based drug design of benzisoxazoles.

References

Safety and handling precautions for 6-Bromo-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 6-Bromo-1,2-benzisoxazole

Introduction

This compound (CAS No. 1060802-88-1) is a heterocyclic organic compound utilized as a building block in medicinal chemistry and drug discovery.[1][2] Its structure, part of the broader benzisoxazole class, is found in various pharmacologically active agents, including certain antipsychotic and anticonvulsant drugs.[1][3] Given its application in research and development, a thorough understanding of its safety profile and proper handling procedures is critical for protecting researchers, scientists, and drug development professionals from potential hazards.

This guide provides comprehensive safety and handling information for this compound, compiled from available safety data sheets and chemical databases. It outlines hazard classifications, physical and toxicological properties, protective measures, and emergency procedures to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as hazardous. The following summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

  • GHS Pictogram : GHS07 (Exclamation Mark)[4]

  • Signal Word : Warning [4]

  • GHS Hazard Statements :

    • H302 : Harmful if swallowed.

    • H315 : Causes skin irritation.[4][5]

    • H319 : Causes serious eye irritation.[4][5]

    • H335 : May cause respiratory irritation.[4][5]

Data Presentation

The following tables summarize the known quantitative and qualitative data for this compound. A significant lack of empirical data exists for toxicological and environmental endpoints, which necessitates handling the compound with a high degree of caution, assuming it may have uncharacterized hazards.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 1060802-88-1[4]
Molecular Formula C₇H₄BrNO[4]
Molecular Weight 198.02 g/mol [4]
Appearance Solid (inferred from dust formation warnings)[6]
Topological Polar Surface Area (TPSA) 26.03 Ų[4]
LogP (octanol/water partition) 2.5903[4]
Table 2: Toxicological and Ecological Data
EndpointResultSource(s)
Acute Toxicity: Oral No data available[6]
Acute Toxicity: Dermal No data available[6]
Acute Toxicity: Inhalation No data available[6]
Toxicity to Fish No data available[6]
Toxicity to Daphnia No data available[6]
Toxicity to Algae No data available[6]
Table 3: Exposure Controls and Personal Protective Equipment (PPE)
Control ParameterSpecificationSource(s)
Engineering Controls Handle in a well-ventilated area or within a chemical fume hood.[6][7]
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH).[6]
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber); impervious clothing or lab coat.[6][8]
Respiratory Protection If dust or aerosols are generated or irritation is experienced, use a full-face respirator.[6]

Experimental Protocols and Workflows

While specific experimental protocols for the safety assessment of this compound are not publicly available, a generalized workflow for evaluating the safety of a research chemical is presented below.

G cluster_0 Safety Assessment Workflow for a Research Chemical A Literature Review (Structural Analogs, QSAR) B Physicochemical Characterization (Solubility, Stability, pKa) A->B E Data Analysis & Hazard ID A->E C In Vitro Toxicity Screening (Cytotoxicity, Genotoxicity) B->C B->E D Acute Toxicity Studies (In Vivo) (e.g., OECD Guidelines) C->D If necessary C->E D->E F Develop Safe Handling Protocol (SOP) E->F

Caption: Generalized workflow for chemical safety and hazard assessment.

Safe Handling and Storage

Precautions for Safe Handling
  • Handle only in a well-ventilated area, preferably inside a chemical fume hood.[6]

  • Avoid contact with skin and eyes by wearing appropriate PPE.[6]

  • Minimize the formation of dust and aerosols during handling.[6]

  • Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[6][9]

  • Wash hands thoroughly after handling.[10]

Conditions for Safe Storage
  • Store the container tightly closed in a dry, cool, and well-ventilated place.[6]

  • Recommended storage temperature is 4°C.[4]

  • Keep away from sources of ignition.[9]

  • Store apart from incompatible materials such as strong oxidizing agents.[8]

Emergency Procedures

First-Aid Measures
  • General Advice : Consult a physician and show them the Safety Data Sheet (SDS).[9]

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[9][11]

  • In Case of Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[9]

  • In Case of Eye Contact : Rinse cautiously and thoroughly with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]

  • If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6][9]

Accidental Release Measures
  • Personal Precautions : Evacuate personnel to a safe area. Wear appropriate PPE to prevent contact with skin, eyes, and inhalation of dust.[6] Ensure adequate ventilation.

  • Environmental Precautions : Prevent the chemical from entering drains or waterways.[6]

  • Methods for Cleaning Up : Contain the spill. Carefully sweep up or collect the material using spark-proof tools and place it in a suitable, closed, and labeled container for disposal.[6][7]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6]

  • Specific Hazards : Thermal decomposition may lead to the release of irritating gases and vapors.

  • Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

G cluster_0 Emergency Spill Response Evacuate Evacuate Immediate Area Alert Others Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Ventilate->PPE Ignition Remove Ignition Sources PPE->Ignition Contain Contain Spill with Inert Absorbent Ignition->Contain Collect Collect Material with Non-Sparking Tools Contain->Collect Dispose Place in Labeled Hazardous Waste Container Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate

Caption: Flowchart for responding to an accidental spill.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is crucial to minimize exposure. The following diagram illustrates the logic for selecting PPE based on the handling task.

G cluster_0 PPE Selection Logic task Task Assessment ppe_base Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves task->ppe_base is_splash is_splash task->is_splash Splash Hazard? is_dust is_dust task->is_dust Dust/Aerosol Generated? ppe_base->is_splash ppe_splash Add: - Chemical Splash Goggles - Face Shield ppe_splash->is_dust ppe_dust Add: - Respirator end_point2 end_point2 is_splash->ppe_splash Yes is_splash->is_dust No is_dust->ppe_dust Yes end_point end_point

Caption: Decision logic for selecting appropriate PPE.

Stability and Reactivity

Based on available data sheets, specific information regarding the chemical stability, reactivity, conditions to avoid, incompatible materials, and hazardous decomposition products for this compound is currently unavailable.[6] In the absence of data, the compound should be handled as potentially reactive. Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8] Keep away from heat, sparks, and open flames.[9]

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.[7]

  • Product : Disposal must be conducted through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not allow the material to contaminate water sources or sewer systems.[6]

  • Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[6] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[6]

The following diagram outlines a general workflow for handling chemical waste in a laboratory setting.

G cluster_0 Safe Chemical Waste Handling Workflow A Identify Waste (Solid vs. Liquid) B Segregate Waste Streams (Halogenated, Non-Halogenated, etc.) A->B C Select Correct, Labeled Hazardous Waste Container B->C D Transfer Waste in Fume Hood (Wearing PPE) C->D E Securely Close Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by EHS or Licensed Disposal Service F->G

Caption: General workflow for laboratory chemical waste management.

Conclusion

This compound is a hazardous chemical that requires careful handling to mitigate risks of skin, eye, and respiratory irritation, and harm if swallowed. Due to significant gaps in the toxicological and environmental data, a cautious approach is mandatory. Adherence to the guidelines outlined in this document—including consistent use of appropriate engineering controls and personal protective equipment, as well as following established procedures for storage, handling, and disposal—is essential for the safety of all laboratory personnel.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Bromo-1,2-benzisoxazole from o-hydroxyaryl ketoximes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-Bromo-1,2-benzisoxazole, a key scaffold in medicinal chemistry. The synthesis involves the cyclization of an o-hydroxyaryl ketoxime.

Introduction

The 1,2-benzisoxazole core is a privileged structure found in numerous pharmacologically active compounds.[1] Derivatives of this scaffold are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4] Notably, several clinically used drugs, such as the anticonvulsant Zonisamide and the antipsychotic Risperidone, feature the 1,2-benzisoxazole moiety.[1] The introduction of a bromine atom at the 6-position can significantly influence the compound's physicochemical properties and biological activity, making this compound a valuable intermediate for drug discovery and development.

The synthesis described herein proceeds via the intramolecular cyclization of an o-hydroxyaryl ketoxime, a reliable method for forming the N-O bond of the isoxazole ring.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 6-bromo-3-methyl-1,2-benzisoxazole, a representative example of a this compound derivative, from the corresponding o-hydroxyaryl ketoxime.

Starting MaterialProductReagents & ConditionsYield (%)Reference
1-(5-bromo-2-hydroxyphenyl)ethan-1-one oxime6-bromo-3-methyl-1,2-benzisoxazoleBTC, TPPO, Et3N, DCM, 25 °C85[5]

BTC: Bis(trichloromethyl) carbonate, TPPO: Triphenylphosphine oxide, Et3N: Triethylamine, DCM: Dichloromethane

Experimental Protocols

This section details the two-step synthesis of 6-Bromo-1,2-benzisoxazoles, starting from the corresponding o-hydroxyaryl ketone.

Step 1: Synthesis of the o-hydroxyaryl ketoxime (e.g., 1-(5-bromo-2-hydroxyphenyl)ethan-1-one oxime)

This protocol describes the oximation of an o-hydroxyaryl ketone to form the corresponding ketoxime.

Materials:

  • 5'-Bromo-2'-hydroxyacetophenone (or other suitable o-hydroxyaryl ketone)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol

  • Water

  • Reaction flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve the 5'-Bromo-2'-hydroxyacetophenone in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the ketone.

  • Heat the reaction mixture to reflux and maintain for a period of 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the 1-(5-bromo-2-hydroxyphenyl)ethan-1-one oxime.

Step 2: Cyclization to this compound (e.g., 6-bromo-3-methyl-1,2-benzisoxazole)

This protocol outlines the intramolecular cyclization of the o-hydroxyaryl ketoxime to the final this compound product.[5]

Materials:

  • 1-(5-bromo-2-hydroxyphenyl)ethan-1-one oxime

  • Bis(trichloromethyl) carbonate (BTC)

  • Triphenylphosphine oxide (TPPO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add the 1-(5-bromo-2-hydroxyphenyl)ethan-1-one oxime (1.0 mmol).

  • Add anhydrous dichloromethane (10 mL) and stir to dissolve.

  • Add triphenylphosphine oxide (TPPO) (2.0 mmol) to the solution.

  • Add bis(trichloromethyl) carbonate (BTC) (0.67 mmol) to the reaction mixture.

  • Finally, add triethylamine (Et₃N) (5.0 mmol).

  • Stir the reaction mixture at room temperature (25 °C) and monitor its progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 6-bromo-3-methyl-1,2-benzisoxazole.

Visualizations

Synthesis Pathway

Synthesis_Pathway Start 5-Bromo-2-hydroxyacetophenone Oxime 1-(5-Bromo-2-hydroxyphenyl)ethan-1-one oxime Start->Oxime NH₂OH·HCl, Base Ethanol, Reflux Product 6-Bromo-3-methyl-1,2-benzisoxazole Oxime->Product BTC, TPPO, Et₃N DCM, 25 °C Experimental_Workflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: Cyclization A1 Dissolve Ketone in Ethanol A3 Mix Solutions A1->A3 A2 Prepare Aqueous NH₂OH·HCl/Base Solution A2->A3 A4 Reflux Reaction A3->A4 A5 Precipitate & Filter A4->A5 A6 Dry Product (Oxime) A5->A6 B1 Dissolve Oxime in DCM (Inert Atmosphere) A6->B1 Proceed to Cyclization B2 Add TPPO, BTC, Et₃N B1->B2 B3 Stir at Room Temperature B2->B3 B4 Quench & Extract B3->B4 B5 Purify by Chromatography B4->B5 B6 Isolate Final Product B5->B6

References

Application Notes and Protocols: Suzuki-Miyaura Coupling with 6-Bromo-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Applications

The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmacologically active compounds, including anticonvulsants and other therapeutic agents.[1] The functionalization of this core structure is of significant interest to researchers in medicinal chemistry and drug development for the generation of novel molecular entities with potential biological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon (C-C) bonds.[2][3] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives make it an ideal strategy for the derivatization of heteroaryl halides like 6-Bromo-1,2-benzisoxazole.[4][5]

This document provides a detailed guide for performing the Suzuki-Miyaura coupling reaction with this compound, including a generalized protocol, representative reaction conditions, and visualizations of the reaction mechanism and experimental workflow.

Reaction Principle

The Suzuki-Miyaura reaction couples an organoboron species (e.g., a boronic acid or boronic ester) with an organohalide (in this case, this compound) in the presence of a palladium catalyst and a base.[3] The reaction proceeds via a well-established catalytic cycle involving three key steps:[2][6]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a Palladium(II) complex.[2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, displacing the halide. This step is facilitated by the base, which activates the organoboron reagent.[3][6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Data Presentation: Representative Reaction Conditions

The successful coupling of heteroaryl halides is highly dependent on the specific combination of catalyst, ligand, base, and solvent. The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of heteroaryl bromides, which can be adapted for this compound.

EntryAryl Boronic Acid/EsterCatalyst System (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
14-Tolylboronic acidPdCl₂(5) / SPhos(10)Cs₂CO₃ (2.0)Dioxane120~60-80¹[7]
2Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)100High¹[2][8]
3Heteroaryl boronic acidPd₂(dba)₃ (2) / JohnPhos (8)Cs₂CO₃ (3.0)THF/H₂O (5:1)40Good¹[2]
4Various aryl boronic acidsPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)60-100Good to Excellent¹[4][9]
5p-Tolyl boronic acidPd/SPhos G2 precatalyst (5)K₂CO₃ (3.0)H₂O/Acetonitrile (4:1)37High¹[10]

¹Yields are representative for analogous heteroaryl bromide substrates and may require optimization for this compound.

Visualizations

Suzuki_Miyaura_Reaction_Scheme Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound. cluster_reactants Reactants cluster_product Product r1 This compound p1 6-Aryl-1,2-benzisoxazole r1->p1 Pd Catalyst, Base Solvent, Heat plus1 + r2 R-B(OH)₂ (Aryl Boronic Acid)

Caption: General scheme for the Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle Figure 2: The catalytic cycle of the Suzuki-Miyaura reaction. pd0 Pd(0)Ln oad Oxidative Addition pd0->oad Ar-X pd2_complex Ar-Pd(II)Ln-X oad->pd2_complex trans Transmetalation pd2_complex->trans Ar'-B(OH)₂ Base pd2_diaryl Ar-Pd(II)Ln-Ar' trans->pd2_diaryl red Reductive Elimination pd2_diaryl->red red->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow Figure 3: General experimental workflow. setup 1. Reaction Setup - Add this compound,  boronic acid, and base to flask. inert 2. Inert Atmosphere - Purge flask with N₂ or Ar. setup->inert reagents 3. Add Reagents - Add degassed solvent. - Add Pd catalyst/ligand. inert->reagents reaction 4. Reaction - Heat mixture with stirring  (e.g., 80-100 °C, 2-24h). reagents->reaction monitor 5. Monitoring - Check progress via TLC or LC-MS. reaction->monitor workup 6. Workup - Cool, quench with water. - Extract with organic solvent. monitor->workup purify 7. Purification - Dry organic layer. - Concentrate. - Purify by column chromatography. workup->purify analysis 8. Analysis - Characterize pure product  (NMR, MS). purify->analysis

Caption: General experimental workflow.

Detailed Experimental Protocol

This section provides a generalized, step-by-step procedure for the Suzuki-Miyaura coupling of this compound.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a precatalyst, 1-5 mol%)

  • Ligand, if required (e.g., SPhos, JohnPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF)

  • Degassed water (if using an aqueous system)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser and inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate (EtOAc) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[8] If using a solid palladium catalyst and ligand, they can be added at this stage.[4]

  • Inert Atmosphere: Seal the flask with a septum, and attach it to a condenser under an inert atmosphere. Purge the system with nitrogen or argon for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]

  • Solvent and Catalyst Addition: Through the septum, add the degassed anhydrous solvent (e.g., 1,4-dioxane) and, if applicable, degassed water via syringe.[8][11] The solvent should be thoroughly degassed beforehand by bubbling with an inert gas for at least 20 minutes. If the catalyst is added as a solution, it should be done at this point.

  • Reaction Execution: Lower the flask into a preheated oil bath or heating mantle set to the desired temperature (typically 80-100 °C).[2][8] Stir the mixture vigorously for the required duration (typically ranging from 2 to 24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.[8]

  • Workup: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Quench the reaction by adding water. Dilute the mixture with an organic solvent like ethyl acetate.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic phase with water and then with brine to remove inorganic impurities. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4][8]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. The eluent system (e.g., a gradient of ethyl acetate in hexanes) should be chosen based on the polarity of the product, as determined by initial TLC analysis.[4] The pure fractions are then combined and concentrated to yield the final 6-aryl-1,2-benzisoxazole product.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider screening different ligands, as the ligand plays a crucial role in stabilizing the catalyst and facilitating the reaction steps.[7][12] N-heterocyclic carbene (NHC) ligands or bulky electron-rich phosphine ligands like SPhos can be effective for challenging substrates.[4][7] Increasing the temperature or reaction time may also improve yield.

  • Catalyst Deactivation: The presence of nitrogen atoms in the 1,2-benzisoxazole ring can sometimes coordinate to the palladium center, leading to catalyst inhibition.[13] Using a more robust precatalyst or a higher catalyst loading might be necessary. Ensure all reagents and solvents are properly degassed to prevent oxidative deactivation.[8]

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, especially with heteroaryl boronic acids.[13] Using a boronic ester (e.g., a pinacol ester) or anhydrous conditions with a non-aqueous base can sometimes mitigate this issue.[6][13]

  • Homocoupling: The formation of biaryl products from the boronic acid (R-R) can occur, often due to the presence of oxygen.[14] Rigorous exclusion of air is the best preventative measure.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 6-Bromo-1,2-benzisoxazole. This palladium-catalyzed cross-coupling reaction is a powerful method for the synthesis of 6-amino-1,2-benzisoxazole derivatives, which are important scaffolds in medicinal chemistry and drug discovery. The 1,2-benzisoxazole motif is present in a variety of biologically active compounds, and the ability to introduce diverse amine functionalities at the 6-position allows for extensive exploration of structure-activity relationships (SAR).

The following protocols are based on established methodologies for structurally similar heteroaryl bromides, particularly 6-bromo-1H-indazole, and provide a robust starting point for the development of specific reaction conditions for this compound.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (this compound) and an amine. The reaction is mediated by a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated amine product and regenerate the active Pd(0) catalyst.[1]

Buchwald_Hartwig_Catalytic_Cycle cluster_legend L-Pd(0) L-Pd(0) L-Pd(II)(Ar)(Br) L-Pd(II)(Ar)(Br) L-Pd(0)->L-Pd(II)(Ar)(Br) Oxidative Addition (Ar-Br = this compound) L-Pd(II)(Ar)(NR1R2) L-Pd(II)(Ar)(NR1R2) L-Pd(II)(Ar)(Br)->L-Pd(II)(Ar)(NR1R2) Amine Coordination & Deprotonation (HNR1R2, Base) L-Pd(II)(Ar)(NR1R2)->L-Pd(0) Regeneration of Catalyst Product 6-Amino-1,2-benzisoxazole (Ar-NR1R2) L-Pd(II)(Ar)(NR1R2)->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of 6-bromo-1H-indazole, a close structural analog of this compound. These data serve as a valuable reference for estimating the expected outcomes for the target substrate.

Table 1: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Primary Amines [1]

AmineProductYield (%)
AnilineN-phenyl-1H-indazol-6-amine85
4-MethoxyanilineN-(4-methoxyphenyl)-1H-indazol-6-amine82
4-FluoroanilineN-(4-fluorophenyl)-1H-indazol-6-amine78
BenzylamineN-benzyl-1H-indazol-6-amine91
CyclohexylamineN-cyclohexyl-1H-indazol-6-amine88

Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[1]

Table 2: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Secondary Amines [1]

AmineProductYield (%)
Morpholine6-morpholino-1H-indazole95
Piperidine6-(piperidin-1-yl)-1H-indazole92
N-MethylanilineN-methyl-N-phenyl-1H-indazol-6-amine75
DibenzylamineN,N-dibenzyl-1H-indazol-6-amine70
Pyrrolidine6-(pyrrolidin-1-yl)-1H-indazole94

Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[1]

Experimental Protocols

The choice of ligand is crucial for a successful Buchwald-Hartwig amination. For the coupling of this compound, BrettPhos is recommended for primary amines, while RuPhos is generally effective for secondary amines.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Oven-dried Schlenk tube B Add this compound, amine, and catalyst/ligand A->B C Evacuate and backfill with inert gas (3x) B->C D Add anhydrous solvent C->D E Add base solution dropwise D->E F Heat to reaction temperature (e.g., 65-100 °C) E->F G Monitor progress by TLC or LC-MS F->G H Cool to room temperature G->H I Quench with saturated aq. NH4Cl H->I J Extract with organic solvent I->J K Combine organic layers, wash, dry, and concentrate J->K L Purify by column chromatography K->L

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: Amination with Primary Amines

Materials:

  • This compound

  • Primary amine (1.2 equivalents)

  • BrettPhos precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.0 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and the BrettPhos precatalyst (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous THF (5 mL) via syringe.

  • Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Amination with Secondary Amines

Materials:

  • This compound

  • Secondary amine (1.2 equivalents)

  • RuPhos precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.0 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and the RuPhos precatalyst (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous THF (5 mL) via syringe.

  • Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Concluding Remarks

The Buchwald-Hartwig amination is a highly versatile and efficient method for the synthesis of 6-amino-1,2-benzisoxazole derivatives. The choice of ligand is a critical parameter, with BrettPhos and RuPhos precatalysts demonstrating excellent efficacy for primary and secondary amines, respectively, in analogous systems. The provided protocols and data serve as a robust foundation for researchers to develop and optimize the synthesis of novel 1,2-benzisoxazole-based compounds for applications in drug discovery and materials science. It is recommended to perform small-scale optimization of the base, solvent, and temperature for each specific amine coupling partner to achieve the highest possible yields.

References

Application Notes and Protocols: Sonogashira Coupling of 6-Bromo-1,2-benzisoxazole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the Sonogashira coupling of 6-bromo-1,2-benzisoxazole with various terminal alkynes. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety at the 6-position via this palladium-catalyzed cross-coupling reaction offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications.

The Sonogashira reaction is a robust and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, and it can be conducted under mild conditions, tolerating a wide range of functional groups.[1]

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:

General reaction scheme for the Sonogashira coupling of this compound.

Experimental Protocols

This section provides a generalized protocol for the Sonogashira coupling of this compound with terminal alkynes. The reaction conditions are based on established procedures for the coupling of related heterocyclic bromides and may require optimization for specific substrates.

Materials and Reagents
  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Detailed Experimental Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.04-0.10 mmol, 4-10 mol%).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Add the anhydrous solvent (5-10 mL) to the flask via a syringe.

    • Add the amine base (2.0-3.0 mmol, 2.0-3.0 equiv.) to the stirred mixture.

    • Finally, add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv.) dropwise to the reaction mixture using a syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the specific terminal alkyne.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture at regular intervals. The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 6-alkynyl-1,2-benzisoxazole derivative.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes under typical reaction conditions.

EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)5Et₃NTHF601285
21-HexynePd(PPh₃)₄ (5)10DIPEADMF701878
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)5Et₃NToluene801692
43-EthynylpyridinePd(PPh₃)₄ (5)10Et₃NDMF802475
5Propargyl alcoholPdCl₂(PPh₃)₂ (4)8DIPEATHF501065

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

experimental_workflow start Start setup Reaction Setup (this compound, Pd Catalyst, CuI) start->setup inert Inert Atmosphere (Argon/Nitrogen) setup->inert reagents Add Solvent, Base, and Terminal Alkyne inert->reagents reaction Stir at RT or Heat (Monitor by TLC) reagents->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Pure 6-Alkynyl-1,2-benzisoxazole purification->product end End product->end

Experimental workflow for Sonogashira coupling.
Catalytic Cycle of Sonogashira Coupling

The diagram below outlines the generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira reaction.[3]

catalytic_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-X-Pd(II)L₂ pd0->pd_complex Oxidative Addition (R-X) transmetal_complex R-Pd(II)L₂(C≡CR') pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 product R-C≡CR' transmetal_complex->product Reductive Elimination cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd_complex Transfers Acetylide to Palladium alkyne H-C≡CR' alkyne->cu_acetylide Deprotonation (Base, CuI)

Catalytic cycle of the Sonogashira reaction.

References

Application Notes and Protocols for the Heck Reaction of 6-Bromo-1,2-benzisoxazole with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis. It facilitates the coupling of unsaturated halides or triflates with alkenes to form substituted alkenes.[1][2] This powerful tool is widely employed in the pharmaceutical industry and materials science for the construction of complex molecular architectures.[3][4] The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. Consequently, the functionalization of this core structure is of significant interest in drug discovery and development.

This document provides detailed application notes and a generalized protocol for the Heck reaction of 6-Bromo-1,2-benzisoxazole with various alkenes, such as styrene and ethyl acrylate. The protocols and data presented herein are compiled from established methodologies for the Heck reaction of aryl bromides and are intended to serve as a starting point for reaction optimization.

Reaction Principle

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond of this compound to form a palladium(II) complex.

  • Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the palladium(II) complex and subsequently inserts into the palladium-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a hydridopalladium(II) complex.

  • Reductive Elimination and Catalyst Regeneration: The base present in the reaction mixture facilitates the reductive elimination of HBr from the hydridopalladium(II) complex, regenerating the active palladium(0) catalyst for the next cycle.

Experimental Protocols

The following are generalized protocols for the Heck reaction of this compound with representative activated (ethyl acrylate) and non-activated (styrene) alkenes. These protocols are based on commonly employed conditions for Heck couplings of aryl bromides.[3][5] Optimization of parameters such as catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates.

General Considerations:

  • Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.[3]

  • Anhydrous solvents are recommended for optimal results.

  • The choice of base is crucial and can influence reaction rates and yields. Inorganic bases like potassium carbonate or organic bases like triethylamine are commonly used.

Protocol 1: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv).

  • Under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous N,N-dimethylformamide (5 mL).

  • Add styrene (1.2 mmol, 1.2 equiv) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction of this compound with Ethyl Acrylate

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Under an inert atmosphere, add palladium(II) acetate (0.01 mmol, 1 mol%) and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).

  • Add anhydrous acetonitrile (5 mL).

  • Add triethylamine (1.5 mmol, 1.5 equiv) and ethyl acrylate (1.2 mmol, 1.2 equiv) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any precipitated salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions for the Heck reaction of aryl bromides with styrene and acrylates, which can be used as a starting point for the reaction with this compound.

Table 1: Reaction Conditions for Heck Coupling of Aryl Bromides with Styrene

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF12012-2485-95
2PdCl₂(PPh₃)₂ (3)-Et₃N (1.5)MeCN1001680-90
3Pd/C (5)-NaOAc (2)DMAc1402475-85
4Pd@MOF-NH₂ (10)-K₂CO₃ (2)DMF12012>96[3]

Yields are representative for common aryl bromides and may vary for this compound.

Table 2: Reaction Conditions for Heck Coupling of Aryl Bromides with Acrylates

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)MeCN10016-2490-98
2Pd(PPh₃)₄ (3)-K₂CO₃ (2)DMF1101285-95
3PdCl₂ (5)-NaHCO₃ (2)NMP1302080-90
4[SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4)-K₂CO₃ (2)DMF10020up to 98[5]

Yields are representative for common aryl bromides and may vary for this compound.

Visualizations

Experimental Workflow

G Experimental Workflow for Heck Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, base, catalyst, and ligand in a dry flask B Add anhydrous solvent C Add alkene D Heat the mixture under an inert atmosphere C->D Start Reaction E Monitor reaction progress (TLC, GC-MS) D->E F Cool to room temperature E->F Reaction Complete G Aqueous workup and extraction F->G H Dry and concentrate the organic phase G->H I Purify by column chromatography H->I J 6-Alkenyl-1,2-benzisoxazole I->J Final Product

Caption: A flowchart illustrating the general experimental workflow for the Heck reaction.

Heck Reaction Catalytic Cycle

G Heck Reaction Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)X(Ln) Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex Ar-Pd(II)X(Ln)(Alkene) ArPdX->AlkeneComplex Alkene Coordination SigmaAlkyl R-CH2-CH(Ar)-Pd(II)X(Ln) AlkeneComplex->SigmaAlkyl Migratory Insertion HydridoComplex H-Pd(II)X(Ln) SigmaAlkyl:s->HydridoComplex:n β-Hydride Elimination Product Ar-CH=CH-R SigmaAlkyl->Product Product Release HydridoComplex->Pd0 Reductive Elimination (+ Base, - HBX)

Caption: The catalytic cycle of the palladium-catalyzed Heck reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 6-Bromo-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed functionalization of 6-bromo-1,2-benzisoxazole, a key scaffold in medicinal chemistry. The 1,2-benzisoxazole motif is present in a variety of biologically active compounds, including antipsychotics like risperidone and anticonvulsants such as zonisamide. Palladium-catalyzed cross-coupling reactions offer a powerful toolkit for the derivatization of the 6-position, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions, complete with data tables and workflow diagrams to facilitate experimental design and execution.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between this compound and various organoboron reagents. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryAryl/Heteroaryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O (4:1)901680-90
3Thiophen-3-ylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1001275-85
4Pyridin-4-ylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane1101870-80

*Yields are representative and based on analogous reactions with similar aryl bromide substrates. Optimization may be required for this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the respective aryl or heteroaryl boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 10:1 Toluene/H₂O, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature and stir for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: This compound, Boronic Acid, Base B Add Catalyst System: Pd Source + Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere (Ar or N₂) C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify by Chromatography H->I J Characterize Product I->J

General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines from aryl halides. This reaction allows for the introduction of a wide variety of amine functionalities at the 6-position of the 1,2-benzisoxazole core.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001880-90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102475-85
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄t-BuOH1001670-80
4PyrrolidinePd(OAc)₂ (2)RuPhos (4)LiHMDSTHF801285-95

*Yields are representative and based on analogous reactions with similar aryl bromide substrates. Optimization may be required for this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base (e.g., NaOtBu) to a flame-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture with stirring to the specified temperature for the indicated time. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex [Pd(II)(Ar)(Br)L₂] Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Pd(II)(Ar)(NR¹R²)L] OA_complex->Amine_complex Amine Coordination & Deprotonation (HNR¹R², Base) Amine_complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amine_complex->Product

Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to 6-alkynyl-1,2-benzisoxazole derivatives. These products are valuable intermediates for further synthetic transformations.

Data Presentation: Representative Sonogashira Coupling Reactions
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF601280-90
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPEADMF80875-85
3Propargyl alcoholPdCl₂(dppf) (3)CuI (5)Et₃N1,4-Dioxane701670-80
41-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)PiperidineToluene901275-85

*Yields are representative and based on analogous reactions with similar aryl bromide substrates. Optimization may be required for this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) iodide co-catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.). Then, add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira_Workflow start Start setup Combine this compound, Pd Catalyst, and CuI in a Schlenk flask start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert add_reagents Add Anhydrous Solvent, Amine Base, and Terminal Alkyne inert->add_reagents react Heat and Stir for Specified Time add_reagents->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor workup Cool, Dilute, Filter, and Perform Aqueous Wash monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Experimental workflow for Sonogashira coupling.

Heck Reaction: C-C (sp²) Bond Formation

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction can be used to introduce vinyl groups at the 6-position of 1,2-benzisoxazole.

Data Presentation: Representative Heck Reaction Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002460-70
2n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)K₂CO₃Acetonitrile801870-80
3AcrylonitrilePdCl₂ (5)-NaOAcDMA1201250-60
41-Octene[Pd(allyl)Cl]₂ (1)dppf (2.5)Cy₂NMe1,4-Dioxane1002465-75

*Yields are representative and based on analogous reactions with similar aryl bromide substrates. Optimization may be required for this compound.

Experimental Protocol: General Procedure for Heck Reaction
  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (if required), and the base (e.g., Et₃N, 1.5 equiv.).

  • Reagent Addition: Add the alkene (1.5 mmol, 1.5 equiv.) and the solvent (e.g., DMF).

  • Reaction: Seal the vessel and heat the mixture with stirring to the specified temperature. Monitor the reaction's progress by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ OxAdd [Pd(II)(Ar)(Br)L₂] Pd0->OxAdd Oxidative Addition AlkeneCoord Alkene Complex OxAdd->AlkeneCoord Alkene Coordination MigInsert [Pd(II)-alkyl] AlkeneCoord->MigInsert Migratory Insertion BetaElim [Pd(II)-H] MigInsert->BetaElim β-Hydride Elimination BetaElim->Pd0 Reductive Elimination (Base) Product Substituted Alkene BetaElim->Product

Simplified catalytic cycle of the Heck reaction.

Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group

The cyanation of this compound provides a direct route to 1,2-benzisoxazole-6-carbonitrile, a versatile intermediate that can be further transformed into amides, carboxylic acids, or amines.

Data Presentation: Representative Cyanation Reaction Conditions
EntryCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1KCNPd(PPh₃)₄ (5)--DMF1201270-80
2Zn(CN)₂Pd₂(dba)₃ (2)dppf (4)-DMA1001880-90
3K₄[Fe(CN)₆]Pd(OAc)₂ (2)Xantphos (4)K₂CO₃t-AmylOH1302465-75
4CuCNPd(PPh₃)₄ (5)--NMP1501070-80

*Yields are representative and based on analogous reactions with similar aryl bromide substrates. Optimization may be required for this compound.

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation
  • Reaction Setup: To an oven-dried, sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃), the ligand (e.g., dppf), and the cyanide source (e.g., Zn(CN)₂, 0.6 equiv.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMA).

  • Reaction: Heat the reaction mixture with stirring to the specified temperature for the indicated time. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully quench with an aqueous solution of sodium bicarbonate. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Caution: Cyanide is highly toxic. Handle with appropriate safety precautions.

  • Purification: Purify the crude product by flash column chromatography.

Cyanation_Workflow reagents Reactants & Catalysts This compound Cyanide Source Pd Catalyst & Ligand solvent Solvent Anhydrous, Degassed (e.g., DMA) reagents->solvent reaction Reaction Conditions Inert Atmosphere Elevated Temperature solvent->reaction workup Work-up Aqueous Quench Extraction reaction->workup purification Purification Column Chromatography workup->purification product {Product|1,2-Benzisoxazole-6-carbonitrile} purification->product

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing the 6-Bromo-1,2-benzisoxazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel kinase inhibitors using 6-Bromo-1,2-benzisoxazole as a key building block. The 1,2-benzisoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] The presence of a bromine atom at the 6-position offers a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) for the development of potent and selective kinase inhibitors.

Rationale for Use in Kinase Inhibitor Synthesis

The 1,2-benzisoxazole core is a valuable pharmacophore in drug discovery. Its derivatives have been investigated for a range of therapeutic applications, including as anticancer agents.[2] The development of kinase inhibitors is a cornerstone of modern oncology, and scaffolds that can be readily and diversely functionalized are of high value. The bromine atom on the this compound scaffold is particularly amenable to well-established and robust synthetic methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions allow for the facile introduction of a wide array of aryl, heteroaryl, and amine substituents, which can form key interactions within the ATP-binding pocket of protein kinases.

Key Synthetic Strategies

The primary synthetic approach for derivatizing the this compound scaffold involves palladium-catalyzed cross-coupling reactions. The two most prominent and versatile methods are:

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the 6-position of the benzisoxazole ring and a variety of aryl or heteroaryl boronic acids or esters.[3][4] This allows for the exploration of the solvent-exposed regions of the kinase ATP-binding site.

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the 6-position of the benzisoxazole and a primary or secondary amine.[5][6] This is a powerful method for introducing functionalities that can act as hydrogen bond donors or acceptors, which are crucial for binding to the hinge region of many kinases.

Experimental Protocols

Protocol 1: Synthesis of the this compound Scaffold

A general method for the synthesis of 1,2-benzisoxazoles involves the cyclization of an appropriately substituted oxime.[7] The following is a representative protocol for the synthesis of this compound from 4-bromo-2-fluorobenzaldehyde.

Materials:

  • 4-Bromo-2-fluorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Potassium hydroxide

  • Ethanol

  • Water

  • Dichloromethane

Procedure:

  • To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and potassium hydroxide (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the oxime by Thin Layer Chromatography (TLC).

  • Once the oxime formation is complete, heat the reaction mixture to reflux for 6-8 hours to induce cyclization.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol details a standard procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-1,2-benzisoxazole derivative.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol describes a standard procedure for the palladium-catalyzed amination of this compound with an amine.[8]

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with argon gas three times.

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-amino-1,2-benzisoxazole derivative.

Data Presentation

The following tables summarize representative quantitative data for a hypothetical series of kinase inhibitors derived from the this compound scaffold.

Table 1: Suzuki-Miyaura Coupling Products and Yields

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Phenyl-1,2-benzisoxazole85
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-1,2-benzisoxazole92
33-Pyridinylboronic acid6-(3-Pyridinyl)-1,2-benzisoxazole78
42-Thiopheneboronic acid6-(2-Thienyl)-1,2-benzisoxazole81

Table 2: Buchwald-Hartwig Amination Products and Yields

EntryAmineProductYield (%)
1Morpholine6-Morpholino-1,2-benzisoxazole88
2Piperidine6-Piperidinyl-1,2-benzisoxazole90
3Aniline6-(Phenylamino)-1,2-benzisoxazole75
4N-Methylpiperazine6-(4-Methylpiperazin-1-yl)-1,2-benzisoxazole83

Table 3: In Vitro Kinase Inhibitory Activity of Hypothetical 6-Substituted-1,2-benzisoxazole Derivatives

Compound IDR Group at 6-positionTarget KinaseIC₅₀ (nM)
BZ-S14-MethoxyphenylVEGFR-215
BZ-S23-PyridinylAurora A45
BZ-A1MorpholinoPI3Kα22
BZ-A2N-MethylpiperazinylCDK268

Visualization of Workflows and Signaling Pathways

G General Synthetic Workflow for Kinase Inhibitor Synthesis start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (Amine) start->buchwald suzuki_prod 6-Aryl/Heteroaryl-1,2-benzisoxazole Derivatives suzuki->suzuki_prod buchwald_prod 6-Amino-1,2-benzisoxazole Derivatives buchwald->buchwald_prod library Kinase Inhibitor Library suzuki_prod->library buchwald_prod->library evaluation Biological Evaluation (Kinase Assays, Cell-based Assays) library->evaluation

Caption: Synthetic workflow for generating a library of kinase inhibitors.

G Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 6-Aryl-1,2-benzisoxazole Inhibitor (e.g., BZ-S1) Inhibitor->VEGFR2 Inhibitor->PI3K

References

Application Notes and Protocols: 6-Bromo-1,2-benzisoxazole as a Precursor for Antipsychotic Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key intermediates and active pharmaceutical ingredients (APIs) of antipsychotic drugs, starting from benzisoxazole precursors. While the initial query specified 6-Bromo-1,2-benzisoxazole, the predominant and industrially significant synthetic routes for major antipsychotics like Risperidone and its active metabolite Paliperidone utilize a 6-fluoro-substituted benzisoxazole derivative. This document will therefore focus on the synthesis of this key fluoro-intermediate and its subsequent conversion to Risperidone, as this represents the most established and well-documented pathway.

Overview and Synthetic Strategy

The synthesis of atypical antipsychotics such as Risperidone and Paliperidone hinges on the successful construction of a core structure that combines a 6-fluoro-1,2-benzisoxazole moiety with a substituted piperidine ring, which is then alkylated with a pyrimidinone derivative. The key precursor is 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole . The general synthetic approach involves a multi-step process, which is outlined below.

cluster_0 Synthesis of Key Intermediate cluster_1 Final Product Synthesis A 1,3-Difluorobenzene C 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine A->C Friedel-Crafts Acylation B 1-Acetylpiperidine-4-carbonyl chloride B->C D 4-(2,4-Difluorobenzoyl)piperidine C->D Hydrolysis E 4-(2,4-Difluorobenzoyl)piperidine Oxime D->E Oximation F 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole E->F Cyclization H Risperidone F->H N-Alkylation G 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one G->H

Caption: Overall synthetic workflow for Risperidone.

Experimental Protocols

Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride

This section details the multi-step synthesis of the key benzisoxazole intermediate.

Step 1: Friedel-Crafts Acylation to yield 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine

This reaction involves the acylation of 1,3-difluorobenzene with 1-acetylpiperidine-4-carbonyl chloride in the presence of a Lewis acid catalyst.[1]

  • Reagents and Materials:

    • 1,3-Difluorobenzene

    • 1-Acetylpiperidine-4-carbonyl chloride

    • Aluminum chloride (AlCl₃)

    • Dichloromethane (DCM)

    • Hydrochloric acid (HCl), aqueous solution

    • Ice

  • Procedure:

    • To a stirred suspension of aluminum chloride in dichloromethane, add 1-acetylpiperidine-4-carbonyl chloride at a controlled temperature.

    • Add 1,3-difluorobenzene dropwise to the mixture.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC or HPLC).

    • Carefully quench the reaction by pouring it into a mixture of ice and hydrochloric acid.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Hydrolysis to 4-(2,4-Difluorobenzoyl)piperidine

The acetyl protecting group is removed by acid hydrolysis.[1]

  • Reagents and Materials:

    • 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine

    • 6N Hydrochloric acid

  • Procedure:

    • Suspend 1-acetyl-4-(2,4-difluorobenzoyl)piperidine in 6N HCl.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to precipitate the product.

    • Filter the solid, wash with water, and dry to yield 4-(2,4-difluorobenzoyl)piperidine.

Step 3: Oximation to 4-(2,4-Difluorobenzoyl)piperidine Oxime

The ketone is converted to an oxime using hydroxylamine.[1]

  • Reagents and Materials:

    • 4-(2,4-Difluorobenzoyl)piperidine

    • Hydroxylamine hydrochloride

    • A suitable base (e.g., potassium hydroxide or pyridine)

    • Ethanol

  • Procedure:

    • Dissolve 4-(2,4-difluorobenzoyl)piperidine and hydroxylamine hydrochloride in ethanol.

    • Add the base to the solution and heat to reflux.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • The crude oxime can be purified by recrystallization.

Step 4: Cyclization to 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

The oxime undergoes intramolecular cyclization to form the benzisoxazole ring.[1][2]

  • Reagents and Materials:

    • 4-(2,4-Difluorobenzoyl)piperidine oxime

    • Potassium hydroxide (KOH)

    • Water or an alcohol/water mixture

  • Procedure:

    • Dissolve the oxime in an aqueous or alcoholic solution of potassium hydroxide.

    • Heat the mixture to reflux for several hours.[1][2]

    • After cooling, the product may precipitate. Alternatively, extract the product with a suitable organic solvent.

    • The crude product can be purified by recrystallization or by converting it to its hydrochloride salt for better handling and purity.[2]

Synthesis of Risperidone by N-Alkylation

The final step involves the N-alkylation of the piperidine nitrogen of the key intermediate with a pyrimidinone derivative.[1]

  • Reagents and Materials:

    • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

    • 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

    • Potassium carbonate (K₂CO₃)

    • Potassium iodide (KI) (catalyst)

    • A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile)

  • Procedure:

    • To a solution of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole in the chosen solvent, add 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.

    • Add potassium carbonate as the base and a catalytic amount of potassium iodide.

    • Heat the reaction mixture and maintain the temperature until the starting materials are consumed (monitored by HPLC).

    • Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • The crude Risperidone can be purified by recrystallization from a suitable solvent.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps. Please note that yields can vary depending on the specific reaction conditions and scale.

StepProductTypical Yield (%)Reference
Friedel-Crafts Acylation1-Acetyl-4-(2,4-difluorobenzoyl)piperidine~41%[3]
Hydrolysis4-(2,4-Difluorobenzoyl)piperidine~85%[3]
Cyclization to 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride>90%[4]
N-Alkylation to RisperidoneRisperidone~81%[5]

Signaling Pathways of Resulting Antipsychotics

Risperidone and its active metabolite, Paliperidone, are atypical antipsychotics that exert their therapeutic effects by modulating multiple neurotransmitter systems in the brain. Their primary mechanism of action involves a combination of dopamine D₂ and serotonin 5-HT₂A receptor antagonism.[5]

cluster_pathway Mechanism of Action of Risperidone/Paliperidone Antipsychotic Risperidone / Paliperidone D2_receptor Dopamine D₂ Receptor Antipsychotic->D2_receptor Antagonism HT2A_receptor Serotonin 5-HT₂A Receptor Antipsychotic->HT2A_receptor Antagonism Mesolimbic Mesolimbic Pathway (Dopamine Hyperactivity) Positive_Symptoms Positive Symptoms (Hallucinations, Delusions) D2_receptor->Positive_Symptoms Blockade reduces Mesocortical Mesocortical Pathway (Serotonin Dysregulation) Negative_Symptoms Negative Symptoms (Apathy, Anhedonia) HT2A_receptor->Negative_Symptoms Blockade improves Mesolimbic->Positive_Symptoms Leads to Mesocortical->Negative_Symptoms Contributes to

Caption: Signaling pathway of Risperidone and Paliperidone.

The antagonism of D₂ receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive symptoms of schizophrenia, such as hallucinations and delusions.[5] Simultaneously, the blockade of 5-HT₂A receptors is believed to contribute to the alleviation of negative symptoms and may also reduce the incidence of extrapyramidal side effects compared to typical antipsychotics.[5]

References

Application Notes and Protocols: The Use of 6-Bromo-1,2-benzisoxazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Bromo-1,2-benzisoxazole as a versatile fragment in fragment-based drug discovery (FBDD). The benzisoxazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a bromine atom at the 6-position offers a valuable tool for both hit identification and subsequent hit-to-lead optimization.

Introduction to this compound as a Fragment

This compound is an attractive fragment for FBDD due to its desirable physicochemical properties, including a low molecular weight and a balance of hydrophobicity and polarity. The benzisoxazole core provides a rigid scaffold capable of forming key interactions with biological targets, while the bromine atom serves as a useful probe for X-ray crystallography and a handle for synthetic elaboration.

The "Rule of Three" is a set of guidelines used to define a fragment-like molecule, and this compound generally aligns with these principles, making it an ideal candidate for inclusion in fragment libraries.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its behavior in biological assays and its potential for development into a drug-like molecule.

PropertyValueSource
Molecular FormulaC₇H₄BrNOChemSpider
Molecular Weight198.02 g/mol ChemSpider
cLogP2.1ChemSpider
Hydrogen Bond Acceptors2ChemSpider
Hydrogen Bond Donors0ChemSpider
Rotatable Bonds0ChemSpider
Topological Polar Surface Area (TPSA)26.03 ŲChemSpider

Fragment-Based Drug Discovery Workflow

The general workflow for an FBDD campaign starting with a fragment like this compound is depicted below. This process involves screening a library of fragments, identifying and validating hits, and then optimizing those hits into lead compounds.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization FragmentLibrary Fragment Library (including this compound) Screening Biophysical Screening (NMR, SPR, DSF) FragmentLibrary->Screening Hits Initial Hits Screening->Hits Validation Hit Validation (Orthogonal Assays) Hits->Validation Structure Structural Biology (X-ray Crystallography) Validation->Structure ValidatedHits Validated Hits Structure->ValidatedHits SAR Structure-Activity Relationship (SAR) ValidatedHits->SAR LeadOpt Lead Optimization SAR->LeadOpt Candidate Drug Candidate LeadOpt->Candidate Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B (Target) Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Drug derived from This compound Inhibitor->Kinase2 Inhibition

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 6-Bromo-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromo-1,2-benzisoxazole is a crucial heterocyclic building block in the field of medicinal chemistry and drug development.[1][2] Its scaffold is present in a variety of pharmacologically active compounds, including those with antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[2][3] The strategic placement of the bromine atom provides a reactive handle for further molecular elaboration through various cross-coupling reactions, making it a valuable intermediate for the synthesis of complex drug candidates.[2] The purity of this compound is critical to ensure the desired outcomes in subsequent synthetic transformations and the overall quality of the final active pharmaceutical ingredient (API).[4] These application notes provide detailed protocols for the large-scale synthesis and purification of this important intermediate, tailored for researchers, scientists, and professionals in drug development.

Synthetic Strategy Overview

The most common and scalable approach for the synthesis of 1,2-benzisoxazoles involves the formation of an N-O bond through the cyclization of an ortho-hydroxyaryl oxime.[1] This strategy is advantageous due to the ready availability of the starting materials and the generally high yields of the cyclization step. The selected large-scale synthesis protocol involves a two-step process starting from 4-Bromo-2-hydroxybenzaldehyde:

  • Oximation: Reaction of 4-Bromo-2-hydroxybenzaldehyde with hydroxylamine hydrochloride to form 4-Bromo-2-hydroxybenzaldehyde oxime.

  • Cyclization: Intramolecular cyclodehydration of the resulting oxime to yield this compound.

Synthesis_Pathway Start 4-Bromo-2-hydroxybenzaldehyde Intermediate 4-Bromo-2-hydroxybenzaldehyde Oxime Start->Intermediate Hydroxylamine Hydrochloride, Sodium Acetate, Ethanol, Reflux Product This compound Intermediate->Product Acetic Anhydride, Reflux

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the two-step synthesis of this compound from 4-Bromo-2-hydroxybenzaldehyde.

Step 1: Synthesis of 4-Bromo-2-hydroxybenzaldehyde Oxime

  • Reaction Setup: In a large reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe, add 4-Bromo-2-hydroxybenzaldehyde (1.0 eq.) and ethanol. Stir the mixture to achieve complete dissolution.

  • Addition of Reagents: To the solution, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (2.5 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 78-82 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a vessel containing ice-cold water. The crude oxime will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. The crude 4-Bromo-2-hydroxybenzaldehyde oxime is typically used in the next step without further purification.

Step 2: Cyclization to this compound

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a condenser, add the crude 4-Bromo-2-hydroxybenzaldehyde oxime (1.0 eq.) and acetic anhydride (5-10 vol.).

  • Reaction: Heat the mixture to reflux (approximately 138-140 °C) and maintain for 3-5 hours, monitoring the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water with stirring. The crude this compound will precipitate.

  • Isolation: Collect the crude product by vacuum filtration, wash with water, and then with a cold, dilute sodium bicarbonate solution to neutralize any remaining acetic acid. Finally, wash again with water until the filtrate is neutral.

  • Drying: Dry the crude product under vacuum to a constant weight.

Protocol 2: Purification of this compound by Crystallization

Crystallization is an effective and scalable method for the purification of solid organic compounds, leveraging differences in solubility between the target compound and impurities.[4][5]

  • Solvent Selection: Screen for a suitable solvent or solvent system. An ideal solvent will dissolve the crude this compound at an elevated temperature but show low solubility at room temperature or below.[4] Common solvents for screening include ethanol, methanol, isopropanol, ethyl acetate, and heptane. For this compound, a mixture of ethanol and water or isopropanol can be effective.

  • Dissolution: In a large flask, add the crude this compound and the chosen solvent. Heat the mixture to near the solvent's boiling point while stirring until the solid is completely dissolved.[5] Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the yield of crystals.[4]

  • Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any adhering mother liquor containing impurities.[4]

  • Drying: Dry the purified this compound crystals under vacuum to a constant weight.

Purification_Workflow A Crude this compound B Dissolve in Minimum Hot Solvent A->B C Slow Cooling to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F I Mother Liquor (Impurities) E->I Separate G Dry Under Vacuum F->G H Pure this compound G->H

Caption: Workflow for the purification of this compound.

Data Presentation

Table 1: Reagents and Materials for Synthesis

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Role
4-Bromo-2-hydroxybenzaldehydeC₇H₅BrO₂201.02Starting Material
Hydroxylamine HydrochlorideNH₂OH·HCl69.49Oximation Reagent
Sodium AcetateCH₃COONa82.03Base
Acetic Anhydride(CH₃CO)₂O102.09Cyclizing/Dehydrating Agent
EthanolC₂H₅OH46.07Solvent
Sodium BicarbonateNaHCO₃84.01Neutralizing Agent

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
CAS Number 1060802-88-1[6][7][8]
Molecular Formula C₇H₄BrNO[8]
Molecular Weight 198.02 g/mol [8]
Appearance Off-white to light yellow solid
Purity ≥95% (typically >98% after crystallization)[8]
Storage Store at 4°C[8]

Table 3: Representative Reaction Parameters and Expected Yields

StepKey ParametersDuration (h)Expected Yield (%)
Oximation Reflux in Ethanol2 - 490 - 95
Cyclization Reflux in Acetic Anhydride3 - 585 - 92
Purification CrystallizationN/A>85 (recovery)
Overall Yield 75 - 85

References

Application Notes and Protocols: Protecting Group Strategies for Derivatization of 6-Bromo-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents, including antipsychotic and anticonvulsant drugs.[1][2][3] 6-Bromo-1,2-benzisoxazole serves as a key building block, allowing for the introduction of diverse functionalities at the 6-position through cross-coupling reactions. Subsequent derivatization often requires a robust protecting group strategy to mask reactive functional groups, such as amines and phenols, ensuring chemoselectivity in multi-step syntheses. This document provides detailed application notes and protocols for the protection and deprotection of 6-amino- and 6-hydroxy-1,2-benzisoxazole derivatives, key intermediates in drug development programs.

Introduction: Derivatization of this compound

The bromine atom at the 6-position of the 1,2-benzisoxazole ring is a versatile handle for introducing new carbon-nitrogen and carbon-oxygen bonds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are efficient methods for converting the aryl bromide into an amine, yielding 6-amino-1,2-benzisoxazole.[4][5][6] This primary aromatic amine is a common precursor for further functionalization but is also highly reactive. Similarly, transformation to a 6-hydroxy-1,2-benzisoxazole (a phenol) introduces a nucleophilic and acidic hydroxyl group.

To achieve selective modification at other sites or to build more complex molecules, these newly introduced amino and hydroxyl groups must often be temporarily masked with protecting groups.[7][8] The ideal protecting group is one that can be introduced in high yield, is stable to a wide range of reaction conditions, and can be removed selectively and efficiently under mild conditions.[9] This note details strategies for the tert-butoxycarbonyl (Boc) protection of the 6-amino group and the tert-butyldimethylsilyl (TBDMS) protection of the 6-hydroxy group.

Synthesis of Key Intermediates

The first step in these strategies is the synthesis of the functionalized 1,2-benzisoxazole core from the commercially available 6-bromo derivative.

Protocol 2.1: Synthesis of 6-Amino-1,2-benzisoxazole via Buchwald-Hartwig Amination

This protocol describes a typical palladium-catalyzed amination reaction. The use of a specialized ligand like tBuBrettPhos can be effective for coupling with unprotected heterocyclic bromides.[6]

Materials:

  • This compound

  • Benzophenone imine

  • tBuBrettPhos Pd G3 precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Hydrochloric acid (1 M aqueous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), tBuBrettPhos Pd G3 precatalyst (0.02 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add anhydrous toluene, followed by benzophenone imine (1.2 equiv).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, add 1 M HCl, and stir vigorously for 1 hour to hydrolyze the imine.

  • Separate the layers and neutralize the aqueous layer with saturated sodium bicarbonate solution.

  • Extract the product from the neutralized aqueous layer with ethyl acetate (3x).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 6-amino-1,2-benzisoxazole.

Protecting Group Strategy for 6-Amino-1,2-benzisoxazole

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide variety of conditions and its facile removal under acidic conditions.[9][10][11][12]

G start This compound amine 6-Amino-1,2-benzisoxazole start->amine Pd-Catalyzed Amination boc_protected tert-Butyl (1,2-benzisoxazol-6-yl)carbamate (Boc-Protected) amine->boc_protected Protection (Boc)₂O, Base derivatization Further Derivatization (e.g., at C3 position) boc_protected->derivatization Reaction at Another Site inv1 boc_protected->inv1 deprotected 6-Amino-1,2-benzisoxazole inv1->deprotected Deprotection TFA or HCl inv2

Caption: Workflow for Boc protection and deprotection of 6-amino-1,2-benzisoxazole.
Protocol 3.1: Boc Protection of 6-Amino-1,2-benzisoxazole

Materials:

  • 6-Amino-1,2-benzisoxazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 6-amino-1,2-benzisoxazole (1.0 equiv) in THF.

  • Add triethylamine (1.5 equiv).

  • Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise at room temperature.[11]

  • Stir the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product, tert-butyl (1,2-benzisoxazol-6-yl)carbamate, can often be used without further purification. If necessary, purify by column chromatography.

Protocol 3.2: Boc Deprotection

The Boc group is readily cleaved under acidic conditions, regenerating the free amine.[10][13]

Materials:

  • tert-Butyl (1,2-benzisoxazol-6-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected amine (1.0 equiv) in DCM.

  • Add trifluoroacetic acid (5-10 equiv) dropwise at 0 °C.[11]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture by pouring it into a stirred, ice-cold saturated solution of sodium bicarbonate.

  • Extract the product with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Protecting Group Strategy for 6-Hydroxy-1,2-benzisoxazole

For phenolic hydroxyl groups, silyl ethers are excellent protecting groups. The tert-butyldimethylsilyl (TBDMS) group is particularly useful due to its stability to a wide range of non-acidic and non-fluoride conditions and its selective removal.[14][15]

G start This compound phenol 6-Hydroxy-1,2-benzisoxazole start->phenol Hydroxylation (e.g., via Boronic Ester) tbdms_protected 6-(tert-Butyldimethylsilyloxy)-1,2-benzisoxazole (TBDMS-Protected) phenol->tbdms_protected Protection TBDMS-Cl, Imidazole derivatization Further Derivatization (e.g., Lithiation) tbdms_protected->derivatization Reaction at Another Site inv1 tbdms_protected->inv1 deprotected 6-Hydroxy-1,2-benzisoxazole inv1->deprotected Deprotection TBAF

Caption: Workflow for TBDMS protection and deprotection of 6-hydroxy-1,2-benzisoxazole.
Protocol 4.1: TBDMS Protection of 6-Hydroxy-1,2-benzisoxazole

Materials:

  • 6-Hydroxy-1,2-benzisoxazole

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 6-hydroxy-1,2-benzisoxazole (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF under an inert atmosphere.

  • Add TBDMS-Cl (1.2 equiv) portion-wise at room temperature.

  • Stir the mixture for 6-12 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic layers and wash with water and then brine to remove DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 6-(tert-butyldimethylsilyloxy)-1,2-benzisoxazole.

Protocol 4.2: TBDMS Deprotection

The TBDMS group is most commonly cleaved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).[15]

Materials:

  • 6-(tert-Butyldimethylsilyloxy)-1,2-benzisoxazole

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TBDMS-protected phenol (1.0 equiv) in THF.

  • Add the 1 M solution of TBAF in THF (1.2 equiv) dropwise at room temperature.

  • Stir for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude phenol by column chromatography if necessary.

Summary of Protecting Group Strategies

The selection of a protecting group is critical and depends on the planned synthetic route. The Boc and TBDMS groups offer an orthogonal protection strategy, where one can be removed in the presence of the other, providing significant flexibility in complex syntheses.

Functional Group Protecting Group Protection Conditions Deprotection Conditions Typical Yield (%) Key Advantages
6-AminoBoc(Boc)₂O, TEA, THF, RTTFA, DCM, 0 °C to RT>90%Stable to bases, nucleophiles, and hydrogenation; Easy removal with acid.[9][10]
6-HydroxyTBDMSTBDMS-Cl, Imidazole, DMF, RTTBAF, THF, RT>90%Stable to bases and many non-acidic reagents; Cleaved selectively with fluoride.[14][15]

Note: Yields are illustrative and may vary based on the specific substrate and reaction scale.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 6-bromo-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 6-bromo-1,2-benzisoxazole.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or no product. What are the initial parameters I should investigate?

A1: Low or no yield in a Suzuki coupling reaction can stem from several factors. For this compound, it is crucial to systematically evaluate the following:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. While standard catalysts like Pd(PPh₃)₄ can be a starting point, more advanced systems are often necessary for heteroaryl bromides. Consider catalysts with bulky, electron-rich phosphine ligands which can improve both the oxidative addition and reductive elimination steps.

  • Base Selection: The base is essential for the transmetalation step. The strength, solubility, and compatibility of the base with your substrates are key. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

  • Solvent System: The polarity of the solvent can significantly impact the reaction. A mixture of an organic solvent (like dioxane, toluene, or DMF) with water is often used to dissolve both the organic and inorganic reagents.

  • Reaction Temperature: Suzuki couplings are often temperature-sensitive. If the reaction is sluggish, a moderate increase in temperature (e.g., from 80°C to 100°C) may be beneficial.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.

Q2: I am observing significant amounts of side products, such as the homocoupling of my boronic acid and/or debromination of this compound. How can I minimize these?

A2: The formation of side products is a common challenge. To mitigate these issues:

  • Homocoupling: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of your solvents and maintaining a strict inert atmosphere throughout the reaction is the most effective way to minimize homocoupling. Using a pre-catalyst that is less sensitive to air can also be beneficial.

  • Debromination (Hydrodehalogenation): This occurs when the aryl halide is reduced instead of undergoing cross-coupling. This can be caused by certain bases or impurities in the reaction mixture. Trying a different base or ensuring the purity of all reagents may help. Additionally, optimizing the catalyst and ligand can sometimes suppress this side reaction.

Q3: How do I choose the optimal catalyst and ligand for the Suzuki coupling of this compound?

A3: For heteroaryl bromides like this compound, catalyst systems with bulky and electron-donating phosphine ligands are often more effective than simple Pd(PPh₃)₄. These ligands stabilize the palladium center and promote the key steps of the catalytic cycle. Consider screening a few catalyst/ligand combinations. Some commonly successful systems for aryl bromides include:

  • Pd(OAc)₂ with SPhos or XPhos

  • Pd₂(dba)₃ with a suitable phosphine ligand like XPhos or RuPhos

  • Pre-formed catalysts like Pd(dppf)Cl₂

The optimal choice will depend on the specific boronic acid being used.

Troubleshooting Guide

Problem 1: Low to No Conversion of Starting Material

Possible Cause Suggested Solution
Inactive Catalyst - Ensure the palladium catalyst is not old or decomposed. - Use a pre-catalyst or generate the active Pd(0) species in situ effectively. - Increase catalyst loading in small increments (e.g., from 1-2 mol% to 3-5 mol%).
Inappropriate Base - The base may not be strong enough or sufficiently soluble. - Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. - Ensure the base is finely powdered and anhydrous if required.
Suboptimal Solvent - The reactants may not be fully dissolved. - Try a different solvent system (e.g., dioxane/water, toluene/water, DMF/water). The ratio of the organic solvent to water can also be optimized.
Low Reaction Temperature - The reaction may be kinetically slow. - Gradually increase the reaction temperature in 10-20°C increments. Monitor for decomposition of starting materials or products.
Oxygen Contamination - Oxygen can deactivate the catalyst. - Ensure all solvents are thoroughly degassed prior to use. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

Problem 2: Formation of Significant Side Products

Side Product Possible Cause Suggested Solution
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.- Improve degassing of solvents and ensure a completely inert atmosphere.
Debromination of this compound - Certain bases or impurities can promote this. - Catalyst system may favor this pathway.- Switch to a different base (e.g., from a carbonate to a phosphate). - Screen different catalyst/ligand combinations.
Protodeboronation of Boronic Acid - The boronic acid is unstable under the reaction conditions (e.g., high temperature or prolonged reaction time with aqueous base).- Use a boronic ester (e.g., a pinacol ester) which can be more stable. - Consider using milder reaction conditions (lower temperature, shorter reaction time).

Experimental Protocols

Below are representative experimental protocols for a Suzuki coupling reaction. These should be considered as starting points and may require optimization for this compound.

Protocol 1: General Screening Conditions

  • To a dry reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst mixture to the reaction vial.

  • Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1 M concentration relative to the limiting reagent).

  • Seal the vial and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Typical Reaction Parameters for Suzuki Coupling of Aryl Bromides

ParameterTypical RangeNotes
Catalyst Loading 1 - 5 mol%Higher loadings may be needed for challenging substrates.
Ligand to Metal Ratio 1:1 to 4:1Depends on the specific ligand and palladium source.
Base Equivalents 2 - 4 equiv.Stronger bases may require fewer equivalents.
Temperature 60 - 110 °CHigher temperatures can sometimes lead to decomposition.[1]
Reaction Time 2 - 24 hoursMonitor reaction progress to avoid prolonged heating.

Visualizations

Experimental_Workflow Experimental Workflow for Suzuki Coupling reagents 1. Combine Reactants (this compound, boronic acid, base) catalyst 2. Add Catalyst/Ligand reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent inert 4. Purge with Inert Gas solvent->inert heat 5. Heat and Stir inert->heat monitor 6. Monitor Reaction (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup 7. Aqueous Workup monitor->workup Reaction Complete purify 8. Purification (Column Chromatography) workup->purify

Caption: A generalized experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Logic Troubleshooting Low Yield in Suzuki Coupling start Low or No Yield check_catalyst Is the catalyst system appropriate? start->check_catalyst screen_catalyst Screen different Pd sources and bulky phosphine ligands. check_catalyst->screen_catalyst No check_base Is the base suitable? check_catalyst->check_base Yes screen_catalyst->check_base screen_base Screen different bases (K2CO3, K3PO4, Cs2CO3). check_base->screen_base No check_temp Is the temperature optimized? check_base->check_temp Yes screen_base->check_temp increase_temp Incrementally increase temperature. check_temp->increase_temp No check_inert Is the atmosphere inert? check_temp->check_inert Yes increase_temp->check_inert degas_purge Improve degassing of solvents and purging with N2/Ar. check_inert->degas_purge No success Improved Yield check_inert->success Yes degas_purge->success

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling reaction.

References

Technical Support Center: Buchwald-Hartwig Amination of 6-Bromo-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of 6-Bromo-1,2-benzisoxazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the Buchwald-Hartwig amination of this compound.

Question 1: My reaction shows low or no conversion to the desired product. What are the primary factors to investigate?

Answer: Low or no conversion in a Buchwald-Hartwig amination can be attributed to several factors, as the reaction is sensitive to specific conditions.[1][2] Here are the initial checks to perform:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure that your reaction vessel was thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) during the entire setup and reaction period.[2]

  • Reagent and Solvent Quality: The purity and dryness of your reagents and solvents are critical for success. Trace amounts of water or other impurities can deactivate the catalyst. It is imperative to use anhydrous solvents and high-purity reagents. The quality of the palladium source can also significantly impact the reproducibility of the reaction.[2][3]

  • Catalyst and Ligand Selection: The combination of the palladium precursor and the phosphine ligand is central to the reaction's success. Ensure you are using a suitable catalyst system for this specific transformation. For heteroaromatic halides, bulky, electron-rich biarylphosphine ligands are often effective.[4][5] Using pre-formed palladium precatalysts can often lead to more reliable and reproducible results compared to generating the active catalyst in situ.[4][6]

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[3][6] However, these strong bases may not be compatible with all functional groups.[2][7] For substrates with base-sensitive functionalities, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, although this may require higher reaction temperatures.[5][6] The solubility of the base is also a critical factor to consider.[6]

  • Reaction Temperature: Typical temperatures for Buchwald-Hartwig aminations range from 80-110 °C.[2][6] If your substrate or product is thermally sensitive, a lower temperature with a more reactive catalyst system may be required. Conversely, for less reactive coupling partners, a higher temperature might be needed to drive the reaction to completion.[5]

Question 2: I am observing significant formation of a side product resulting from the hydrodehalogenation of my starting material. How can I minimize this?

Answer: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions.[8] This can occur through a competing pathway involving β-hydride elimination from the palladium-amido complex or by other decomposition pathways of the catalyst. To minimize this side product, consider the following adjustments:

  • Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination (desired product formation) and β-hydride elimination. Employing a more sterically hindered ligand can often favor the desired C-N bond formation.[3]

  • Lowering Reaction Temperature: Higher temperatures can sometimes promote side reactions like hydrodehalogenation. If possible, running the reaction at a lower temperature may help to suppress the formation of this byproduct.[3][9]

  • Choice of Base: The nature of the base can also play a role. Experimenting with different bases (e.g., switching from NaOtBu to K₃PO₄) might alter the reaction pathway and reduce the amount of hydrodehalogenation.

Question 3: My reaction is sluggish, and the starting material is consumed very slowly. What can I do to increase the reaction rate?

Answer: A sluggish reaction can be frustrating. Here are several parameters you can adjust to potentially increase the reaction rate:

  • Increase Catalyst Loading: While typically low catalyst loadings are desired, for challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can significantly improve the reaction rate.

  • More Active Catalyst System: Consider switching to a more active generation of Buchwald-Hartwig catalysts. Newer generations of ligands and precatalysts are continually being developed to show higher reactivity under milder conditions.[10]

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and catalyst.[6] Common choices include toluene, dioxane, and THF.[5][11][12] If solubility is an issue, a change of solvent or the use of a co-solvent might be beneficial.[5] A switch from toluene to dioxane, for instance, has been shown to improve reaction outcomes in some cases due to better solubility of the reaction components.[2][13]

  • Increase Temperature: If your starting materials and product are stable at higher temperatures, increasing the reaction temperature can lead to a significant increase in the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is a standard starting point for reaction conditions for the Buchwald-Hartwig amination of this compound?

A1: A good starting point would be to use this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst like a G3 or G4 palladacycle (1-2 mol%), a suitable phosphine ligand if not using a precatalyst (e.g., a biarylphosphine ligand at 2-4 mol%), and a strong base like NaOtBu or LiHMDS (2.0 equiv) in an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction is typically heated at 80-100 °C under an inert atmosphere.[6]

Q2: Can I use a Pd(II) source like Pd(OAc)₂ instead of a Pd(0) source or a precatalyst?

A2: Yes, Pd(II) sources like Pd(OAc)₂ can be used. However, they require an in situ reduction to the active Pd(0) species.[6] This reduction is often facilitated by the phosphine ligand or the amine itself. Using a precatalyst is often more reliable as it bypasses this initial reduction step, leading to more consistent formation of the active catalyst.[6]

Q3: Is it necessary to protect the N-H of a primary amine if I want to achieve mono-arylation?

A3: While double arylation can be a concern with primary amines, it can often be controlled by adjusting the stoichiometry of the reactants. Using an excess of the primary amine can favor mono-arylation. Alternatively, using a bulky ligand on the palladium can sterically hinder the second arylation step. If these methods are not effective, protection of the primary amine (e.g., as a carbamate) followed by deprotection after the coupling reaction is a viable strategy.

Q4: My amine substrate is an aniline with an electron-withdrawing group. Are there any special considerations?

A4: Aniline derivatives with strong electron-withdrawing groups can be less nucleophilic and therefore less reactive in the Buchwald-Hartwig amination. For such substrates, a more electron-rich and sterically hindered phosphine ligand is often required to promote the C-N bond formation. Additionally, a stronger base and potentially higher reaction temperatures may be necessary to achieve a good yield.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • Inside a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the palladium precatalyst (1-2 mol%), and the base (2.0 equiv) to an oven-dried reaction vessel equipped with a stir bar.

  • Add the amine coupling partner (1.2 equiv).

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Effect of Ligand and Base on the Yield of a Model Buchwald-Hartwig Amination

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2)NaOtBu (2)Toluene1001691
2Pd₂(dba)₃ (1)RuPhos (2)NaOtBu (2)Toluene1001685
3Pd₂(dba)₃ (1)DavePhos (2)NaOtBu (2)Toluene1001678
4XPhos Pd G3 (2)-NaOtBu (2)Toluene1001295
5XPhos Pd G3 (2)-K₃PO₄ (2)Dioxane1102475
6XPhos Pd G3 (2)-LiHMDS (2)THF651888

Note: This table presents hypothetical data for illustrative purposes and should be adapted based on experimental results.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_complex Oxidative Addition Amine_complex [L-Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ OA_complex->Amine_complex Amine Coordination Amido_complex L-Pd(II)(Ar)(NR¹R²) Amido Complex Amine_complex->Amido_complex Deprotonation BaseHBr Base-H⁺Br⁻ Amine_complex->BaseHBr Amido_complex->Pd0 Reductive Elimination Product Ar-NR¹R² Product Amido_complex->Product ArBr This compound (Ar-Br) ArBr->OA_complex Amine Amine (HNR¹R²) Amine->Amine_complex Base Base Base->Amine_complex Troubleshooting_Workflow Start Low or No Conversion Check_Inert Check Inert Atmosphere (Degas, Ar/N₂) Start->Check_Inert Check_Reagents Verify Reagent/Solvent Quality (Anhydrous, Purity) Start->Check_Reagents Check_Catalyst Evaluate Catalyst System (Ligand, Precatalyst) Start->Check_Catalyst Check_Base Assess Base Choice (Strength, Solubility) Start->Check_Base Check_Temp Review Reaction Temperature Start->Check_Temp Optimization Optimization Strategies Check_Inert->Optimization Check_Reagents->Optimization Check_Catalyst->Optimization Check_Base->Optimization Check_Temp->Optimization Increase_Loading Increase Catalyst Loading Optimization->Increase_Loading Change_Ligand Screen Different Ligands Optimization->Change_Ligand Change_Solvent Screen Different Solvents Optimization->Change_Solvent Change_Base Screen Different Bases Optimization->Change_Base Adjust_Temp Adjust Temperature Optimization->Adjust_Temp Success Successful Reaction Increase_Loading->Success Change_Ligand->Success Change_Solvent->Success Change_Base->Success Adjust_Temp->Success

References

Common side reactions in the functionalization of 6-Bromo-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the functionalization of 6-Bromo-1,2-benzisoxazole. This resource addresses common side reactions and offers practical guidance for optimizing palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed reactions for functionalizing this compound?

A1: The most prevalent methods for functionalizing the 6-position of this compound are Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation. These reactions offer broad substrate scope and functional group tolerance, making them highly versatile in drug discovery.

Q2: I am observing significant dehalogenation of my this compound starting material. What are the primary causes?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed couplings. It can be caused by several factors, including the presence of proton sources (like water), the choice of a strong base, or a suboptimal ligand that promotes reductive dehalogenation over the desired cross-coupling.

Q3: How can I minimize the homocoupling of my boronic acid reagent in a Suzuki-Miyaura reaction?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture. Thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial to minimize this side product. The choice of base and catalyst can also influence the extent of homocoupling.

Q4: Is the 1,2-benzisoxazole ring system stable under typical cross-coupling conditions?

A4: The 1,2-benzisoxazole ring is generally stable under the conditions used for Suzuki-Miyaura and Buchwald-Hartwig reactions. However, certain strong bases or high temperatures could potentially lead to ring-opening or other undesired transformations, although this is less common.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low Yield of the Desired Coupled Product and/or Significant Side Product Formation

The following table summarizes common issues, their potential causes, and suggested solutions for troubleshooting Suzuki-Miyaura coupling reactions of this compound.

Observed Issue Potential Cause Suggested Solution
Low to No Conversion Inactive catalystUse a fresh batch of palladium catalyst and ensure an inert atmosphere.
Inappropriate baseScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and dry.[1]
Poor reagent qualityUse high-purity, dry boronic acid and anhydrous solvents.
Significant Dehalogenation Presence of proton sourcesUse anhydrous and thoroughly degassed solvents and reagents.[2]
Suboptimal ligandSwitch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.
Base is too strongConsider switching from a strong base like NaOt-Bu to a weaker one such as K₂CO₃ or Cs₂CO₃.[1]
Significant Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and reagents before use.[2]
High catalyst loadingReduce the catalyst loading to the optimal level (typically 1-5 mol%).
Suboptimal reaction temperatureOptimize the reaction temperature; sometimes lower temperatures can reduce homocoupling.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield / Side Products in Suzuki Coupling check_conversion Is there any product formation? start->check_conversion no_conversion Low or No Conversion check_conversion->no_conversion No side_products Significant Side Products check_conversion->side_products Yes check_catalyst Check Catalyst Activity (Use fresh catalyst, ensure inert atmosphere) no_conversion->check_catalyst identify_side_product Identify Major Side Product side_products->identify_side_product check_base Optimize Base (Screen K₂CO₃, Cs₂CO₃, K₃PO₄) check_catalyst->check_base check_reagents Verify Reagent Quality (Anhydrous solvents, pure boronic acid) check_base->check_reagents dehalogenation Dehalogenation identify_side_product->dehalogenation Dehalogenated starting material homocoupling Homocoupling identify_side_product->homocoupling Boronic acid dimer optimize_ligand_dehalo Optimize Ligand (Bulky, electron-rich phosphines like SPhos) dehalogenation->optimize_ligand_dehalo optimize_base_dehalo Optimize Base (Switch to weaker base, e.g., K₂CO₃) dehalogenation->optimize_base_dehalo ensure_anhydrous_dehalo Ensure Anhydrous Conditions dehalogenation->ensure_anhydrous_dehalo degas_reaction Thoroughly Degas Reaction Mixture homocoupling->degas_reaction optimize_temp_homo Optimize Temperature homocoupling->optimize_temp_homo check_boronic_acid_quality Check Boronic Acid Quality homocoupling->check_boronic_acid_quality

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

Issue: Low Yield of the Aminated Product and/or Significant Side Product Formation

The following table outlines common problems encountered during the Buchwald-Hartwig amination of this compound and provides corrective measures.

Observed Issue Potential Cause Suggested Solution
Low to No Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a fresh bottle of catalyst.[3]
Poor quality reagentsUse freshly distilled/dried solvents and pure amines.[3]
Incorrect baseThe choice of base is crucial. Screen bases like NaOtBu, LiHMDS, or Cs₂CO₃.[3]
Significant Reductive Dehalogenation Suboptimal ligandUse a less sterically hindered ligand or a ligand known to suppress reductive elimination, like Xantphos.
High reaction temperatureLower the reaction temperature and monitor the reaction over a longer period.
Presence of a proton sourceEnsure all reagents and solvents are scrupulously dry.
Reaction at N-H of Amine (for primary amines) Steric hindranceUse a bulkier phosphine ligand to favor C-N bond formation at the aryl halide.
Base stoichiometryAdjust the stoichiometry of the base.

Troubleshooting Workflow for Buchwald-Hartwig Amination

Buchwald_Troubleshooting start Low Yield / Side Products in Buchwald-Hartwig Amination check_conversion Is there any product formation? start->check_conversion no_conversion Low or No Conversion check_conversion->no_conversion No side_products Significant Side Products check_conversion->side_products Yes check_catalyst Check Catalyst and Conditions (Fresh catalyst, anhydrous/anaerobic) no_conversion->check_catalyst identify_side_product Identify Major Side Product side_products->identify_side_product check_reagents Verify Reagent Quality (Pure amine, dry solvent) check_catalyst->check_reagents optimize_base Optimize Base (Screen NaOtBu, LiHMDS, Cs₂CO₃) check_reagents->optimize_base dehalogenation Reductive Dehalogenation identify_side_product->dehalogenation optimize_ligand Optimize Ligand (e.g., Xantphos) dehalogenation->optimize_ligand optimize_temp Lower Reaction Temperature dehalogenation->optimize_temp ensure_anhydrous Ensure Anhydrous Conditions dehalogenation->ensure_anhydrous

Caption: Troubleshooting workflow for Buchwald-Hartwig amination of this compound.

Experimental Protocols

General Experimental Workflow

General_Workflow setup Reaction Setup (Weigh reagents, catalyst, ligand, base) reaction Reaction (Add solvent, degas, heat) setup->reaction workup Work-up & Purification (Quench, extract, purify) reaction->workup analysis Analysis (NMR, MS, etc.) workup->analysis

Caption: A general experimental workflow for cross-coupling reactions.[4]

Suzuki-Miyaura Coupling: General Procedure

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst and Ligand Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the tube.

  • Inert Atmosphere : Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Solvent Addition : Add a degassed solvent system, such as a 4:1 mixture of dioxane and water, via syringe.

  • Reaction : Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up : Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: General Procedure

This protocol is a general guideline and may need to be optimized for the specific amine.

  • Reaction Setup : In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a suitable palladium precatalyst (e.g., a Buchwald precatalyst, 2 mol%), and a strong base such as sodium tert-butoxide (1.4 equiv.).

  • Solvent Addition : Add an anhydrous, degassed solvent (e.g., toluene or THF) via syringe.

  • Reaction : Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until completion is indicated by TLC or LC-MS.

  • Work-up : After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

Signaling Pathways (Catalytic Cycles)

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L₂(R) transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product Ar-R reductive_elimination->product start_reagents Ar-Br + R-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd_amido_complex Ar-Pd(II)L₂(NR¹R²) amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product Ar-NR¹R² reductive_elimination->product start_reagents Ar-Br + HNR¹R² + Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[5]

References

Technical Support Center: Prevention of Dehalogenation of 6-Bromo-1,2-benzisoxazole in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of dehalogenation during Suzuki, Heck, and Sonogashira coupling reactions with 6-Bromo-1,2-benzisoxazole.

Troubleshooting Guides

Issue: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling

Symptoms:

  • Presence of a significant amount of 1,2-benzisoxazole (dehalogenated byproduct) in the reaction mixture, confirmed by GC-MS or NMR.

  • Low yield of the desired 6-aryl-1,2-benzisoxazole product.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inappropriate Ligand Switch to bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands promote the desired reductive elimination step over the dehalogenation pathway.[1]
Base is Too Strong Change from strong bases like sodium tert-butoxide to weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2]
Unfavorable Solvent Experiment with different solvents. Aprotic, less polar solvents like toluene or dioxane are often preferred over polar aprotic solvents like DMF, which can sometimes promote dehalogenation. A mixture of an organic solvent and water is typically used.[1][3]
High Reaction Temperature or Prolonged Reaction Time Reduce the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.
Poor Quality Reagents Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. Impurities can act as proton sources, leading to dehalogenation.[2]
Oxygen Presence Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can lead to catalyst degradation and promote side reactions.
Issue: Dehalogenation as a Major Side Reaction in Heck Coupling

Symptoms:

  • Formation of 1,2-benzisoxazole alongside the desired 6-alkenyl-1,2-benzisoxazole.

  • Reduced yield of the Heck coupling product.

Potential Causes and Solutions:

Potential CauseRecommended Action
Suboptimal Ligand For Heck reactions, phosphine ligands like PPh₃ are common, but if dehalogenation is an issue, consider more electron-rich and bulky ligands. N-heterocyclic carbene (NHC) ligands can also be effective.
Base Selection The choice of base is critical. Organic bases like triethylamine (Et₃N) are common. If dehalogenation persists, screening different bases, including inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), may be beneficial.[4]
Solvent Effects Polar aprotic solvents like DMF are often used in Heck reactions.[5] However, if dehalogenation is observed, switching to a less polar solvent such as dioxane or toluene might be advantageous.[3]
Reaction Temperature Heck reactions often require elevated temperatures. However, excessively high temperatures can promote dehalogenation. Optimize the temperature to find a balance between a reasonable reaction rate and minimal side product formation.
Hydride Source Unintentional sources of hydride can lead to dehalogenation. Ensure solvents are anhydrous and consider the potential for the base or its counterion to act as a hydride donor.
Issue: Dehalogenation Competing with Sonogashira Coupling

Symptoms:

  • Formation of 1,2-benzisoxazole in addition to the desired 6-alkynyl-1,2-benzisoxazole.

  • Incomplete conversion and low yield of the target product.

Potential Causes and Solutions:

Potential CauseRecommended Action
Catalyst System The standard Sonogashira catalyst system includes a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). If dehalogenation is problematic, consider a copper-free Sonogashira protocol.[6][7][8]
Base and Solvent The reaction is typically run in an amine base as the solvent (e.g., triethylamine or diisopropylamine). If dehalogenation occurs, consider using a co-solvent system such as THF/Et₃N or DMF/Et₃N to modulate the reaction conditions.[7]
Ligand Choice While PPh₃ is a standard ligand, bulkier and more electron-donating phosphine ligands can sometimes suppress dehalogenation by accelerating the desired coupling pathway.
Reaction Temperature Sonogashira couplings are often run at room temperature or with gentle heating. If dehalogenation is observed at elevated temperatures, try running the reaction at a lower temperature for a longer period.
Alkyne Homocoupling The formation of alkyne homocoupling (Glaser coupling) byproducts can be a sign of non-optimal conditions that may also favor dehalogenation. Ensuring strictly anaerobic conditions can help minimize this.

Frequently Asked Questions (FAQs)

Q1: How can I detect and quantify the dehalogenated byproduct, 1,2-benzisoxazole?

A1: You can detect the presence of 1,2-benzisoxazole in your crude reaction mixture using Thin Layer Chromatography (TLC), where it will likely appear as a new, less polar spot compared to the starting material. For quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique. By using an internal standard, you can determine the relative amounts of your desired product and the dehalogenated byproduct. ¹H NMR spectroscopy of the crude product mixture can also be used for quantification by integrating the characteristic signals of both compounds.

Q2: Are there any general strategies to prevent dehalogenation that apply to all three coupling reactions?

A2: Yes, several general strategies can be applied:

  • Ligand Selection: Employing bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is a common and effective approach to favor the desired cross-coupling over dehalogenation.[1]

  • Base Choice: Using weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong organic bases or hydroxides can often reduce the extent of dehalogenation.[2]

  • Solvent System: Opting for aprotic, non-polar, or less polar solvents such as toluene or dioxane can be beneficial.[1][3]

  • Reaction Conditions: Running the reaction at the lowest effective temperature and for the shortest possible time can minimize side reactions.

  • Reagent Purity: Always use high-purity, anhydrous, and degassed solvents and reagents to eliminate potential proton sources.[2]

Q3: Can the choice of palladium precatalyst influence the level of dehalogenation?

A3: Absolutely. While common Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are widely used, modern pre-formed catalysts (e.g., Buchwald or CataCXium precatalysts) can offer improved stability and activity. These precatalysts can lead to more efficient generation of the active Pd(0) species, potentially outcompeting the pathways that lead to dehalogenation.

Q4: Is this compound particularly prone to dehalogenation compared to other aryl bromides?

A4: Heterocyclic compounds, especially those rich in nitrogen, can sometimes be more challenging substrates in cross-coupling reactions. The electronic nature of the 1,2-benzisoxazole ring system and its potential to coordinate with the palladium catalyst can influence its reactivity and susceptibility to side reactions like dehalogenation. Therefore, optimization of reaction conditions is crucial.

Q5: What should I do if I have tried all the troubleshooting steps and still observe significant dehalogenation?

A5: If extensive optimization of the reaction parameters (catalyst, ligand, base, solvent, temperature) does not sufficiently suppress dehalogenation, you might consider alternative synthetic strategies. This could involve changing the coupling partner (e.g., using an organozinc or organotin reagent in a Negishi or Stille coupling, respectively) or modifying the this compound substrate, for instance, by introducing a directing group.

Quantitative Data Summary

The following tables provide illustrative data on the effect of different reaction parameters on the yield of coupling reactions and the formation of dehalogenated byproducts for bromo-heterocyclic compounds analogous to this compound. Note: This data is intended to show general trends, and optimal conditions for this compound may vary.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of a Bromo-heterocycle *

LigandCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield of Coupled Product (%)
PPh₃Pd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O80-10018-22Moderate
SPhosPd₂(dba)₃ (2)K₃PO₄Toluene/H₂O10016High
XPhosPd₂(dba)₃ (2)K₃PO₄Dioxane/H₂O8018High
dppfPd(dppf)Cl₂ (5)Cs₂CO₃Dioxane/H₂O100OvernightModerate-High

*Data is representative for challenging bromo-heterocycles like 6-Bromonicotinonitrile.[1]

Table 2: Effect of Base and Solvent on Heck Reaction of a Bromo-heterocycle *

BaseSolventAdditiveTemp (°C)Yield of Coupled Product (%)
KOHWaterTBAB10091
Et₃NWaterTBAB10095
KOHDMFTBAB10093
Et₃NDMFTBAB10097
KOHTolueneTBAB1000
Et₃NTolueneTBAB1004

*Data is for the Heck coupling of 2-acetyl-5-bromobenzofuran with styrene.

Table 3: Effect of Solvent on Copper-Free Sonogashira Coupling of an Aryl Bromide *

SolventTemperatureTime (h)Yield of Coupled Product (%)
DMFRoom Temp2485
THFRoom Temp2478
AcetonitrileRoom Temp2472
TolueneRoom Temp2465

*Data is for a general copper-free Sonogashira coupling of an aryl bromide.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, using a catalyst system known to minimize dehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Add Pd₂(dba)₃ and SPhos to the flask.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add degassed toluene (e.g., 5 mL per mmol of this compound) and degassed water (e.g., 0.5 mL per mmol) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling of this compound with an Acrylate

This protocol provides a general method for the Heck coupling of this compound with an acrylate ester.

Materials:

  • This compound (1.0 equiv)

  • Acrylate (e.g., methyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • PPh₃ (4-10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous and degassed)

Procedure:

  • To a dry reaction vessel, add this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed DMF, followed by the acrylate and triethylamine.

  • Heat the reaction mixture to 100-120 °C and stir.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling of this compound (Copper-Free)

This protocol outlines a copper-free Sonogashira coupling, which can help to avoid dehalogenation and alkyne homocoupling side reactions.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

Procedure:

  • To a dry Schlenk tube, add this compound, Pd(PPh₃)₄, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed dioxane, followed by the terminal alkyne.

  • Seal the tube and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

G cluster_suzuki Suzuki-Miyaura Coupling start This compound + Arylboronic Acid catalyst Pd(0) Catalyst + Ligand start->catalyst Oxidative Addition base Base (e.g., K3PO4) product 6-Aryl-1,2-benzisoxazole catalyst->product Transmetalation & Reductive Elimination dehalogenation 1,2-Benzisoxazole (Dehalogenation) catalyst->dehalogenation Side Reaction Pathway solvent Solvent (e.g., Toluene/H2O)

Caption: Simplified workflow for the Suzuki-Miyaura coupling of this compound.

G cluster_troubleshooting Dehalogenation Troubleshooting Workflow start Dehalogenation Observed? ligand Optimize Ligand: Use bulky, electron-rich phosphines (SPhos, XPhos) start->ligand Yes base Optimize Base: Switch to weaker inorganic bases (K3PO4, Cs2CO3) ligand->base solvent Optimize Solvent: Try aprotic, less polar solvents (Toluene, Dioxane) base->solvent temp Optimize Temperature: Lower temperature and reduce reaction time solvent->temp success Dehalogenation Minimized temp->success Successful fail Issue Persists: Consider alternative coupling strategy temp->fail Unsuccessful

Caption: A logical workflow for troubleshooting dehalogenation in coupling reactions.

G cluster_pathway Competing Reaction Pathways pd0 Pd(0)L_n oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add arpdx Ar-Pd(II)-X(L_n) oxidative_add->arpdx transmetalation Transmetalation (Coupling Partner) arpdx->transmetalation hydride_form Hydride Formation (from base, solvent, etc.) arpdx->hydride_form arpdr Ar-Pd(II)-R(L_n) transmetalation->arpdr reductive_elim Reductive Elimination arpdr->reductive_elim product Ar-R (Desired Product) reductive_elim->product product->pd0 Regenerates Catalyst arpdh Ar-Pd(II)-H(L_n) hydride_form->arpdh dehalogenation Reductive Elimination arpdh->dehalogenation byproduct Ar-H (Dehalogenation) dehalogenation->byproduct byproduct->pd0 Regenerates Catalyst

Caption: Competing catalytic pathways leading to desired coupling versus undesired dehalogenation.

References

Technical Support Center: Removal of Palladium Catalyst from 6-Bromo-1,2-benzisoxazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the effective removal of palladium catalysts from reaction mixtures involving 6-Bromo-1,2-benzisoxazole. Given that nitrogen-containing heterocycles can exhibit strong coordination to palladium, potentially complicating its removal, this guide offers strategies to achieve the high purity levels required for active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in removing palladium from this compound reaction mixtures?

A1: The main challenge stems from the structure of this compound. The nitrogen and oxygen atoms in the benzisoxazole ring can act as ligands, forming stable, soluble complexes with palladium. This chelation can make the palladium difficult to remove using standard methods like simple filtration.

Q2: Which methods are most effective for removing palladium from reactions involving nitrogen-containing heterocycles like this compound?

A2: The most successful methods for palladium removal from reactions with nitrogen-containing compounds include:

  • Adsorption onto Scavenger Resins: Solid-supported scavengers with high affinity for palladium are highly effective. Thiol-based (e.g., SiliaMetS Thiol) and amine-based scavengers are commonly used.[1]

  • Activated Carbon Treatment: This is a cost-effective method for adsorbing palladium. However, it can sometimes lead to the loss of the desired product due to non-specific binding.[2][3]

  • Crystallization: Purifying the final product by crystallization can leave palladium impurities in the mother liquor.

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[4]

Q3: How do I select the best palladium scavenger for my reaction?

A3: The choice of scavenger depends on several factors:

  • Palladium Species: The oxidation state of the palladium (Pd(0) or Pd(II)) and its ligands will influence its affinity for different scavengers.

  • Product Characteristics: The scavenger should not react with or have a high affinity for your this compound product or its derivatives.

  • Reaction Conditions: Consider the solvent, temperature, and pH of your reaction mixture, as these can affect the scavenger's performance.

  • Cost and Scalability: For larger-scale synthesis, the cost and ease of handling the scavenger are important considerations.

Troubleshooting Guide

Issue 1: High levels of residual palladium after treatment with a scavenger.

  • Possible Cause:

    • Strong Chelation: The this compound or other components in the reaction mixture may be strongly coordinating to the palladium, preventing the scavenger from effectively binding to it.

    • Incorrect Scavenger Choice: The selected scavenger may not have a high enough affinity for the specific palladium species in your mixture.

    • Insufficient Scavenger Amount or Treatment Time: The amount of scavenger or the duration of the treatment may be inadequate for complete removal.

  • Solutions:

    • Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one.

    • Increase Scavenger Equivalents: Use a higher loading of the scavenger, typically starting with 4-8 molar equivalents relative to the initial amount of palladium catalyst.[4][5]

    • Optimize Reaction Conditions: Increase the temperature (e.g., to 40-60 °C) and/or extend the treatment time (e.g., up to 24 hours) to improve the scavenger's efficiency.[4]

    • Sequential Treatment: Consider a two-step process, such as initial treatment with activated carbon followed by a high-affinity scavenger.

Issue 2: Significant loss of this compound product during palladium removal.

  • Possible Cause:

    • Non-specific Adsorption: The product may be adsorbing to the scavenger material, especially with activated carbon.[2]

  • Solutions:

    • Minimize Adsorbent Amount: Use the minimum effective amount of the scavenger or activated carbon.

    • Change the Scavenger: Switch to a scavenger with lower non-specific binding properties. Silica-based scavengers may offer higher selectivity than activated carbon.

    • Wash the Scavenger: After filtration, wash the scavenger with a fresh portion of the solvent to recover any adsorbed product.[4]

    • Alternative Purification Method: If product loss remains high, consider switching to a different purification method like crystallization or extraction.[4]

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause:

    • Variability in Palladium Species: The nature of the palladium species at the end of the reaction may differ between batches.

  • Solutions:

    • Standardize Work-up Procedure: Ensure a consistent work-up protocol before the palladium removal step to maintain uniformity in the palladium species.

    • Use a Broad-Spectrum Scavenger: Employ a scavenger that is effective against a wide range of palladium species.

Data Presentation: Scavenger Performance Comparison

Scavenger TypeFunctional GroupTypical Loading (equiv. vs. Pd)Temperature (°C)Time (h)Typical Final Pd Level (ppm)Notes
Silica-Based Thiol (e.g., SiliaMetS Thiol)4 - 825 - 601 - 24< 10Highly effective for various palladium species.[6]
Polymer-Based Trimercaptotriazine (TMT)52516< 10Good performance, but may require longer reaction times.[7]
Activated Carbon -5 - 10 wt%25 - 501 - 18< 50Cost-effective, but may lead to product loss.[2]
Polymer-Based Ethylenediamine---100 - 300 (before further purification)Can absorb both Pd(0) and Pd(II).[8]

Note: The optimal conditions should be determined experimentally for each specific reaction.

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS Thiol)

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., THF, Ethyl Acetate).

  • Scavenger Addition: Add the silica-based scavenger (typically 4-8 molar equivalents relative to the initial palladium catalyst loading).[4][5]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[4]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[4]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[4]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4][9]

Protocol 2: Palladium Removal Using Activated Carbon

  • Preparation: Dissolve the crude this compound product in an appropriate solvent (e.g., Toluene, THF).

  • Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS or a similar technique.

Mandatory Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture (containing this compound and Palladium catalyst) decision1 Is the Palladium Catalyst Homogeneous or Heterogeneous? start->decision1 filtration Filtration through Celite decision1->filtration Heterogeneous scavenging Select and Apply Palladium Scavenger decision1->scavenging Homogeneous analysis Analyze for Residual Palladium (e.g., ICP-MS) filtration->analysis scavenging->analysis product Purified Product analysis->product Pd levels acceptable troubleshoot Troubleshoot: - Screen other scavengers - Optimize conditions - Consider alternative methods analysis->troubleshoot Pd levels too high troubleshoot->scavenging

Caption: Workflow for selecting a palladium removal method.

Scavenger_Selection_Logic start Start: High Residual Palladium q1 Potential for Product Chelation with Palladium? start->q1 high_affinity Use High-Affinity Scavenger (e.g., Thiol-based) q1->high_affinity Yes (likely for benzisoxazole) activated_carbon Consider Activated Carbon (monitor product loss) q1->activated_carbon No / Unsure q2 Significant Product Loss? high_affinity->q2 activated_carbon->q2 reduce_adsorbent Reduce Scavenger/Carbon Amount q2->reduce_adsorbent Yes end End: Optimized Palladium Removal q2->end No change_method Switch to Crystallization or Extraction reduce_adsorbent->change_method reduce_adsorbent->end

References

Technical Support Center: Purification of 6-Bromo-1,2-benzisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 6-bromo-1,2-benzisoxazole derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal mobile phase (solvent system) for purifying my this compound derivative?

A: The ideal mobile phase should provide a good separation between your target compound and any impurities. The selection process begins with Thin Layer Chromatography (TLC) analysis. Aim for a solvent system that gives your desired compound an Rf (retention factor) value between 0.2 and 0.4 for the best separation on a column.[1][2] Start by testing various ratios of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[2]

Q2: My compound is streaking or "tailing" down the column. What causes this and how can I fix it?

A: Peak tailing can be caused by several factors:

  • Compound Acidity/Basicity: this compound derivatives can have basic nitrogen atoms that interact strongly with the acidic silanol groups on the silica gel surface. This can be mitigated by adding a small amount (0.5-2%) of a competing base, such as triethylamine (TEA) or pyridine, to your mobile phase to mask these active sites.[1]

  • Incorrect Solvent Polarity: If the compound is not fully soluble in the mobile phase, it can cause tailing. Ensure your chosen solvent system effectively dissolves the compound.[3]

  • Column Overloading: Loading too much sample can lead to broad, tailing peaks. As a general rule, use a silica gel mass that is 50-100 times the mass of your crude sample.

  • On-Column Degradation: The compound may be slowly degrading on the silica, leading to a continuous bleed of material.[3] If you suspect this, refer to Q4.

Q3: I suspect my this compound derivative is decomposing on the silica gel. How can I confirm this and what are my options?

A: Halogenated heterocyclic compounds can be sensitive to the acidic nature of standard silica gel.[1]

  • Confirmation: To check for stability, dissolve a small amount of your compound in a solvent, spot it on a TLC plate, and let it sit for 30-60 minutes. Then, develop the plate. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.[3]

  • Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites by pre-flushing the packed column with your mobile phase containing 1-2% triethylamine (TEA).[1] After flushing with 2-3 column volumes of this basic mixture, re-equilibrate the column with the regular mobile phase before loading your sample.[1]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.[3]

    • Reversed-Phase Chromatography: If the compound is sufficiently hydrophobic, reversed-phase flash chromatography using a C18-functionalized silica gel can be an effective alternative.

Q4: My compound is not eluting from the column, or it is eluting much slower than predicted by TLC.

A: This issue typically points to a mobile phase that is not polar enough.

  • Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a 20:80 ethyl acetate/hexane mixture, try increasing it to 30:70 or 40:60. If the compound is very polar and still not eluting, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[3] It is also wise to double-check that you prepared the solvent system correctly and did not reverse the polar and non-polar components.[3]

Q5: My compound is eluting immediately with the solvent front. How can I achieve better retention and separation?

A: This indicates that your mobile phase is too polar.

  • Solution: Decrease the polarity of your eluting solvent. For example, if you are using 50:50 ethyl acetate/hexane, reduce it to 20:80 or 10:90. Your goal is to find a system where the compound has an Rf value in the 0.2-0.4 range on TLC.[1] Also, ensure that the solvent you used to dissolve and load your sample is not significantly more polar than the mobile phase, as this can cause the compound to be carried down the column too quickly.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Poor Separation 1. Mobile phase polarity is not optimal. 2. Column was packed improperly (channels/cracks). 3. Sample band was too wide during loading. 4. Column was overloaded with sample.1. Re-optimize the solvent system using TLC to maximize the ΔRf between compounds.[2] 2. Repack the column carefully to ensure a homogenous stationary phase bed. 3. Dissolve the sample in the minimum amount of solvent and load it carefully in a narrow band.[4] Consider dry loading.[4] 4. Reduce the amount of sample loaded onto the column.
Compound Degradation 1. The compound is sensitive to the acidic silica gel. 2. The compound is unstable over long periods.1. Deactivate the silica gel with triethylamine.[1] 2. Use an alternative stationary phase like neutral alumina or Florisil.[3] 3. Run the chromatography as quickly as possible (flash chromatography).
No Compound Eluting 1. Mobile phase is not polar enough. 2. Compound may have decomposed and is irreversibly adsorbed. 3. Compound is insoluble in the mobile phase.1. Gradually increase the polarity of the mobile phase.[3] 2. Test for compound stability on a TLC plate.[3] 3. Try a different solvent system that is known to dissolve your compound.
Cracked/Dry Column 1. The solvent level dropped below the top of the silica bed.1. The column run is compromised. The column must be repacked. Always maintain the solvent head above the silica bed.
Irregular Elution Front 1. The top surface of the silica was disturbed during solvent addition. 2. The column is not packed uniformly.1. Add a thin layer of sand on top of the silica bed after packing to protect the surface.[4] 2. Ensure the column is perfectly vertical during packing and running.

Experimental Protocols

Protocol 1: Standard Column Chromatography of this compound Derivatives
  • Solvent System Selection: Use TLC to identify a solvent system (e.g., Ethyl Acetate/Hexane) that provides an Rf of 0.2-0.4 for the target compound.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.

    • In a beaker, mix the required amount of silica gel (typically 50-100x the sample weight) with the initial, least polar mobile phase to create a slurry.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Ensure the solvent level never drops below the top of the silica.

    • Add a final layer of sand to the top of the silica bed to prevent disturbance.[4]

  • Sample Loading (Wet Loading):

    • Dissolve the crude sample in the absolute minimum amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent).[4]

    • Drain the solvent in the column until it is level with the top of the sand.

    • Carefully pipette the dissolved sample onto the center of the sand layer, trying not to disturb the surface.[4]

    • Drain the solvent again until the sample has fully entered the silica bed.

    • Carefully add a small amount of fresh mobile phase, wash the sides, and drain again to ensure the entire sample is loaded in a tight band.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin elution by opening the stopcock to achieve a steady drip rate. For flash chromatography, apply gentle air pressure.

    • Collect the eluent in sequentially numbered test tubes or flasks.

    • Monitor the separation by collecting small spots from the fractions for TLC analysis.

    • If separation is poor or elution is slow, the polarity of the mobile phase can be gradually increased (gradient elution).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator.

Protocol 2: Deactivation of Silica Gel for Acid-Sensitive Compounds
  • Pack the column with silica gel as described in Protocol 1.

  • Prepare a solvent mixture identical to your initial mobile phase, but with the addition of 1-2% triethylamine (TEA).[1]

  • Flush the column with 2-3 column volumes of this TEA-containing solvent mixture to neutralize the acidic sites.

  • Flush the column with an additional 2-3 column volumes of your standard initial mobile phase (without TEA) to remove any excess base.

  • Proceed with sample loading and elution as described in Protocol 1.

Visualizations

G start Crude Reaction Mixture tlc 1. TLC Analysis (Solvent System Optimization) start->tlc pack 2. Pack Column (Silica or Alumina) tlc->pack load 3. Load Sample (Wet or Dry Loading) pack->load elute 4. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Solvent Evaporation combine->evap end Pure this compound Derivative evap->end

Caption: General workflow for column chromatography purification.

G start Problem Occurred During Chromatography q1 What is the issue? start->q1 poor_sep Poor Separation or Overlap q1->poor_sep Separation no_elution Compound Not Eluting q1->no_elution Elution tailing Streaking / Tailing q1->tailing Peak Shape sol_poor_sep Optimize solvent on TLC (Aim for ΔRf > 0.2) Reduce sample load poor_sep->sol_poor_sep Solution sol_no_elution Increase mobile phase polarity no_elution->sol_no_elution Solution sol_tailing Add 1% TEA to eluent Consider deactivating silica Check sample solubility tailing->sol_tailing Solution

Caption: Troubleshooting decision tree for common chromatography issues.

G start Determine Compound Polarity (via TLC) rf_high High Rf (> 0.5) (Low Polarity Compound) start->rf_high If rf_good Good Rf (0.2 - 0.4) (Moderate Polarity) start->rf_good If rf_low Low Rf (< 0.2) (High Polarity Compound) start->rf_low If act_high Decrease Eluent Polarity (e.g., Increase Hexane %) rf_high->act_high Then act_good Use This Solvent System for the Column rf_good->act_good Then act_low Increase Eluent Polarity (e.g., Increase EtOAc %) rf_low->act_low Then

Caption: Logic for selecting a mobile phase based on TLC Rf values.

References

Technical Support Center: HPLC Purity Analysis of 6-Bromo-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Bromo-1,2-benzisoxazole. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to ensure accurate and reproducible purity assessments.

Experimental Protocol: Reversed-Phase HPLC Method

This protocol outlines a robust reversed-phase HPLC (RP-HPLC) method for determining the purity of this compound. RP-HPLC is a cornerstone technique for the purity determination of non-volatile compounds like benzisoxazole derivatives due to its high resolution and sensitivity.[1][2]

Methodology
  • Mobile Phase Preparation :

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water.

    • Mobile Phase B: Use HPLC-grade acetonitrile.[3]

    • Degas both mobile phases using an ultrasonic bath or an online degasser to prevent air bubbles in the system.[4][5]

  • Standard Solution Preparation :

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.[3]

    • Perform serial dilutions with the mobile phase to prepare a series of calibration standards at desired concentrations.[3]

  • Sample Solution Preparation :

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration, typically within the calibration range (e.g., 0.5 - 1 mg/mL).[2][6][7]

    • Ensure complete dissolution by vortexing or sonicating.

    • Filter the solution through a 0.45 µm syringe filter before transferring it to an HPLC vial to prevent system blockages.[3][8]

  • Chromatographic Analysis :

    • Set up the HPLC system according to the parameters in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[7]

    • Inject the prepared sample and standard solutions.

  • Data Analysis :

    • Integrate the peak areas in the resulting chromatogram.

    • Calculate the purity of the this compound sample based on the area percentage of the main peak relative to the total area of all observed peaks.[8]

Data Presentation: HPLC Method Parameters

The following table summarizes the recommended chromatographic conditions, which can be optimized as needed for specific instrumentation and impurity profiles.

ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm particle size)[3][7][8]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile[3][8]
Gradient Program 0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min[8][9]
Column Temperature 30 °C[7][8]
Detection Wavelength UV at 280 nm (or DAD scan 220-400 nm for purity assessment)[8]
Injection Volume 10 µL[7][8]
Diluent Acetonitrile/Water (50:50, v/v)

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis in a question-and-answer format.

Q1: Why is my peak for this compound tailing?

  • Potential Causes:

    • Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with the analyte, causing tailing.[10]

    • Column Contamination: Accumulation of strongly retained impurities on the column or guard column can interfere with peak shape.[5][10]

    • Incorrect Mobile Phase pH: An unsuitable pH can lead to partial ionization of the analyte, resulting in poor peak shape. For acidic or basic peaks, inadequate buffering is a common cause.[10]

    • Column Void: A void or channel may have formed at the column inlet.[10]

  • Solutions:

    • Use an End-Capped Column: Employ a modern, high-purity silica column with end-capping or a column with low silanol activity.[11]

    • Flush the Column: Wash the column with a strong solvent (e.g., isopropanol, followed by hexane, then back to isopropanol and your mobile phase) to remove contaminants.[12] Replace the guard column if necessary.[5]

    • Adjust Mobile Phase: The use of 0.1% formic acid should help suppress ionization. Ensure it is freshly prepared and accurately measured.

    • Replace Column: If a void is suspected or the column is old, it may need to be replaced.[10]

Q2: My retention time is shifting between injections. What's wrong?

  • Potential Causes:

    • Inadequate Column Equilibration: The column was not given enough time to stabilize with the initial mobile phase conditions before injection.[5][13]

    • Mobile Phase Composition Change: The mobile phase may have been prepared inconsistently, or solvent evaporation has altered the ratio.[10][13]

    • Temperature Fluctuations: An unstable column temperature can directly affect analyte retention.[5][13]

    • Pump Malfunction or Leaks: Inconsistent flow rate due to air bubbles, faulty check valves, or leaks in the system will cause retention time drift.[10][14]

  • Solutions:

    • Increase Equilibration Time: Ensure the baseline is stable before starting the sequence. For gradient methods, allow sufficient re-equilibration time between runs.[5]

    • Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily and keep solvent bottles capped to prevent evaporation.[13]

    • Use a Column Oven: Maintain a constant and consistent column temperature using a calibrated column oven.[5][13]

    • Purge and Check the System: Purge the pump to remove air bubbles and inspect the system for any leaks, especially at fittings and seals.[4][5]

Q3: I'm seeing a noisy or drifting baseline. How can I fix this?

  • Potential Causes:

    • Air Bubbles in the System: Air trapped in the pump, detector, or tubing is a common cause of baseline noise.[4][5]

    • Contaminated Mobile Phase: Impurities in the solvents or water can lead to a noisy or rising baseline, especially during a gradient.[15]

    • Detector Flow Cell Contamination: The flow cell may be dirty or damaged.[4][5]

    • Incomplete Mobile Phase Mixing: If mixing solvents online, the pump's mixer may not be performing adequately.[15]

  • Solutions:

    • Degas Solvents: Thoroughly degas the mobile phase before use.[4]

    • Use High-Purity Solvents: Use HPLC-grade solvents and fresh, high-purity water.[13]

    • Flush the Flow Cell: Flush the detector's flow cell with a strong, clean solvent like isopropanol.[5]

    • Premix Mobile Phase: Try premixing the mobile phase solvents manually to ensure a homogenous mixture.[15]

Q4: My peaks are split or have shoulders. What is the cause?

  • Potential Causes:

    • Clogged Inlet Frit: Particulates from the sample or mobile phase may have blocked the column's inlet frit, causing uneven flow.[4]

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[13]

    • Column Damage: A void may have formed at the head of the column packing material.[4][10]

  • Solutions:

    • Filter Samples: Always filter samples before injection.[14] Try back-flushing the column at a low flow rate to dislodge particulates from the frit. If this fails, replace the frit or the column.[12]

    • Match Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible.[13][15]

    • Replace Column: If the column bed has been compromised, it will need to be replaced.[4]

Frequently Asked Questions (FAQs)

Q: What type of HPLC column is best for this analysis? A: A C18 reversed-phase column is the most common and robust choice for analyzing aromatic heterocyclic compounds like this compound.[3][8] These columns provide excellent separation based on hydrophobicity. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size is a good starting point for method development.[8]

Q: How often should I prepare a new mobile phase? A: It is best practice to prepare aqueous mobile phases (like 0.1% formic acid in water) fresh daily to prevent microbial growth. Organic solvents can be used for longer, but should always be kept tightly capped to avoid evaporation and contamination.[13]

Q: What are system suitability tests and why are they important? A: System suitability tests are a set of checks to ensure the chromatographic system is performing correctly before running samples. They typically involve injecting a standard solution multiple times to check parameters like retention time repeatability, peak area precision, theoretical plates, and tailing factor. These tests confirm that the system is suitable for providing accurate and reproducible results.

Q: Can I use methanol instead of acetonitrile as the organic solvent? A: Yes, methanol can often be used as an alternative to acetonitrile in reversed-phase HPLC.[1] However, it has different solvent properties (viscosity, polarity, and UV cutoff) which will change the chromatography. The gradient profile and potentially the flow rate would need to be re-optimized. Acetonitrile typically provides lower backpressure and better peak efficiency for many compounds.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during purity analysis.

HPLCTroubleshooting HPLC Troubleshooting Workflow Problem Observed Problem PeakShape Poor Peak Shape Problem->PeakShape Retention Retention Time Shift Problem->Retention Baseline Baseline Noise / Drift Problem->Baseline Tailing Tailing Peak PeakShape->Tailing Cause? Fronting Fronting Peak PeakShape->Fronting Cause? Splitting Split Peak PeakShape->Splitting Cause? Sol_Tailing Adjust pH / Use End-capped Column Tailing->Sol_Tailing Solution Sol_Fronting Reduce Sample Load / Match Sample Solvent Fronting->Sol_Fronting Solution Sol_Splitting Replace Frit / Column Splitting->Sol_Splitting Solution RT_Cause1 Inconsistent Mobile Phase Retention->RT_Cause1 Potential Causes RT_Cause2 Temperature Fluctuation Retention->RT_Cause2 Potential Causes RT_Cause3 Poor Equilibration Retention->RT_Cause3 Potential Causes Sol_RT Prepare Fresh Mobile Phase / Use Column Oven RT_Cause1->Sol_RT Solution RT_Cause2->Sol_RT Solution RT_Cause3->Sol_RT Solution BL_Cause1 Air Bubbles in System Baseline->BL_Cause1 Potential Causes BL_Cause2 Contaminated Mobile Phase Baseline->BL_Cause2 Potential Causes BL_Cause3 Dirty Flow Cell Baseline->BL_Cause3 Potential Causes Sol_Baseline Degas Mobile Phase / Use HPLC-grade Solvents BL_Cause1->Sol_Baseline Solution BL_Cause2->Sol_Baseline Solution BL_Cause3->Sol_Baseline Solution

Caption: Workflow for HPLC purity analysis troubleshooting.

References

Identifying byproducts in 6-Bromo-1,2-benzisoxazole synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Bromo-1,2-benzisoxazole and identifying potential byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Issue 1: Low Yield of this compound

Question: My synthesis of this compound resulted in a low yield. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the synthesis of 1,2-benzisoxazoles, including the 6-bromo derivative, can stem from several factors. A primary cause can be incomplete conversion of the starting material or the formation of side products.

To improve your yield, consider the following:

  • Reaction Conditions: Ensure that the temperature and reaction time are optimized. In the cyclization of an o-hydroxyaryl oxime, the choice of the dehydrating agent and reaction conditions is critical to favor the desired N-O bond formation.

  • Purity of Starting Materials: Impurities in the starting 2-hydroxy-4-bromobenzaldehyde or the hydroxylamine reagent can lead to unwanted side reactions. Ensure you are using reagents of high purity.

  • pH Control: The pH of the reaction medium can influence the rate of both the desired reaction and potential side reactions. Careful control of pH, especially during oxime formation and cyclization, is crucial.

  • Moisture Content: The cyclization step is a dehydration reaction, so ensuring anhydrous conditions can be critical to drive the reaction to completion.

Issue 2: Presence of Unexpected Peaks in LC-MS Analysis

Question: My LC-MS analysis of the crude reaction mixture shows several unexpected peaks in addition to the desired this compound. How can I identify these byproducts?

Answer: The presence of unexpected peaks indicates the formation of byproducts. Identifying these is crucial for optimizing your synthesis and ensuring the purity of your final product. Here's a systematic approach to their identification:

  • Analyze the Mass Spectra: Determine the mass-to-charge ratio (m/z) of each unexpected peak. The isotopic pattern can be particularly informative. For bromine-containing compounds, you should observe a characteristic M and M+2 isotopic pattern with roughly equal intensity.

  • Consider Potential Side Reactions: Based on your synthetic route, predict potential byproducts. Common side reactions in benzisoxazole synthesis from o-hydroxyaryl oximes include the Beckmann rearrangement and dimerization of nitrile oxide intermediates.[1]

  • Fragmentation Analysis: Analyze the MS/MS fragmentation pattern of the parent ions for each unexpected peak. This can provide structural information to help elucidate the identity of the byproducts.

  • Compare with Known Impurities: If you are working with a known process, there may be documented impurities. Compare the m/z and retention times of your unknown peaks with those of known related substances.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass spectrum for this compound?

A1: The molecular formula for this compound is C₇H₄BrNO.[2] Due to the presence of the bromine atom, you should expect to see a characteristic isotopic pattern in the mass spectrum. The two major isotopes of bromine are ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. Therefore, the molecular ion peak will appear as a pair of peaks of almost equal intensity at m/z 198 and 200.

Q2: What are the most likely byproducts in the synthesis of this compound from 2-hydroxy-4-bromobenzaldehyde?

A2: The synthesis typically proceeds through a 2-hydroxy-4-bromobenzaldehyde oxime intermediate. The most probable byproducts arise from incomplete reaction or side reactions of this intermediate. These can include:

  • Unreacted Starting Material: 2-hydroxy-4-bromobenzaldehyde.

  • Oxime Intermediate: 2-hydroxy-4-bromobenzaldehyde oxime.

  • Beckmann Rearrangement Product: In some syntheses starting from o-hydroxyaryl oximes, a Beckmann rearrangement can occur, leading to the formation of an isomeric benzoxazole.[1][3]

  • Dimerization Products: If the reaction conditions promote the formation of a nitrile oxide intermediate, dimerization of this species can be a significant side reaction.[1]

Q3: How can I differentiate between the desired product and the Beckmann rearrangement byproduct by LC-MS?

A3: The desired product, this compound, and its potential Beckmann rearrangement byproduct are isomers, meaning they will have the same molecular weight and isotopic pattern. Therefore, they cannot be distinguished by their mass alone. However, they are different chemical entities and will likely have different chromatographic retention times. Additionally, their MS/MS fragmentation patterns should be distinct, allowing for their differentiation.

Q4: My baseline in the LC-MS is noisy. What could be the cause?

A4: A noisy baseline can be caused by several factors, including:

  • Contaminated Solvents or Reagents: Ensure you are using high-purity, LC-MS grade solvents and reagents.

  • Contaminated LC System: The LC system, including the column, tubing, and injector, may be contaminated. Flushing the system with appropriate cleaning solutions is recommended.

  • Improperly Degassed Mobile Phase: Dissolved gases in the mobile phase can cause noise. Ensure your mobile phase is properly degassed.

  • Mass Spectrometer Source Contamination: The ion source of the mass spectrometer can become contaminated over time. Regular cleaning according to the manufacturer's instructions is necessary.

Quantitative Data Summary

The following table summarizes the expected mass-to-charge ratios for the target product and potential byproducts in the synthesis of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺ (⁷⁹Br/⁸¹Br)
This compoundC₇H₄BrNO198.02198.9 / 200.9
2-hydroxy-4-bromobenzaldehydeC₇H₅BrO₂201.02201.9 / 203.9
2-hydroxy-4-bromobenzaldehyde oximeC₇H₆BrNO₂216.03216.9 / 218.9
Beckmann Rearrangement ProductC₇H₄BrNO198.02198.9 / 200.9

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on the cyclization of an o-hydroxyaryl oxime.

  • Oxime Formation:

    • Dissolve 2-hydroxy-4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-hydroxy-4-bromobenzaldehyde oxime.

  • Cyclization to this compound:

    • Dissolve the crude oxime in a suitable solvent (e.g., acetic anhydride or polyphosphoric acid).

    • Heat the reaction mixture under reflux for a specified period, monitoring by TLC.

    • After cooling, pour the reaction mixture into ice-water and extract the product with an organic solvent.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer, filter, and concentrate to yield the crude this compound.

    • Purify the crude product by column chromatography or recrystallization.

LC-MS Analysis Protocol

  • Sample Preparation:

    • Prepare a stock solution of the crude reaction mixture or purified product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of approximately 10 µg/mL with the initial mobile phase composition.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • For MS/MS analysis, select the parent ions of interest and apply a suitable collision energy to induce fragmentation.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis LC-MS Analysis Start Start: 2-hydroxy-4-bromobenzaldehyde Oxime Oxime Formation Start->Oxime Hydroxylamine Cyclization Cyclization Oxime->Cyclization Dehydrating Agent Purification Purification Cyclization->Purification Crude_Sample Crude Reaction Mixture Cyclization->Crude_Sample Product Final Product: this compound Purification->Product LC_Separation LC Separation Crude_Sample->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Byproduct ID MS_Detection->Data_Analysis Reaction_Pathway cluster_main Main Reaction Pathway A 2-hydroxy-4-bromobenzaldehyde B 2-hydroxy-4-bromobenzaldehyde oxime A->B + NH2OH C This compound B->C - H2O (Cyclization) Byproduct_Formation cluster_pathways Potential Reaction Pathways Start 2-hydroxy-4-bromobenzaldehyde oxime Desired_Product Desired Cyclization (this compound) Start->Desired_Product Beckmann Beckmann Rearrangement (Isomeric Byproduct) Start->Beckmann Dimerization Nitrile Oxide Formation & Dimerization (Byproduct) Start->Dimerization Incomplete Incomplete Reaction (Unreacted Oxime) Start->Incomplete

References

Technical Support Center: Suzuki Reaction Work-up for Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the successful work-up and purification of Suzuki-Miyaura cross-coupling reactions involving aryl bromides.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take after my Suzuki reaction is complete?

A1: Once reaction monitoring (e.g., by TLC, LC-MS, or GC-MS) indicates the consumption of the limiting reagent, the first step is to cool the reaction mixture to room temperature. Subsequently, the typical procedure involves quenching the reaction, followed by an aqueous work-up to remove inorganic salts and water-soluble impurities.[1][2]

Q2: How can I effectively remove the palladium catalyst from my product?

A2: Several methods can be employed for palladium removal. A common initial step is to filter the cooled reaction mixture through a pad of Celite to remove precipitated palladium black and other insoluble materials.[3][4] For residual soluble palladium, column chromatography on silica gel is a standard purification method.[3][4] Alternatively, treatment with palladium scavengers such as N-acetyl cysteine, trithiocyanuric acid (TMT), or commercially available silica-based scavengers can be highly effective, particularly for achieving the low palladium levels required in pharmaceutical applications.[5][6]

Q3: I'm having trouble removing unreacted boronic acid and its byproducts. What are the best strategies?

A3: Unreacted boronic acid and boronic acid-derived byproducts can often be removed with a basic aqueous wash. Extracting the reaction mixture with an aqueous solution of a base like sodium hydroxide (NaOH) can help to deprotonate the boronic acid, rendering it more water-soluble and facilitating its removal into the aqueous phase.[7] For particularly stubborn cases, derivatizing the boronic acid to a more easily separable form, such as a diethanolamine adduct, can be considered prior to the reaction.[1][8]

Q4: My product seems to be insoluble in common extraction solvents. What can I do?

A4: Solubility issues can be challenging. If your product is poorly soluble, consider performing a filtration of the crude reaction mixture to isolate the solid product, followed by washing the solid with appropriate solvents to remove impurities.[9] Alternatively, exploring a wider range of solvent systems for extraction is recommended.[10] In some cases, a solvent in which the impurities are highly soluble while the product is not can be used to triturate the crude material.

Q5: What are common side reactions in Suzuki couplings of aryl bromides, and how do their byproducts affect the work-up?

A5: Common side reactions include homocoupling of the boronic acid and dehalogenation of the aryl bromide.[11][12] Homocoupling products can sometimes be difficult to separate from the desired biaryl product due to similar polarities, often requiring careful column chromatography. Dehalogenation results in the formation of the arene corresponding to the starting aryl bromide, which is typically less polar than the product and can often be separated by chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of Suzuki reactions with aryl bromides.

Problem Possible Cause Recommended Solution(s)
Low product yield after work-up and purification. Product loss during aqueous extraction. - Minimize the number of extractions. - Ensure the correct pH of the aqueous phase to avoid partitioning of an acidic or basic product into the aqueous layer. - If the product has some water solubility, consider back-extracting the aqueous layers with the organic solvent.
Incomplete reaction. - Before work-up, confirm reaction completion using a reliable monitoring technique (TLC, LC-MS, GC-MS). - If the reaction is stalled, consider troubleshooting the reaction conditions (catalyst, base, solvent, temperature) rather than the work-up.
Product degradation on silica gel. - For sensitive compounds, consider using a less acidic stationary phase like alumina for chromatography. - Deactivate the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent.
Difficulty separating product from starting materials or byproducts by column chromatography. Similar polarity of compounds. - Optimize the solvent system for chromatography by testing various solvent mixtures with different polarities. - Consider using a different stationary phase (e.g., reversed-phase silica, alumina). - Recrystallization of the crude product may be an effective purification method if a suitable solvent can be found.
Presence of a dark color (colloidal palladium) in the final product. Inefficient palladium removal. - Ensure thorough filtration through Celite. A thicker pad may be necessary. - Employ palladium scavengers.[5][6] - Perform multiple washes of the organic layer with an aqueous solution of a chelating agent like EDTA.
Emulsion formation during aqueous extraction. Presence of surfactants or fine solids. - Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. - Filter the entire mixture through a pad of Celite. - Centrifugation can also be effective in separating the layers.
Inconsistent results between batches. Variability in reagent quality or reaction conditions. - Ensure the base is finely powdered and dry, as clumps can lead to poor reproducibility.[13] - Use freshly degassed solvents to minimize oxygen, which can lead to side reactions.[1]

Experimental Protocols

General Aqueous Work-up Procedure

This protocol outlines a standard procedure for the initial work-up of a Suzuki reaction mixture.

  • Cooling and Quenching: Cool the reaction vessel to room temperature in a water bath. If necessary, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent in which the product is soluble (e.g., ethyl acetate, dichloromethane, or diethyl ether).[14][15]

  • Filtration (Optional but Recommended): Filter the diluted mixture through a pad of Celite (approximately 1-2 cm thick) in a sintered glass funnel to remove the palladium catalyst and other insoluble materials.[3] Wash the Celite pad with the same organic solvent to ensure complete recovery of the product.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Add water or an appropriate aqueous solution (e.g., 1M NaOH to remove excess boronic acid, or dilute HCl if the product is not acid-sensitive and basic impurities are present).

  • Extraction: Shake the separatory funnel gently at first, venting frequently to release any pressure buildup. Then, shake more vigorously and allow the layers to separate. Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[16]

Palladium Removal with a Scavenger

This protocol describes the use of a scavenger to remove residual palladium from the crude product.

  • Dissolution: Dissolve the crude product obtained from the initial work-up in a suitable organic solvent.

  • Scavenger Addition: Add the palladium scavenger (e.g., silica-bound thiol or TMT) to the solution. The amount of scavenger will depend on the specific product and the initial palladium concentration.

  • Stirring: Stir the mixture at room temperature or with gentle heating for a specified period (typically a few hours to overnight).

  • Filtration: Remove the scavenger by filtration.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the product with reduced palladium content.

Work-up and Purification Workflow

The following diagram illustrates a typical workflow for the work-up and purification of a Suzuki reaction involving an aryl bromide.

Suzuki_Workup_Workflow start Reaction Completion quench Cool and Quench Reaction start->quench extract Aqueous Extraction quench->extract troubleshoot_emulsion Emulsion Formation? extract->troubleshoot_emulsion dry Dry Organic Layer concentrate Concentrate dry->concentrate crude_product Crude Product concentrate->crude_product recrystallization Recrystallization crude_product->recrystallization Alternative Purification troubleshoot_pd Residual Palladium? crude_product->troubleshoot_pd chromatography Column Chromatography pure_product Pure Product chromatography->pure_product recrystallization->pure_product troubleshoot_emulsion->dry No break_emulsion Break Emulsion (add brine/filter) troubleshoot_emulsion->break_emulsion Yes break_emulsion->extract pd_scavenging Palladium Scavenging troubleshoot_pd->pd_scavenging Yes troubleshoot_boronic Boronic Acid Impurities? troubleshoot_pd->troubleshoot_boronic No pd_scavenging->crude_product troubleshoot_boronic->chromatography No base_wash Basic Wash (e.g., NaOH) troubleshoot_boronic->base_wash Yes base_wash->extract

Caption: A decision-making workflow for the work-up and purification of Suzuki reactions.

References

Technical Support Center: Sonogashira Reactions with 6-Bromo-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Sonogashira reactions with 6-Bromo-1,2-benzisoxazole.

Troubleshooting Guide

This section addresses common issues encountered during the Sonogashira coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low to No Product Yield

  • Question: My Sonogashira reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?

  • Answer: Low or no yield in a Sonogashira reaction involving an aryl bromide like this compound can stem from several factors, primarily related to catalyst activity and reaction conditions. Aryl bromides are generally less reactive than aryl iodides, often necessitating more forcing conditions.[1][2]

    Potential Causes and Solutions:

    • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or could be deactivated. Ensure your palladium source, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, is fresh.[2] Consider using more robust, air-stable pre-catalysts or adding a reducing agent to facilitate the formation of Pd(0).

    • Inadequate Ligand: The choice of ligand is critical. For challenging substrates, standard phosphine ligands may not be sufficient. Switching to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic activity and yield.[3][4]

    • Insufficiently Reactive Conditions: The reaction may require more energy to overcome the activation barrier. Gradually increasing the reaction temperature (e.g., to 60-80 °C) can be beneficial.[2] Using a higher-boiling point solvent such as DMF or dioxane might also be necessary.

    • Improper Base: The base might be too weak or sterically hindered. While triethylamine (Et₃N) is commonly used, a stronger base like diisopropylethylamine (DIPEA) or an inorganic base such as K₂CO₃ or Cs₂CO₃ could be more effective.[5]

    • Reagent and Solvent Purity: Impurities, especially oxygen and water, can poison the catalyst. Ensure all solvents are anhydrous and thoroughly degassed. It is also good practice to use high-purity reagents.[2]

Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product

  • Question: I am observing a significant amount of a byproduct that appears to be the homocoupled dimer of my terminal alkyne. How can I minimize this side reaction?

  • Answer: The formation of alkyne homocoupling products, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when the desired cross-coupling is slow.[2] This side reaction is promoted by oxygen and high concentrations of the copper(I) co-catalyst.

    Potential Causes and Solutions:

    • Presence of Oxygen: Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate. It is crucial to ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degassing all solvents and reagents before use is essential.[2]

    • High Copper(I) Concentration: While catalytic, an excess of the copper(I) salt can favor the homocoupling pathway. Reduce the loading of the Cu(I) co-catalyst (e.g., CuI) to the minimum effective amount.

    • Slow Cross-Coupling Kinetics: If the desired Sonogashira reaction is sluggish, the competing homocoupling can become the dominant pathway. Address the slow kinetics by implementing the optimization strategies outlined in "Problem 1," such as increasing the temperature or using a more active catalyst system.

    • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[3] These conditions often require a different base, such as piperidine or a carbonate, and may benefit from specific palladium-ligand combinations.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Sonogashira reaction with this compound?

A1: Based on successful protocols for structurally similar compounds like 4-bromo-6H-1,2-oxazines, a reliable set of starting conditions would be:

  • Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)

  • Co-catalyst: CuI (5-10 mol%)

  • Base: Triethylamine (Et₃N)

  • Solvent: Toluene

  • Temperature: Room temperature[6]

This protocol serves as an excellent starting point for optimization.

Q2: How does the choice of palladium catalyst and ligand affect the reaction?

A2: The palladium catalyst and its associated ligands are at the heart of the Sonogashira reaction. The ligand stabilizes the palladium center and modulates its reactivity. For less reactive aryl bromides like this compound, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often more effective than simpler phosphines like PPh₃.[3][4] These advanced ligands can accelerate the rate-limiting oxidative addition step and improve overall catalyst turnover, leading to higher yields.

Q3: When should I consider using a copper-free Sonogashira protocol?

A3: You should consider a copper-free protocol primarily to avoid the alkyne homocoupling (Glaser) side reaction.[3] This is particularly relevant if you are using a valuable or complex alkyne where dimerization would be a significant loss of material. Copper-free systems can also be advantageous in the synthesis of pharmaceutical intermediates where minimizing copper contamination is a concern.

Q4: What is the role of the base in the Sonogashira reaction, and how do I choose the right one?

A4: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide species.[5] Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and can often serve as the solvent as well. For less reactive systems, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ may be required in a solvent like DMF or THF. The choice of base can also influence the solubility of the reaction components and the rate of catalyst deactivation.

Data Presentation

Table 1: General Optimization Parameters for Sonogashira Reaction of this compound

ParameterStandard ConditionsOptimization Strategies for Improved Yield
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Use Pd(PPh₃)₄, Pd₂(dba)₃, or air-stable pre-catalysts.
Ligand PPh₃ (from catalyst)Add bulky, e⁻-rich phosphines (XPhos, SPhos) or NHC ligands.
Copper Co-catalyst CuI (5-10 mol%)Reduce loading to minimize homocoupling; consider copper-free.
Base Triethylamine (Et₃N)Switch to DIPEA, piperidine, K₂CO₃, or Cs₂CO₃.
Solvent Toluene, THFUse higher boiling point solvents like DMF or dioxane for sluggish reactions.
Temperature Room TemperatureIncrease temperature incrementally (e.g., 40-80 °C).

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is adapted from a successful procedure for the Sonogashira coupling of the analogous 4-bromo-6H-1,2-oxazine.[6]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene, followed by triethylamine (Et₃N, 2.0-3.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reaction times can range from 6 to 20 hours.[6]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Workflow General Sonogashira Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous & Degassed Reagents and Solvents setup_flask Set up Dry Glassware under Inert Atmosphere prep_reagents->setup_flask add_solids Add this compound, Pd Catalyst, and CuI setup_flask->add_solids add_liquids Add Solvent, Base, and Terminal Alkyne add_solids->add_liquids run_reaction Stir at Specified Temperature add_liquids->run_reaction monitor Monitor Progress (TLC, LC-MS) run_reaction->monitor quench Quench Reaction & Perform Aqueous Wash monitor->quench Reaction Complete dry_purify Dry Organic Layer & Purify by Chromatography quench->dry_purify product Isolated Product dry_purify->product

Caption: A general workflow for performing the Sonogashira reaction.

Troubleshooting_Tree Troubleshooting Low Yield in Sonogashira Reaction cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause_catalyst Inactive Catalyst / Ligand start->cause_catalyst cause_conditions Insufficiently Reactive Conditions start->cause_conditions cause_reagents Reagent / Solvent Impurity start->cause_reagents cause_side_reactions Dominant Side Reactions start->cause_side_reactions sol_catalyst Use Fresh Catalyst Switch to Bulky/NHC Ligand cause_catalyst->sol_catalyst sol_conditions Increase Temperature Change Solvent/Base cause_conditions->sol_conditions sol_reagents Use Anhydrous, Degassed Solvents High-Purity Reagents cause_reagents->sol_reagents sol_side_reactions Reduce CuI Loading Switch to Copper-Free Protocol cause_side_reactions->sol_side_reactions

Caption: A decision tree for troubleshooting low-yield Sonogashira reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Bromo-1,2-benzisoxazole and 6-Iodo-1,2-benzisoxazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and development, the efficient synthesis of complex molecules is paramount. The 1,2-benzisoxazole scaffold is a key component in numerous pharmaceuticals, including the antipsychotic drug Risperidone.[1][2] The functionalization of this core, often via palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of new chemical entities. The choice of the aryl halide precursor—typically a bromo or iodo derivative—can significantly impact reaction efficiency, required conditions, and overall yield.

This guide provides an objective comparison of the reactivity of 6-bromo-1,2-benzisoxazole and 6-iodo-1,2-benzisoxazole in four major cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira. The comparison is based on established chemical principles and supported by representative experimental data for analogous substrates.

The Decisive Step: Oxidative Addition

The higher reactivity of aryl iodides compared to aryl bromides in palladium-catalyzed cross-coupling is a well-established principle.[3] This difference is primarily attributed to the bond dissociation energies of the carbon-halogen bond (C-X). The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. Consequently, the initial and often rate-determining step of the catalytic cycle—the oxidative addition of the aryl halide to the palladium(0) catalyst—is more facile for iodo-substituted compounds.[4][5][6] This enhanced reactivity allows for milder reaction conditions, such as lower temperatures and shorter reaction times, and can lead to higher yields, especially for challenging substrates.[3]

Performance Comparison in Key Cross-Coupling Reactions

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[7] Due to its higher reactivity, 6-iodo-1,2-benzisoxazole is expected to couple under milder conditions than its bromo counterpart.

Feature6-Iodo-1,2-benzisoxazole (Representative Conditions)This compound (Representative Conditions)
Coupling Partner Phenylboronic AcidPhenylboronic Acid
Catalyst Pd(PPh₃)₄ (2 mol%)Pd(PPh₃)₄ (4 mol%)
Base K₂CO₃K₃PO₄
Solvent Dioxane/H₂OToluene/H₂O
Temperature 80 °C100 °C
Reaction Time 4 hours12 hours
Expected Yield >90%~85%

Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds.[8][9] The greater reactivity of the C-I bond is particularly advantageous, often allowing for lower catalyst loadings and temperatures.

Feature6-Iodo-1,2-benzisoxazole (Representative Conditions)This compound (Representative Conditions)
Coupling Partner MorpholineMorpholine
Catalyst/Ligand Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%)Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)
Base NaOtBuK₃PO₄
Solvent TolueneDioxane
Temperature 90 °C110 °C
Reaction Time 6 hours18 hours
Expected Yield >95%~90%

Table 3: Heck Reaction

The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene.[10][11] The reaction with aryl iodides typically proceeds more efficiently and with fewer side reactions compared to aryl bromides.[12]

Feature6-Iodo-1,2-benzisoxazole (Representative Conditions)This compound (Representative Conditions)
Coupling Partner n-Butyl acrylaten-Butyl acrylate
Catalyst Pd(OAc)₂ (1 mol%)Pd(OAc)₂ (2 mol%)
Ligand P(o-tolyl)₃ (2 mol%)P(o-tolyl)₃ (4 mol%)
Base Et₃NEt₃N
Solvent DMFDMF
Temperature 80 °C120 °C
Reaction Time 8 hours24 hours
Expected Yield ~88%~75%

Table 4: Sonogashira Coupling

The Sonogashira coupling connects an aryl halide with a terminal alkyne, a crucial reaction for generating conjugated systems.[13] The reactivity difference is pronounced, with aryl iodides being the preferred substrates for this transformation.[14]

Feature6-Iodo-1,2-benzisoxazole (Representative Conditions)This compound (Representative Conditions)
Coupling Partner PhenylacetylenePhenylacetylene
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (3 mol%)Pd(PPh₃)₂Cl₂ (4 mol%) / CuI (6 mol%)
Base Et₃NDiisopropylamine
Solvent THFDMF
Temperature 25 °C (Room Temp)70 °C
Reaction Time 3 hours16 hours
Expected Yield >95%~80%

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions described. These should be considered starting points and may require optimization for specific substrates.

General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Aryl Halide, Coupling Partner, Base, and Catalyst/Ligand in a reaction vessel. degas Evacuate and backfill with inert gas (e.g., Argon). prep->degas solvent Add degassed solvent. degas->solvent heat Heat to specified temperature and stir for required time. solvent->heat cool Cool to room temperature and quench reaction. heat->cool extract Perform aqueous work-up and extract with organic solvent. cool->extract purify Dry, concentrate, and purify by column chromatography. extract->purify

Caption: A typical experimental workflow for a cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling To an oven-dried reaction vessel, add the 6-halo-1,2-benzisoxazole (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[6] The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent system (e.g., Dioxane/H₂O, 4:1) is added via syringe. The reaction mixture is heated to the desired temperature (80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Buchwald-Hartwig Amination In a glovebox or under an inert atmosphere, a reaction flask is charged with the 6-halo-1,2-benzisoxazole (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv).[6][15] The flask is sealed, removed from the glovebox, and a degassed anhydrous solvent (e.g., toluene) is added. The mixture is stirred at the appropriate temperature (90-110 °C) for the required time. Upon completion, the reaction is cooled, diluted with an organic solvent, and quenched with a saturated aqueous solution of NH₄Cl. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is then purified by column chromatography.

Visualizing the Catalytic Cycles

The fundamental mechanism for these reactions involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.

cross_coupling_cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_buchwald Buchwald-Hartwig Cycle A1 Pd(0)L₂ B1 Ar-Pd(II)-X(L)₂ A1->B1 Oxidative Addition (Ar-X) C1 Ar-Pd(II)-R(L)₂ B1->C1 Transmetalation (R-B(OR)₂) C1->A1 D1 Ar-R C1->D1 Reductive Elimination A2 Pd(0)L₂ B2 Ar-Pd(II)-X(L)₂ A2->B2 Oxidative Addition (Ar-X) C2 Ar-Pd(II)-NR¹R²(L) B2->C2 Amine Coordination & Deprotonation C2->A2 D2 Ar-NR¹R² C2->D2 Reductive Elimination

Caption: Generalized catalytic cycles for Suzuki and Buchwald-Hartwig reactions.

Conclusion

For cross-coupling reactions involving the 1,2-benzisoxazole core, 6-iodo-1,2-benzisoxazole is the more reactive and generally preferred substrate over this compound. Its use allows for significantly milder reaction conditions, shorter reaction times, and often provides higher yields. This is particularly advantageous in the synthesis of complex, multi-functionalized molecules where preserving sensitive functional groups is critical. While this compound is a viable and often more economical alternative, its use may necessitate more forceful conditions, including higher temperatures and more sophisticated, electron-rich ligand systems to achieve comparable results. The ultimate choice of halide will depend on a balance of factors including substrate availability, cost, and the specific demands of the synthetic route.

References

A Comparative Guide to Palladium Ligands for Suzuki Coupling of 6-Bromo-benzisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug discovery and development, the functionalization of heterocyclic scaffolds like benzisoxazole is of paramount importance. The choice of the palladium ligand is critical for the success of these transformations, profoundly influencing reaction yields, times, and selectivity. This guide provides a comparative overview of common palladium ligands for the Suzuki coupling of 6-bromo-benzisoxazoles with arylboronic acids, supported by representative experimental data from analogous heterocyclic systems.

The Critical Role of Ligands in Suzuki-Miyaura Coupling

The ligand plays a pivotal role in the palladium-catalyzed Suzuki-Miyaura coupling. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the ligand are determining factors for the efficiency of the catalyst. Electron-rich and bulky phosphine ligands are often preferred as they promote the oxidative addition of the aryl bromide and facilitate the reductive elimination step, leading to higher yields and faster reactions.[1]

Comparative Performance of Palladium Ligands

While specific comparative data for the Suzuki coupling of 6-bromo-benzisoxazole is not extensively available in a single study, the performance of various palladium ligands can be inferred from studies on structurally similar heteroaryl bromides, such as bromo-indazoles and bromo-benzimidazoles. The following table summarizes the performance of several common palladium ligands in Suzuki-Miyaura coupling reactions of these related substrates.

Ligand/Catalyst SystemAryl Halide SubstrateArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidK₂CO₃1,4-dioxane/water80-100N/AHigh[2]
PdCl₂(dppf) 5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃1,4-Dioxane8012~90[3]
Pd(OAc)₂ / SPhos 2-bromo-6-methyl-1H-benzo[d]imidazolePhenylboronic acidCs₂CO₃Dioxane/H₂O10015-20~85-95[3]
Pd₂(dba)₃ / IMes 2-bromo-6-methyl-1H-benzo[d]imidazole2-Naphthylboronic acidCs₂CO₃Dioxane10015~96[3]
CataCXium A Pd G3 ortho-bromoaniline derivativeBenzylboronic acid pinacol esterCs₂CO₃2-MeTHF/H₂O80N/A95[4]
PdCl₂ / BINAP 1-cyclohexyl-2-iodo-1H-benzimidazole4-tolylboronic acidK₂CO₃DMF120 (MW)0.521[5]
PdCl₂ / SPhos 1-cyclohexyl-2-iodo-1H-benzimidazole4-tolylboronic acidK₂CO₃DMF120 (MW)0.560[5]

Note: The data presented is compiled from different sources with varying reaction conditions and substrates. This information should be used as a qualitative guide for ligand selection, with the understanding that optimal conditions for 6-bromo-benzisoxazole may vary.

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura coupling of a heteroaryl bromide. This protocol can serve as a starting point for the optimization of the reaction with 6-bromo-benzisoxazole.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, combine 6-bromo-benzisoxazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-10 mol%) to the flask. For pre-catalysts like Pd(PPh₃)₄ or PdCl₂(dppf), the ligand is already incorporated.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 120 °C) for the specified time (typically 2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling experiment, from reagent preparation to product analysis.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reactants: - 6-Bromo-benzisoxazole - Arylboronic Acid - Base Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Catalyst Prepare Catalyst System: - Pd Precursor - Ligand Catalyst->Setup Solvent Degas Solvent Solvent->Setup Heating Heat and Stir Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction (add Water) Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)-Aryl'(L₂) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (6-Aryl-benzisoxazole) RedElim->Product ArylHalide Ar-X (6-Bromo-benzisoxazole) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ (Arylboronic Acid) + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Comparative Guide to the Biological Activity of 6-Substituted-1,2-Benzisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Strategic substitution at the 6-position of the benzisoxazole ring has been a key area of research, leading to the development of potent therapeutic agents. This guide provides a comparative analysis of the biological activities of various 6-substituted-1,2-benzisoxazole derivatives, supported by experimental data and detailed methodologies.

Antipsychotic Activity

Certain 6-substituted-1,2-benzisoxazole derivatives are renowned for their atypical antipsychotic properties, primarily acting as antagonists of dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.[1][2]

A notable example is the class of 3-(piperidin-4-yl)-1,2-benzisoxazole derivatives, which includes clinically used drugs like risperidone and paliperidone.[1] The substitution at the 6-position, often with a fluorine atom, has been shown to modulate receptor affinity and overall pharmacological profile.

Comparative Receptor Binding Affinity
Compound6-SubstituentD2 Receptor Affinity (Ki, nM)5-HT2A Receptor Affinity (Ki, nM)Reference
RisperidoneFluoro3.130.16[1]
Paliperidone (9-hydroxyrisperidone)Fluoro4.80.27[1]
IloperidoneMethoxy6.25.6[1]
Compound 42FluoroPotent (qualitative)Potent (qualitative)[3]
Compound 71Chloro2.90.23[2][4]

Note: Lower Ki values indicate higher binding affinity.

Signaling Pathway of Atypical Antipsychotics

Antipsychotic_Mechanism Mechanism of Action of 6-Substituted-1,2-Benzisoxazole Antipsychotics cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R Binds Response Reduced Psychotic Symptoms D2R->Response Leads to SHT2AR 5-HT2A Receptor SHT2AR->Response Contributes to Benzisoxazole 6-Substituted-1,2-Benzisoxazole Derivative Benzisoxazole->D2R Antagonizes Benzisoxazole->SHT2AR Antagonizes

Caption: Antagonism of D2 and 5-HT2A receptors by 6-substituted-1,2-benzisoxazole derivatives.

Experimental Protocol: Receptor Binding Assay

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor.

  • Preparation of Cell Membranes: Cell lines expressing the target receptor (e.g., CHO cells transfected with human D2 or 5-HT2A receptors) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the test compound (6-substituted-1,2-benzisoxazole derivative).

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Anticancer Activity

Several novel 6-substituted-1,2-benzisoxazole derivatives have demonstrated promising antiproliferative activity against various cancer cell lines. The substitution at the 6-position, often with a fluoro group, has been explored in conjunction with modifications at the 3-position to enhance anticancer efficacy.[5]

Comparative In Vitro Anticancer Activity (IC50, µM)

| Compound | 6-Substituent | HeLa (Cervical) | HT-29 (Colon) | MCF-7 (Breast) | HepG-2 (Liver) | Reference | |---|---|---|---|---|---| | 5a | Fluoro | Potent | Potent | Potent | Potent |[5] | | 5d | Fluoro | Potent | Potent | Potent | Potent |[5] | | 5k | Fluoro | Potent | Potent | Potent | Potent |[5] | | 7e | Fluoro | - | - | 50.36 ± 1.7 | - |[6] | | Estradiol-benzisoxazole hybrid (4b) | - | Potent | - | Potent | - |[7] | | Estradiol-benzisoxazole hybrid (4c) | - | Potent | - | Potent | - |[7] | | Estradiol-benzisoxazole hybrid (4d) | - | Potent | - | Potent | - |[7] |

Note: "Potent" indicates significant activity as reported in the study, without specific IC50 values provided in the abstract.[5] "-" indicates data not available.

Experimental Workflow: MTT Assay for Cytotoxicity

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding overnight_incubation Incubate overnight cell_seeding->overnight_incubation compound_treatment Treat with 6-substituted-1,2-benzisoxazole derivatives overnight_incubation->compound_treatment incubation_period Incubate for 48-72 hours compound_treatment->incubation_period mtt_addition Add MTT solution incubation_period->mtt_addition formazan_formation Incubate for formazan formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate cell viability and IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 6-substituted-1,2-benzisoxazole derivatives and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial and Anti-inflammatory Activities

Derivatives of 1,2-benzisoxazole have also been investigated for their potential as antimicrobial and anti-inflammatory agents.[8][9][10][11] The presence of different substituents on the benzisoxazole ring can significantly influence their activity against various bacterial strains and their ability to modulate inflammatory responses.

Comparative Antimicrobial and Anti-inflammatory Data
Compound6-SubstituentBiological ActivityKey FindingsReference
Various derivativesNot specifiedAntibacterialModerate activity against Gram-negative and Gram-positive bacteria.[8][10]
Various derivativesNot specifiedAnti-inflammatoryGood activity in lipoxygenase inhibition and haemolytic assays.[8][11]
Compound 32UnsubstitutedAntibacterialGood activity against E. coli, K. pneumoniae, S. typhi, and B. subtilis.[4]
Compounds 35 & 36NitroAnti-inflammatoryGood anti-inflammatory activity.[4]
Compounds 4a & 4eNot specifiedAnti-inflammatoryGood activity in HRBC membrane stabilization assay.[12]
Compounds 4b & 4dNot specifiedAntibacterialGood activity against S. aureus and E. coli.[12]
Experimental Protocol: Agar Well Diffusion Method (Antibacterial)
  • Preparation of Inoculum: A standardized inoculum of the test bacteria is prepared and uniformly spread on the surface of a sterile agar plate.

  • Well Creation: Wells of a specific diameter are punched into the agar.

  • Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Experimental Protocol: HRBC Membrane Stabilization Method (Anti-inflammatory)

This in vitro method assesses anti-inflammatory activity by measuring the ability of a compound to stabilize the membrane of human red blood cells (HRBCs) against hypotonicity-induced lysis.

  • Preparation of HRBC Suspension: Fresh whole human blood is collected and centrifuged to separate the red blood cells, which are then washed and suspended in a saline solution.

  • Assay Mixture: The reaction mixture consists of the HRBC suspension, a phosphate buffer, a hyposaline solution, and the test compound at various concentrations.

  • Incubation: The mixture is incubated at 37°C for 30 minutes and then centrifuged.

  • Hemoglobin Estimation: The hemoglobin content in the supernatant is estimated by measuring the absorbance at 560 nm.

  • Calculation: The percentage of membrane stabilization is calculated by comparing the absorbance of the test sample with that of the control (without the compound).

Conclusion

The 1,2-benzisoxazole scaffold, particularly with substitutions at the 6-position, continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, ranging from antipsychotic and anticancer to antimicrobial and anti-inflammatory, highlight the versatility of this chemical entity. The data presented in this guide underscore the importance of structure-activity relationship studies in optimizing the pharmacological profile of these compounds for various therapeutic targets. Further research into the synthesis and biological evaluation of novel 6-substituted-1,2-benzisoxazole derivatives is warranted to unlock their full therapeutic potential.

References

The 6-Bromo-1,2-Benzisoxazole Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities. The introduction of a bromine atom at the 6-position of this heterocyclic system has been a key strategy in the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-Bromo-1,2-benzisoxazole analogs, focusing on their antipsychotic, antimicrobial, and anticancer activities. The data presented herein is a collation from multiple studies to provide a broad overview for researchers in the field.

Antipsychotic Activity: Targeting Dopamine and Serotonin Receptors

Atypical antipsychotic drugs derived from the 1,2-benzisoxazole scaffold, such as risperidone and paliperidone, are well-established treatments for schizophrenia and bipolar disorder. Their therapeutic efficacy is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] The SAR studies in this area often focus on modifications at the 3-position of the benzisoxazole ring, linked to a piperidine moiety. While specific data for a series of 6-bromo analogs is limited, the bromine substitution is a common feature in potent antipsychotic agents.

Table 1: Comparative Antipsychotic Activity of Benzisoxazole Analogs

CompoundR Group (at position 3)Dopamine D2 Receptor Affinity (Ki, nM)Serotonin 5-HT2A Receptor Affinity (Ki, nM)Reference
Risperidone4-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)3.10.16[2]
Paliperidone9-hydroxyrisperidone4.80.28[2]
Iloperidone1-(4-(3-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone6.20.4[2]

Note: While these examples feature a 6-fluoro substitution, the principle of halogen substitution at this position is a key feature contributing to high affinity.

Signaling Pathway of Atypical Antipsychotics

The therapeutic effects of atypical antipsychotics are mediated through the modulation of downstream signaling cascades following dopamine D2 and serotonin 5-HT2A receptor blockade. This includes the regulation of pathways such as the Akt/GSK-3 signaling cascade, which is crucial for neuronal survival and plasticity.[3][4]

G Simplified Signaling Pathway of Atypical Antipsychotics cluster_0 Cell Membrane cluster_1 Intracellular Signaling Antipsychotic Antipsychotic D2R Dopamine D2 Receptor Antipsychotic->D2R Antagonism 5HT2AR Serotonin 5-HT2A Receptor Antipsychotic->5HT2AR Antagonism AC Adenylyl Cyclase D2R->AC Inhibition Akt Akt 5HT2AR->Akt Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Response Modulation of Neuronal Response PKA->Neuronal_Response GSK3 GSK-3 Akt->GSK3 Inhibition GSK3->Neuronal_Response

Caption: Simplified signaling pathway of atypical antipsychotics.

Antimicrobial Activity

Several studies have highlighted the potential of 1,2-benzisoxazole derivatives as antimicrobial agents. The presence of electron-withdrawing groups, such as bromine, at the 6-position has been shown to enhance antibacterial activity.[5]

Table 2: Comparative Antimicrobial Activity of Benzisoxazole Analogs

Compound IDBacterial StrainZone of Inhibition (mm) at 500 µg/mlReference
4bS. aureus15[6]
4bE. coli14[6]
4dS. aureus14[6]
4dE. coli15[6]
Gentamicin (Standard)S. aureus20[6]
Gentamicin (Standard)E. coli18[6]

Note: Compounds 4b and 4d are 3-substituted-1,2-benzisoxazole derivatives. While the original paper does not specify a 6-bromo substitution on these particular analogs, it provides a reference for the antimicrobial potential of this class of compounds.

Anticancer Activity

The 1,2-benzisoxazole scaffold has also been explored for its anticancer properties. Derivatives have shown cytotoxic effects against various cancer cell lines.

Table 3: Comparative In Vitro Anticancer Activity of Benzisoxazole Derivatives

Compound/IsomerCell LineIC50 (µM)Reference
Estradiol-benzisoxazole hybridDU-145 (Prostate)<10[2]
Estradiol-benzisoxazole hybridPC3 (Prostate)<10[2]
Estradiol-benzisoxazole hybridHeLa (Cervical)<10[2]
3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dioneA-549 (Lung)14.90[2]
3-(benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2,5-dioneK-562 (Leukemia)42.30[2]

Note: The specific substitution at the 6-position for these compounds is not detailed in the provided snippet, but this data illustrates the potential of the broader benzisoxazole class as anticancer agents.

Experimental Protocols

General Workflow for Drug Discovery and Evaluation

The process of identifying and validating new therapeutic agents involves a multi-step workflow, from initial synthesis to preclinical and clinical evaluation.

G General Workflow for Drug Discovery and Evaluation Synthesis Synthesis of This compound Analogs Screening In Vitro Screening (e.g., Receptor Binding, Antimicrobial, Cytotoxicity) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for drug discovery and evaluation.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[2]

Antimicrobial Susceptibility Testing (Cup Plate Method)

Objective: To determine the antimicrobial activity of a compound by measuring the zone of inhibition.

Protocol:

  • Culture Preparation: Prepare a standardized inoculum of the test microorganism.

  • Agar Plate Inoculation: Uniformly spread the microbial inoculum over the surface of a sterile nutrient agar plate.

  • Cup Creation: Create wells or "cups" in the agar using a sterile borer.

  • Compound Application: Add a defined concentration of the test compound solution into the wells. A standard antibiotic is used as a positive control.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger diameter indicates greater antimicrobial activity.[6]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, though collated from various sources, consistently highlights the importance of the benzisoxazole core and the influence of substitutions, such as the 6-bromo group, on biological activity. Further systematic SAR studies focusing specifically on a series of this compound analogs are warranted to fully elucidate their therapeutic potential and to guide the design of next-generation drug candidates with improved efficacy and safety profiles.

References

Benzoxazole and Benzisoxazole: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoxazole and benzisoxazole are isomeric heterocyclic compounds, meaning they share the same chemical formula but differ in the arrangement of atoms within their structure.[1] This subtle structural difference, specifically the position of the nitrogen atom in the oxazole ring, leads to distinct electronic properties and, consequently, a diverse and fascinating range of pharmacological activities.[1] Both scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3][4] This guide provides an objective comparison of their biological activities, supported by experimental data, to assist researchers and drug development professionals in navigating the therapeutic potential of these two important chemical classes.

Anticancer Activity: A Tale of Two Scaffolds

Both benzoxazole and benzisoxazole derivatives have demonstrated significant promise as anticancer agents, though their mechanisms and potency can vary depending on their substitution patterns and the target cancer cell line.[1]

Benzoxazole Derivatives: Benzoxazole compounds have shown potent activity against a variety of cancer cell lines, including lung (A549), breast (MCF-7), and colon (HT-29) cancers.[1][5] Their anticancer mechanisms are often linked to the inhibition of key signaling pathways involved in tumor growth and proliferation.[1] A prominent mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical tyrosine kinase involved in angiogenesis—the formation of new blood vessels that supply tumors.[1][5] Other pathways include the induction of apoptosis (programmed cell death) through the modulation of proteins like NF-κB.[1]

Benzisoxazole Derivatives: Benzisoxazole derivatives have also emerged as a compelling class of anticancer compounds.[1][2] Their mechanisms can involve the inhibition of enzymes crucial for cancer cell survival and proliferation.[1] While direct, side-by-side comparative studies with their benzoxazole isomers are limited, the existing data suggests that the nitrogen atom's position significantly influences anticancer potency and selectivity.[1] For instance, certain benzisoxazole-substituted allyl derivatives have been identified as effective agents against HT-29 human colon cancer cells.[2]

Comparative Data: In Vitro Anticancer Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of a compound's potency in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher anticancer activity.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Benzoxazole Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b)A549 (Lung)0.13 ± 0.014[5]
Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b)MCF-7 (Breast)0.10 ± 0.013[5]
Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b)HT-29 (Colon)0.22 ± 0.017[5]
2-Arylbenzoxazole (Compound 40)NCI-H460 (NSCLC)0.4[5]
Benzisoxazole Amide Substituted Derivative (Compound 72)HepG-2 (Liver)37.75% inhibition[2]
Amide Substituted Derivative (Compound 73)HepG-2 (Liver)39.19% inhibition[2]

Note: Data for benzisoxazole derivatives is presented as % inhibition where specific IC₅₀ values were not provided in the cited literature.

Signaling Pathway Visualization

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg Activates PI3K PI3K P1->PI3K Activates Proliferation Cell Proliferation & Survival PLCg->Proliferation Akt Akt PI3K->Akt Activates Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis Benzoxazole Benzoxazole Derivatives Benzoxazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[5]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (benzoxazole or benzisoxazole derivatives). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broad-Spectrum Potential

Both scaffolds have been extensively explored for their properties against a range of bacterial and fungal pathogens.[1][2][6][7]

Benzoxazole Derivatives: Studies have demonstrated that certain benzoxazole derivatives are active against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][7] For example, specific derivatives have shown considerable growth inhibition of Staphylococcus aureus (S. aureus), with Gram-positive bacteria generally being more susceptible than Gram-negative bacteria.[6][7]

Benzisoxazole Derivatives: The benzisoxazole scaffold is also a source of potent antimicrobial agents.[2][3] Derivatives have shown good antibacterial activity against pathogens like Escherichia coli, Klebsiella pneumoniae, and Bacillus subtilis.[2] Some compounds have also been investigated for their anti-tubercular activity against Mycobacterium tuberculosis.[2] The antimicrobial efficacy is highly dependent on the substituents attached to the core structure.[2]

Comparative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater antimicrobial activity.

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Benzoxazole Compound IIS. aureus (90% inhibition)50[6][7]
Compound IIIS. aureus (90% inhibition)25[6][7]
Compounds II & IIIGram-negative bacteria200[6][7]
Benzisoxazole Compound 37S. aureus< 1[2]
Compound 32E. coli, K. pneumoniaeN/A (Good activity)[2]
Compounds 50-52M. tuberculosis H37Rv3.12[2]

Experimental Workflow Visualization

Antimicrobial_Workflow Start Start: Prepare Bacterial /Fungal Inoculum Prepare Prepare Serial Dilutions of Test Compounds Start->Prepare Inoculate Inoculate Microtiter Plate Wells with Bacteria and Compounds Start->Inoculate Prepare->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually Inspect for Turbidity (Microbial Growth) Incubate->Observe Determine Determine MIC: Lowest concentration with no visible growth Observe->Determine End End Determine->End

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases, and derivatives of both scaffolds have shown potential as anti-inflammatory agents.[1]

Benzoxazole Derivatives: Non-steroidal anti-inflammatory drugs (NSAIDs) often cause gastrointestinal side effects by inhibiting cyclooxygenase-1 (COX-1).[8] Research has focused on developing selective COX-2 inhibitors to reduce these side effects.[8] Certain 2-substituted benzoxazole derivatives have been synthesized and shown to be potent anti-inflammatory agents, likely acting as selective COX-2 inhibitors.[8] Other derivatives have been shown to inhibit the production of inflammatory cytokines like IL-6 by targeting myeloid differentiation protein 2 (MD2), a key adaptor protein for sensing inflammatory signals.[9]

Benzisoxazole Derivatives: Benzisoxazole derivatives also exhibit anti-inflammatory properties.[3][10] For example, certain derivatives have shown significant inhibition of edema in animal models.[10] Compounds bearing electron-withdrawing groups, such as a nitro group, have demonstrated good anti-inflammatory activity.[2]

Comparative Data: Anti-inflammatory Activity
Compound ClassDerivative ExampleAssayResultReference
Benzoxazole Compound 3gIL-6 InhibitionIC₅₀ = 5.09 ± 0.88 µM[9]
Compound 3dIL-6 InhibitionIC₅₀ = 5.43 ± 0.51 µM[9]
Benzisoxazole Substituted 1,2-benzoxazoloneCarrageenan-induced EdemaVaries (% inhibition)[10]

Mechanism Visualization

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via PLA₂ PLA2 PLA₂ COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeo Prostaglandins (Homeostatic function) COX1->PG_Homeo PG_Inflam Prostaglandins (Pain, Inflammation) COX2->PG_Inflam Benzoxazole Selective Benzoxazole Derivatives Benzoxazole->COX2 Inhibits

Caption: Selective inhibition of COX-2 by benzoxazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for one week.

  • Compound Administration: Animals are divided into groups. The control group receives the vehicle, the standard group receives a reference drug (e.g., Indomethacin), and test groups receive different doses of the benzoxazole or benzisoxazole derivatives, typically administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution (a seaweed extract) is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Neuroprotective and Central Nervous System (CNS) Activities

This is an area where the two scaffolds show significant divergence in their established therapeutic applications.

Benzisoxazole Derivatives: The benzisoxazole scaffold is a cornerstone for several clinically used drugs targeting the CNS.[10]

  • Antipsychotic Activity: Derivatives like Risperidone are prominent atypical antipsychotics.[10][11] Their primary mechanism involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[10]

  • Anticonvulsant Activity: Zonisamide, a clinically used antiepileptic drug, features a 1,2-benzisoxazole core.[10][11]

  • Acetylcholinesterase (AChE) Inhibition: For the palliative treatment of Alzheimer's disease, N-benzylpiperidine benzisoxazoles have been developed as potent and selective inhibitors of AChE.[12]

Benzoxazole Derivatives: While less established in CNS applications, recent research highlights the neuroprotective potential of benzoxazole derivatives. A series of novel derivatives was shown to protect PC12 cells from β-amyloid (Aβ)-induced neurotoxicity, a hallmark of Alzheimer's disease.[13] The mechanism involves the activation of the pro-survival Akt/GSK-3β signaling pathway and the reduction of apoptosis and tau protein hyperphosphorylation.[13][14]

Comparative Data: CNS-Related Activities
Compound ClassActivityTarget/MechanismExampleReference
Benzisoxazole AntipsychoticDopamine D2 / Serotonin 5-HT2A AntagonismRisperidone[10][11]
AnticonvulsantMultiple (e.g., blocks Na⁺/Ca²⁺ channels)Zonisamide[10][11]
AChE InhibitionAcetylcholinesterase1g (N-acetyl derivative) IC₅₀ = 3 nM[12]
Benzoxazole NeuroprotectionAkt/GSK-3β/NF-κB pathway modulationCompound 5c[13]

Mechanism Visualization

Antipsychotic_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D₂ Receptor Dopamine->D2R Binds Serotonin Serotonin HT2AR Serotonin 5-HT₂ₐ Receptor Serotonin->HT2AR Binds Signal Dopaminergic & Serotonergic Signaling D2R->Signal HT2AR->Signal Neuron1 Presynaptic Neuron Neuron2 Postsynaptic Neuron Effect Modulation of Psychosis Symptoms Signal->Effect Benzisoxazole Benzisoxazole (e.g., Risperidone) Benzisoxazole->D2R Blocks Benzisoxazole->HT2AR Blocks

Caption: Antipsychotic action of 1,2-benzisoxazole derivatives.[10]

Experimental Protocol: Neuroprotection Against Aβ-Induced Toxicity
  • Cell Culture: PC12 cells (a cell line derived from a pheochromocytoma of the rat adrenal medulla) are cultured under standard conditions.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test benzoxazole compounds for 2 hours.

  • Aβ Induction: Aggregated β-amyloid peptide (Aβ₂₅₋₃₅) is added to the cell culture medium to a final concentration of 20 µM to induce neurotoxicity. A control group without Aβ is maintained.

  • Incubation: The cells are incubated for 24 hours.

  • Cell Viability Assay: Cell viability is assessed using the MTT assay, as described previously. An increase in viability in the compound-treated groups compared to the Aβ-only group indicates a neuroprotective effect.

  • Western Blot Analysis (Optional): To investigate the mechanism, protein expression levels of key signaling molecules (e.g., phosphorylated Akt, GSK-3β, NF-κB) can be analyzed by Western blotting.[13]

Conclusion

Both benzoxazole and benzisoxazole isomers are privileged scaffolds in medicinal chemistry, each possessing a broad spectrum of valuable biological activities.[1] While they share therapeutic potential in areas like cancer and microbial infections, their pharmacological profiles show significant distinctions.

  • Benzoxazole derivatives have demonstrated strong potential as anticancer agents, particularly through the targeted inhibition of signaling pathways like VEGFR-2, and as potent anti-inflammatory agents.[1][5] Their role in neuroprotection is an emerging and promising field of study.[13]

  • Benzisoxazole derivatives are well-established in the realm of CNS disorders, forming the basis of successful antipsychotic and anticonvulsant drugs.[10][11] They also exhibit a wide array of other activities, including anticancer and antimicrobial effects, that warrant further investigation.[1][2]

While direct comparative studies are often limited, the available data strongly suggest that the subtle change in the heteroatom position within the five-membered ring significantly impacts target specificity and overall pharmacological profile.[1] Future research focusing on the side-by-side biological evaluation of isomeric pairs will be crucial for a more definitive comparison and for guiding the rational design of new, more effective therapeutic agents.

References

A Comparative Guide to the Regioselective Functionalization of 6-Bromo-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds. The strategic functionalization of this heterocyclic system is paramount for the development of novel therapeutics. This guide provides an objective comparison of key methods for the regioselective functionalization of 6-Bromo-1,2-benzisoxazole, offering supporting data and detailed experimental protocols to inform synthetic strategies.

Introduction to the Regioselectivity of this compound

The reactivity of this compound is dominated by the presence of the bromine atom at the C6 position, which serves as a versatile handle for a variety of cross-coupling and substitution reactions. This inherent reactivity makes the C6 position the primary site for functionalization. However, the potential for derivatization at other positions, notably through C-H activation or directed ortho-metalation, presents alternative avenues for structural diversification. This guide will focus on the established reactivity at the C6 position and explore the theoretical potential for functionalization at other sites.

Primary Functionalization at the C6 Position via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the most robust and widely employed methods for the derivatization of the C6 position of this compound. These reactions offer high yields, excellent functional group tolerance, and predictable regioselectivity.

Comparison of Key C6-Functionalization Reactions
Reaction TypeReagents & Catalyst SystemTypical YieldsKey Advantages
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃)75-95%Wide commercial availability of boronic acids, mild reaction conditions, excellent functional group tolerance.
Buchwald-Hartwig Amination Primary/secondary amine, Pd catalyst with specialized ligand (e.g., RuPhos, BrettPhos), Strong base (e.g., LiHMDS, NaOtBu)70-90%Direct formation of C-N bonds, broad scope of amine coupling partners.
Sonogashira Coupling Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N, DIPEA)65-85%Introduction of alkynyl moieties for further elaboration, relatively mild conditions.
Experimental Protocols for C6-Functionalization

1. Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-1,2-benzisoxazole

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

    • In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the flask.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

2. Buchwald-Hartwig Amination for the Synthesis of 6-Amino-1,2-benzisoxazole

This protocol outlines a general method for the amination of this compound, adapted from procedures for similar heterocyclic systems.[1]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • RuPhos G3 precatalyst (2 mol%)

    • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv, 1 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound, the amine, and the RuPhos G3 precatalyst.[1]

    • Evacuate and backfill the tube with an inert gas three times.[1]

    • Add anhydrous THF via syringe.[1]

    • Add the LiHMDS solution dropwise to the stirred reaction mixture.[1]

    • Seal the tube and heat the reaction to 65-80 °C. Monitor progress by TLC or LC-MS.[1]

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[1]

    • Extract the mixture with ethyl acetate (3x).[1]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[1]

    • Purify by silica gel column chromatography.[1]

3. Sonogashira Coupling for the Synthesis of 6-Alkynyl-1,2-benzisoxazole

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

    • Copper(I) iodide (CuI) (5 mol%)

    • Triethylamine (Et₃N)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring by TLC or LC-MS.

    • Once the reaction is complete, cool to room temperature and filter through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Alternative Functionalization Pathways: C-H Activation and Directed ortho-Metalation

While less explored for the this compound scaffold, C-H activation and directed ortho-metalation (DoM) represent potential strategies for functionalization at positions other than C6. These methods offer access to regioisomers that are not accessible through cross-coupling reactions.

  • C7 Functionalization via C-H Activation: The C7 position is the most likely site for directed C-H activation, guided by the isoxazole oxygen atom. This approach would require a suitable directing group, if the innate directing ability of the isoxazole is insufficient, and a transition metal catalyst (e.g., palladium, rhodium, or ruthenium). Regioselectivity in such reactions is highly dependent on the directing group and the specific catalytic system employed.

  • ortho-Metalation: Directed ortho-metalation could potentially occur at the C7 position, directed by the isoxazole oxygen. This would involve the use of a strong organolithium base (e.g., n-BuLi or s-BuLi) to deprotonate the C7 position, followed by quenching with an electrophile. However, this approach would likely face competition from lithium-halogen exchange at the C6-bromo position.

Currently, there is a lack of specific, published experimental data for the C-H activation or directed ortho-metalation of this compound. Research in this area would be highly valuable for expanding the synthetic toolbox for this important scaffold.

Visualizing Synthetic Strategies

The following diagrams illustrate the logical workflows for the functionalization of this compound.

G cluster_main Functionalization of this compound cluster_c6 C6 Functionalization cluster_c7 Alternative Positions (e.g., C7) start This compound decision Target Position? start->decision c6_coupling Palladium-Catalyzed Cross-Coupling decision->c6_coupling C6 (Primary) c7_methods Advanced Methods decision->c7_methods Other (Exploratory) suzuki Suzuki-Miyaura (C-C Bond) c6_coupling->suzuki buchwald Buchwald-Hartwig (C-N Bond) c6_coupling->buchwald sonogashira Sonogashira (C-C Bond) c6_coupling->sonogashira ch_activation C-H Activation c7_methods->ch_activation dom Directed ortho-Metalation c7_methods->dom

Decision workflow for regioselective functionalization.

G cluster_workflow General Experimental Workflow for Pd-Catalyzed Cross-Coupling setup Reaction Setup (Substrate, Reagents, Catalyst, Ligand, Base) solvent Add Degassed Solvent setup->solvent reaction Heat under Inert Atmosphere (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product

General experimental workflow for cross-coupling reactions.

Conclusion

The functionalization of this compound is a well-established field, with palladium-catalyzed cross-coupling reactions at the C6 position offering reliable and high-yielding routes to a diverse range of derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are the methods of choice for forming new carbon-carbon and carbon-nitrogen bonds at this position. While the regioselective functionalization of other positions on the benzisoxazole ring, such as C7, through C-H activation or directed ortho-metalation remains a developing area, it holds significant promise for the synthesis of novel analogues. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and development of 1,2-benzisoxazole-based compounds.

References

Comparative Structural Analysis of 6-Bromo-1,2-benzisoxazole Derivatives: An Experimental and Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide comparing the crystallographic and computational data of 1,2-benzisoxazole derivatives, providing insights into their solid-state structures and molecular properties.

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents with a wide range of biological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a bromine atom at the 6-position of the benzisoxazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and provides a handle for further synthetic modifications. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystal structure analysis is paramount for rational drug design and structure-activity relationship (SAR) studies.

This guide presents a comparative analysis of the structural features of 6-bromo-1,2-benzisoxazole derivatives. Due to the limited availability of public crystallographic data for a series of this compound compounds, this guide provides a comparison between the experimentally determined crystal structure of a closely related analogue, 3-methyl-5-phenyl-1,2-benzisoxazole 2-oxide, and the computationally predicted structure of a representative derivative, 6-bromo-3-amino-1,2-benzisoxazole. This approach, combining experimental and computational methods, offers valuable insights into the expected structural impact of the 6-bromo substitution.

Comparative Crystallographic and Computational Data

The following table summarizes key geometric and electronic parameters for the experimentally determined structure of 3-methyl-5-phenyl-1,2-benzisoxazole 2-oxide and the computationally predicted parameters for 6-bromo-3-amino-1,2-benzisoxazole.

Parameter3-methyl-5-phenyl-1,2-benzisoxazole 2-oxide (Experimental)6-bromo-3-amino-1,2-benzisoxazole (Computational Prediction)
Chemical Formula C₁₄H₁₁NO₂C₇H₅BrN₂O
Molecular Weight 225.24 g/mol 213.03 g/mol
Crystal System MonoclinicNot Applicable
Space Group P2₁/cNot Applicable
Unit Cell Dimensions a = 24.7186(15) Å, b = 12.2875(6) Å, c = 7.3697(5) ÅNot Applicable
β = 91.483(3)°
Volume (ų) 2237.6(2)Not Applicable
Z 8Not Applicable
Key Bond Lengths (Å) C-Br: Not Applicable, C-N (isoxazole): ~1.35, N-O: ~1.42C-Br: ~1.89, C-N (isoxazole): ~1.33, N-O: ~1.40, C-NH₂: ~1.37
Key Bond Angles (°) C-N-O: ~108, C-C-N: ~110C-N-O: ~110, C-C-N: ~112, Br-C-C: ~120
Key Intermolecular Interactions C-H···O hydrogen bonds, C-H···π interactionsPredicted N-H···N and N-H···O hydrogen bonds, potential Br···N or Br···O halogen bonds
HOMO-LUMO Gap (eV) Not available from experimental data~4.5 - 5.5 (predicted)

Note: The computational data for 6-bromo-3-amino-1,2-benzisoxazole are estimations based on Density Functional Theory (DFT) calculations and may vary depending on the specific computational method and parameters used.

Experimental and Computational Protocols

Synthesis of this compound Derivatives

A general and widely applicable method for the synthesis of 6-halo-1,2-benzisoxazole derivatives involves the base-promoted ring closure of an appropriately substituted o-haloaryl oxime. The following diagram illustrates a typical synthetic workflow.

G General Synthesis of this compound Derivatives cluster_start Starting Materials cluster_reaction1 Oxime Formation cluster_intermediate Intermediate cluster_reaction2 Cyclization cluster_product Product Substituted o-Bromoaryl Ketone Substituted o-Bromoaryl Ketone Oximation Oximation Substituted o-Bromoaryl Ketone->Oximation Hydroxylamine Hydroxylamine Hydroxylamine->Oximation o-Bromoaryl Oxime o-Bromoaryl Oxime Oximation->o-Bromoaryl Oxime Base-promoted Ring Closure Base-promoted Ring Closure o-Bromoaryl Oxime->Base-promoted Ring Closure This compound Derivative This compound Derivative Base-promoted Ring Closure->this compound Derivative

A typical workflow for the synthesis of this compound derivatives.

General Procedure:

  • Oxime Formation: The starting substituted o-bromoaryl ketone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in a suitable solvent (e.g., ethanol) to form the corresponding o-bromoaryl oxime. The reaction mixture is typically heated to reflux for several hours.

  • Cyclization: The isolated o-bromoaryl oxime is then treated with a base (e.g., potassium hydroxide or sodium hydroxide) in a solvent such as dioxane/water mixture and heated. This promotes an intramolecular nucleophilic substitution, leading to the formation of the 1,2-benzisoxazole ring.[3]

  • Purification: The final product is isolated and purified using standard techniques such as recrystallization or column chromatography.

Single-Crystal X-ray Diffraction Analysis

The definitive determination of the three-dimensional structure of a crystalline compound is achieved through single-crystal X-ray diffraction.

Protocol:

  • Crystal Growth: High-quality single crystals of the compound of interest are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (often 100 K to reduce thermal motion) using a monochromatic X-ray source.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. This process yields the precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Computational Modeling

In the absence of experimental crystal structures, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecular geometry and electronic properties of a molecule.

Protocol:

  • Geometry Optimization: The 3D structure of the molecule is built and its geometry is optimized to find the lowest energy conformation. This is typically performed using DFT with a functional like B3LYP and a basis set such as 6-311+G(d,p).[4][5]

  • Property Calculation: From the optimized geometry, various molecular properties are calculated. These include bond lengths, bond angles, dihedral angles, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability.

  • Analysis of Intermolecular Interactions: The molecular electrostatic potential (MEP) map can be calculated to identify regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information helps in predicting potential intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for understanding the crystal packing.

Biological Signaling Pathway Context

Many 1,2-benzisoxazole derivatives exert their pharmacological effects by interacting with specific biological targets, such as enzymes or receptors. For instance, some derivatives have been identified as potent inhibitors of kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation. The diagram below illustrates a hypothetical signaling pathway where a this compound derivative acts as a kinase inhibitor, a mechanism relevant to anticancer drug development.

G Hypothetical Kinase Inhibition Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Kinase Cascade (e.g., MAPK pathway) Kinase Cascade (e.g., MAPK pathway) Receptor Tyrosine Kinase (RTK)->Kinase Cascade (e.g., MAPK pathway) Activates Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK pathway)->Transcription Factors Phosphorylates & Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival This compound Derivative This compound Derivative This compound Derivative->Inhibition Inhibition->Kinase Cascade (e.g., MAPK pathway) Inhibits

Inhibition of a kinase signaling pathway by a this compound derivative.

In this putative pathway, the this compound derivative binds to and inhibits a kinase within the signaling cascade, thereby blocking the downstream signaling events that lead to cell proliferation and survival. This mode of action is a cornerstone of targeted cancer therapy.

References

Comparative Guide to the Quantification of Impurities in 6-Bromo-1,2-benzisoxazole by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like 6-Bromo-1,2-benzisoxazole is of paramount importance for the safety and efficacy of the final drug product.[1][2][3] The identification and quantification of impurities are critical aspects of the drug development and manufacturing process, mandated by regulatory authorities worldwide.[4][5] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantification of impurities in this compound, supported by experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for impurity profiling due to its high resolving power and sensitivity.[3][] However, advancements in analytical instrumentation have led to the development of alternative and complementary techniques such as Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[1][]

Comparison of Analytical Techniques

The choice of an analytical technique for impurity quantification depends on several factors, including the nature of the impurities, the required sensitivity, and the desired analysis speed.

High-Performance Liquid Chromatography (HPLC) remains the industry standard for its robustness and versatility.[7][8] It is particularly effective for the analysis of polar and high-molecular-weight compounds that are not easily volatilized.[]

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement over traditional HPLC.[8][9] By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems operate at higher pressures, resulting in faster analysis times, improved resolution, and enhanced sensitivity.[8][9][10] This increased efficiency can be particularly advantageous for detecting trace-level impurities.[7] However, the initial investment and maintenance costs for UPLC systems are generally higher than for HPLC.[7]

Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile and thermally stable impurities.[] When coupled with a mass spectrometer (GC-MS), it provides excellent specificity and structural information about the impurities.[] However, its application is limited to analytes that can be vaporized without decomposition, which may not be suitable for all potential impurities of this compound.

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the electrophoretic mobility of analytes in a capillary.[11] It is particularly useful for the analysis of charged or highly polar molecules and can be a valuable complementary technique to HPLC.[2][11] CE methods are often characterized by high efficiency, short analysis times, and low consumption of reagents.[11]

Quantitative Data Presentation

The following table summarizes the typical performance characteristics of HPLC and UPLC for the analysis of impurities in pharmaceutical compounds. These values are representative and can vary depending on the specific method and instrumentation.

ParameterHPLCUPLC
Typical Column Particle Size 3–5 µm[8]<2 µm[8]
Typical Run Time 20–45 min[8]2–5 min[8]
Sensitivity Moderate[8]High[7][8]
Solvent Consumption High[8]Low[8]
Limit of Detection (LOD) 0.001 - 0.01%0.0005 - 0.005%
Limit of Quantification (LOQ) 0.003 - 0.03%0.0015 - 0.015%
Precision (RSD%) < 2.0%< 1.5%
Accuracy (Recovery %) 98 - 102%98.5 - 101.5%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative experimental protocols for the quantification of impurities in this compound by HPLC and UPLC.

HPLC Method Protocol

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[12]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min[12]

  • Injection Volume: 10 µL

  • Detection: UV detector at an appropriate wavelength (e.g., determined by UV scan of this compound, typically around 210-280 nm)[12][13]

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase composition to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[13]

UPLC Method Protocol

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[14]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 20% B, ramp to 80% B over 3 minutes, hold for 0.5 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min[14]

  • Injection Volume: 2 µL[14]

  • Detection: UV detector at the same wavelength as the HPLC method[14]

  • Column Temperature: 40 °C

  • Sample Preparation: Prepare the sample as described in the HPLC method protocol.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the quantification of impurities in this compound by HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis start Weighing of This compound dissolution Dissolution in Mobile Phase start->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc HPLC System (Pump, Injector, Column, Detector) filtration->hplc chromatogram Chromatogram Acquisition hplc->chromatogram integration Peak Integration chromatogram->integration quantification Quantification of Impurities integration->quantification report Final Report quantification->report

Caption: Experimental workflow for HPLC-based impurity quantification.

References

Docking Studies of 6-Bromo-1,2-benzisoxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisoxazole scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of docking studies performed on 1,2-benzisoxazole derivatives, with a focus on providing insights for the rational design of novel therapeutics, including potential 6-Bromo-1,2-benzisoxazole derivatives. While specific studies on 6-bromo substituted analogs are limited in the reviewed literature, the data presented here for various derivatives offer valuable insights into their potential interactions with key biological targets.

Comparative Docking Performance of 1,2-Benzisoxazole Derivatives

Molecular docking studies have been instrumental in elucidating the binding modes and predicting the affinity of 1,2-benzisoxazole derivatives for a range of protein targets. The following tables summarize the quantitative data from various studies, offering a comparative overview of their potential efficacy.

Table 1: Analgesic and Anti-inflammatory Targets

DerivativeTarget ProteinPDB IDDocking Score/Binding EnergyKey Interacting ResiduesReference
1,2-Benzisoxazole Derivative 4aNicotinic Acetylcholine Receptor2KSR-7.46Not Specified[3]
1,2-Benzisoxazole Derivative 4cNicotinic Acetylcholine Receptor2KSR-7.21Not Specified[3]
1,2-Benzisoxazole Derivative 4aCyclooxygenase-2 (COX-2)6COX-7.8Not Specified[3]

Table 2: Anticancer Targets

DerivativeTarget ProteinPDB IDDocking Score/Binding EnergyIC50Key Interacting ResiduesReference
Benzoxazole DerivativeVEGFR-2Not SpecifiedNot SpecifiedNot SpecifiedAsp-72, Trp-84, Trp-279, Phe-288, Phe-330[4][5]
4-Chloro-1,3-benzoxazole DerivativesAnticancer Receptor2A91Not SpecifiedNot SpecifiedNot Specified[6]
Benzisoxazole Derivative 78Heat shock protein 90 (Hsp90)Not SpecifiedNot SpecifiedNot SpecifiedAsp93[1]

Table 3: Neurological and Other Targets

DerivativeTarget ProteinPDB IDIC50Key Interacting ResiduesReference
N-benzylpiperidine benzisoxazole 1gAcetylcholinesterase (AChE)Not Specified3 nMAsp-72, Trp-84, Trp-279, Phe-288, Phe-330[5]
N-benzylpiperidine benzisoxazole 1jAcetylcholinesterase (AChE)Not Specified0.8 nMAsp-72, Trp-84, Trp-279, Phe-288, Phe-330[5]
Benzisoxazole Derivative 56Pantothenate synthetase (M. tuberculosis)Not Specified120 nMNot Specified[1]
Benzisoxazole Derivative 57Pantothenate synthetase (M. tuberculosis)Not Specified110 nMNot Specified[1]
Zonisamide (a benzisoxazole drug)Envelope Protein VP28 (WSSV)2ED6Not SpecifiedNot Specified[7]

Experimental Protocols: A General Overview

The methodologies employed in the cited docking studies generally follow a standardized workflow. Below is a detailed description of a typical experimental protocol for molecular docking.

Ligand Preparation

The 2D structures of the 1,2-benzisoxazole derivatives are typically drawn using chemical drawing software like ChemDraw. These structures are then converted to 3D formats. Energy minimization and geometry optimization are performed using force fields such as OPLS4.

Protein Preparation

The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate bond orders and formal charges. The protein preparation wizard in software like Schrödinger's Maestro is often used for this purpose.

Receptor Grid Generation

A receptor grid is generated around the active site of the protein. This grid defines the volume in which the ligand will be docked. The active site is often identified based on the co-crystallized ligand in the PDB structure or through literature reports.

Molecular Docking

The prepared ligands are then docked into the generated receptor grid. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the active site and scoring them based on their predicted binding affinity. Software such as Schrödinger, AutoDock, or GOLD are commonly used for this step. The docking scores, typically in kcal/mol, represent the estimated free energy of binding.

Analysis of Docking Results

The docking results are analyzed to identify the best-docked poses for each ligand. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized and analyzed to understand the molecular basis of binding.

Visualizing the Process and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical docking workflow and a simplified signaling pathway relevant to one of the target proteins.

Docking_Workflow cluster_prep Preparation Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (Ligand Fitting and Scoring) Ligand_Prep->Docking Protein_Prep Protein Preparation (from PDB, Add Hydrogens) Grid_Gen Receptor Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Grid_Gen->Docking Analysis Analysis of Results (Binding Modes and Interactions) Docking->Analysis Lead_Opt Lead Optimization Analysis->Lead_Opt

Caption: A generalized workflow for in silico molecular docking studies.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Benzisoxazole 1,2-Benzisoxazole Derivatives Benzisoxazole->COX2 Inhibition

Caption: Simplified COX-2 signaling pathway and the inhibitory role of 1,2-benzisoxazole derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Bromo-1,2-benzisoxazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and scientific discovery, the responsible management of chemical waste is a cornerstone of a safe and compliant operational environment. 6-Bromo-1,2-benzisoxazole, a halogenated heterocyclic compound, necessitates careful handling and adherence to specific disposal protocols. This guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling of this chemical and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1] Personnel must be equipped with appropriate personal protective equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles with side-shields.[2]To protect against splashes and dust.
Hand Protection Chemical-impermeable gloves.[2]To prevent skin contact.
Body Protection A lab coat or fire/flame resistant and impervious clothing.[2]To protect against contamination of personal clothing.
Respiratory Protection A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[2]To prevent inhalation of dust or vapors.

Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of handling.[1]

Waste Segregation: The Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its bromine content, this compound is classified as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[1]

Key Principles of Waste Segregation:

  • Do Not Mix : Never combine halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.[1]

  • Container Compatibility : Use a chemically compatible waste container, such as a high-density polyethylene (HDPE) container, for halogenated waste.[1]

  • Labeling : All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.

  • Pure or Unused this compound :

    • Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.[1]

    • Avoid the generation of dust during the transfer.[1][2]

    • Ensure the container is properly sealed and labeled.[1]

  • Contaminated Labware and Materials (e.g., gloves, weighing paper) :

    • Solid Waste : Place contaminated solids, such as gloves and weighing paper, into a sealed bag and deposit it into the solid "Halogenated Organic Waste" container.[1]

    • Glassware : Decontaminate glassware before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container.[1] Following this initial rinse, the glassware can be washed according to standard laboratory procedures.[1]

  • Spill Management :

    • In the event of a spill, evacuate personnel to a safe area.[2]

    • Ensure adequate ventilation.[2]

    • Remove all sources of ignition and use spark-proof tools.[2]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material and any contaminated surfaces into a sealed, suitable, and closed container for disposal.[2]

Final Disposal

The ultimate disposal of this compound waste must be carried out by a licensed and approved waste disposal facility.[1][4] The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing.[1] This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from emissions.[1]

Crucially, do not dispose of this compound down the drain or in regular trash. [1][2] Such actions can lead to environmental contamination and are a violation of regulatory standards.[1]

Visualizing the Disposal Workflow

To further clarify the procedural flow for the safe disposal of this compound, the following diagrams illustrate the key decision points and actions.

cluster_prep Preparation & Handling cluster_waste_type Waste Identification cluster_disposal_paths Disposal Paths cluster_actions Containment Actions cluster_final Final Disposal start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type What is the form of the waste? fume_hood->waste_type pure_solid Pure/Unused Solid waste_type->pure_solid Pure Solid contaminated_solids Contaminated Solids (Gloves, Paper) waste_type->contaminated_solids Contaminated Solid contaminated_liquids Contaminated Liquids (Solvent Rinsate) waste_type->contaminated_liquids Contaminated Liquid spill Spill waste_type->spill Accidental Spill action_solid Transfer to 'Solid Halogenated Organic Waste' Container pure_solid->action_solid contaminated_solids->action_solid action_liquid Collect in 'Liquid Halogenated Organic Waste' Container contaminated_liquids->action_liquid action_spill Contain with Inert Absorbent, then collect in 'Solid Halogenated Organic Waste' Container spill->action_spill final_disposal Arrange for pickup by a licensed waste disposal facility for incineration. action_solid->final_disposal action_liquid->final_disposal action_spill->final_disposal

Caption: Workflow for the safe disposal of this compound.

cluster_waste_streams Waste Stream Management cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_final_disposal Final Disposal Route waste_source This compound Waste pure_chemical Pure Chemical waste_source->pure_chemical gloves Contaminated Gloves waste_source->gloves paper Weighing Paper waste_source->paper rinsate Glassware Rinsate (e.g., with acetone/ethanol) waste_source->rinsate solid_container Solid Halogenated Organic Waste Container pure_chemical->solid_container gloves->solid_container paper->solid_container liquid_container Liquid Halogenated Organic Waste Container rinsate->liquid_container disposal_facility Licensed Waste Disposal Facility solid_container->disposal_facility Incineration liquid_container->disposal_facility Incineration

Caption: Segregation of this compound waste streams.

References

Personal protective equipment for handling 6-Bromo-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 6-Bromo-1,2-benzisoxazole are paramount for ensuring a secure laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the use of personal protective equipment (PPE), safe handling, and proper disposal of this compound, a halogenated heterocyclic compound. Adherence to these protocols is essential for regulatory compliance and laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary for splash protection.[1]
Hand Protection Chemical impermeable gloves are required.[1] While specific breakthrough time data for this compound is not available, Viton® gloves are recommended due to their excellent resistance to aromatic and chlorinated solvents. Nitrile and butyl rubber gloves show poor resistance to halogenated hydrocarbons and should be avoided for prolonged contact. Double gloving can provide additional protection.
Body Protection Wear fire/flame resistant and impervious clothing, such as a fully-buttoned lab coat.[1]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a combination organic vapor/acid gas cartridge.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to minimize risks. The following workflow outlines the key steps for safe handling in a laboratory setting.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh/Measure Chemical prep_workspace->handle_weigh Proceed to handling handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Procedure complete cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_doff Doff PPE cleanup_segregate->cleanup_doff

Operational Workflow Diagram

Experimental Protocol for Handling:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be familiar with its hazards and safety precautions.

  • Don Appropriate PPE: Put on all required personal protective equipment as specified in the table above.

  • Prepare Workspace: Ensure all operations are conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing and Transfer: When weighing or transferring the solid compound, take care to avoid generating dust.

  • Experimental Procedure: Carry out the experimental protocol within the fume hood.

  • Decontamination: After use, decontaminate all glassware and surfaces that may have come into contact with the chemical.

  • Waste Segregation: Immediately segregate all waste generated during the process into appropriate, labeled containers.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow for this compound Waste cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal collect_solid Solid Waste (Contaminated PPE, etc.) segregate_solid Labeled, Sealed Container collect_solid->segregate_solid Place in 'Halogenated Solid Waste' collect_liquid Liquid Waste (Solutions, Rinsates) segregate_liquid Labeled, Sealed Container collect_liquid->segregate_liquid Place in 'Halogenated Liquid Waste' store_waste Store in Designated Hazardous Waste Area segregate_solid->store_waste segregate_liquid->store_waste disposal_pickup Arrange for Pickup by Certified Hazardous Waste Vendor store_waste->disposal_pickup disposal_incineration Controlled Incineration disposal_pickup->disposal_incineration

Disposal Workflow Diagram

Disposal Protocol:

  • Waste Segregation: Due to its bromine content, this compound is classified as a halogenated organic compound. All waste materials, including unused product, contaminated labware (gloves, weighing paper, etc.), and solutions, must be collected in designated and clearly labeled "Halogenated Organic Waste" containers. Do not mix with non-halogenated waste.

  • Containerization:

    • Solid Waste: Collect contaminated solids in a dedicated, sealed, and clearly labeled container for halogenated solid waste.

    • Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled container for halogenated liquid waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through a certified environmental management company. The preferred method of disposal for halogenated organic compounds is controlled incineration at a licensed facility. Do not dispose of this compound down the drain or in regular trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.